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  • Product: Bromoacetic-13c2 acid
  • CAS: 52947-00-9

Core Science & Biosynthesis

Foundational

Bromoacetic-13C2 Acid: An In-depth Technical Guide for Advanced Proteomic and Drug Development Applications

Abstract This technical guide provides a comprehensive overview of Bromoacetic-13C2 acid, a stable isotope-labeled reagent pivotal for modern quantitative proteomics and as a versatile building block in drug development....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Bromoacetic-13C2 acid, a stable isotope-labeled reagent pivotal for modern quantitative proteomics and as a versatile building block in drug development. This document delves into the core chemical properties, synthesis, and, most critically, the nuanced application of Bromoacetic-13C2 acid in mass spectrometry-based workflows. It is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals, offering not just protocols but the scientific rationale underpinning methodological choices to ensure experimental robustness and data integrity.

Introduction: The Significance of Stable Isotope Labeling and Bromoacetic-13C2 Acid

Quantitative proteomics is fundamental to understanding the dynamic nature of cellular processes, identifying disease biomarkers, and elucidating drug mechanisms of action. A cornerstone of accurate and precise protein quantification is the use of stable isotope labeling, which allows for the differential mass-tagging of proteins or peptides from different samples.[1] Bromoacetic-13C2 acid (Br¹³CH₂¹³COOH) is a powerful alkylating agent that incorporates two heavy carbon-13 isotopes, creating a distinct mass signature for peptides containing cysteine residues.[2]

The covalent modification of cysteine's thiol group by an alkylating agent is a critical step in "bottom-up" proteomics.[3] This process, known as alkylation, prevents the re-formation of disulfide bonds following their reduction, ensuring that proteins remain in a linearized state for effective enzymatic digestion and subsequent analysis by mass spectrometry (MS).[4] Bromoacetic-13C2 acid serves this essential function while simultaneously introducing a known mass shift, enabling the direct comparison and relative quantification of protein abundance between a "heavy" labeled sample and a "light" (unlabeled) counterpart in a single MS run.[5]

Beyond proteomics, its utility as a synthetic intermediate in organic chemistry makes it a valuable tool in the synthesis of isotopically labeled drug candidates and metabolic probes.[6]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of Bromoacetic-13C2 acid is paramount for its effective use, storage, and handling.

Core Chemical Data
PropertyValueSource(s)
CAS Number 52947-00-9[7]
Molecular Formula ¹³C₂H₃BrO₂[2]
Molecular Weight 140.93 g/mol [2][7]
Appearance White to off-white solid/powderN/A
Isotopic Purity Typically ≥99 atom % ¹³CN/A
Chemical Purity Typically ≥98%[7]
Physical Properties
PropertyValueSource(s)
Melting Point 47-49 °CN/A
Boiling Point 208 °CN/A
Solubility Soluble in water, chloroform (sparingly), methanol (slightly)N/A
Spectroscopic Characterization (13C NMR)
  • Carboxylic Carbon (-¹³COOH): Expected to resonate in the range of 165-185 ppm.[9]

  • Alpha-Carbon (-¹³CH₂Br): Expected to resonate further upfield.

A key feature of the 13C NMR spectrum of Bromoacetic-13C2 acid would be the presence of ¹³C-¹³C coupling, which would result in the splitting of each carbon signal into a doublet. This coupling provides direct evidence of the isotopic labeling pattern.

Synthesis of Bromoacetic-13C2 Acid

While Bromoacetic-13C2 acid is commercially available from various suppliers, an understanding of its synthesis is valuable for specialized applications or when custom synthesis is required. A common and robust method for the synthesis of α-bromo carboxylic acids is an adaptation of the Hell-Volhard-Zelinsky reaction.

This synthesis would commence with the commercially available Acetic-13C2 acid. The reaction proceeds via the formation of an acyl halide intermediate, which then undergoes bromination at the α-carbon. Subsequent hydrolysis yields the final product.

A plausible synthetic route is as follows:

  • Activation of the Carboxylic Acid: Acetic-13C2 acid is treated with a halogenating agent, such as phosphorus tribromide (PBr₃), to form the acetyl-13C2 bromide intermediate.

  • α-Bromination: The acetyl-13C2 bromide is then reacted with elemental bromine (Br₂). The acidic α-protons are readily substituted with bromine under these conditions.

  • Hydrolysis: The resulting bromoacetyl-13C2 bromide is carefully hydrolyzed with water to yield Bromoacetic-13C2 acid.

This method, while effective, involves hazardous reagents and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.[1][6]

Application in Quantitative Proteomics: Cysteine Alkylation

The primary application of Bromoacetic-13C2 acid in the research setting is the alkylation of cysteine residues for quantitative mass spectrometry.

The Chemistry of Cysteine Alkylation

The alkylation of cysteine with Bromoacetic-13C2 acid is a nucleophilic substitution reaction. The deprotonated thiol group of the cysteine residue acts as a nucleophile, attacking the electrophilic α-carbon of the Bromoacetic-13C2 acid. The bromide ion serves as the leaving group, resulting in the formation of a stable thioether bond. This modification is often referred to as carboxymethylation.

Caption: Mechanism of Cysteine Alkylation.

Experimental Protocol: In-Solution Alkylation for Quantitative Proteomics

The following protocol is a representative workflow for the alkylation of cysteine residues in a protein sample using Bromoacetic-13C2 acid for subsequent quantitative proteomic analysis. This protocol is adapted from established methods using chemically similar alkylating agents.[10]

Materials:

  • Protein extract

  • Urea or Guanidine Hydrochloride

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Bromoacetic-13C2 acid

  • Ammonium bicarbonate buffer (or other suitable buffer, pH ~8)

  • Sequencing-grade trypsin

  • Formic acid

Procedure:

  • Protein Solubilization and Reduction:

    • Dissolve the protein sample in a denaturing buffer (e.g., 6 M urea in 100 mM ammonium bicarbonate, pH 8) to a final concentration of 1-5 mg/mL.

    • Add a reducing agent (e.g., DTT to a final concentration of 10 mM).

    • Incubate at 56°C for 30-60 minutes to reduce all disulfide bonds.

    • Cool the sample to room temperature.

  • Cysteine Alkylation:

    • Prepare a fresh stock solution of Bromoacetic-13C2 acid in the same buffer.

    • Add the Bromoacetic-13C2 acid solution to the protein sample to a final concentration of 20-50 mM.

    • Incubate in the dark at room temperature for 30-45 minutes. The reaction is light-sensitive.

  • Quenching the Reaction:

    • Quench the excess Bromoacetic-13C2 acid by adding DTT to a final concentration of 10-20 mM.

    • Incubate for 15 minutes at room temperature.

  • Sample Preparation for Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to below 1 M, as high concentrations of urea can inhibit trypsin activity.

  • Enzymatic Digestion:

    • Add sequencing-grade trypsin to the protein solution at a 1:50 to 1:100 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Stop the digestion by acidifying the sample with formic acid to a final concentration of 0.1-1%.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

    • Analyze the sample on a high-resolution mass spectrometer.

Quantitative Data Analysis Workflow

Quantitative Proteomics Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleA Sample A (Light) Reduce_A Reduction SampleA->Reduce_A SampleB Sample B (Heavy) Reduce_B Reduction SampleB->Reduce_B Alkylate_A Alkylation (Unlabeled Bromoacetic Acid) Reduce_A->Alkylate_A Alkylate_B Alkylation (Bromoacetic-13C2 Acid) Reduce_B->Alkylate_B Mix Combine Samples Alkylate_A->Mix Alkylate_B->Mix Digest Trypsin Digestion Mix->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Protein Quantification Data_Processing->Quantification

Caption: Workflow for Quantitative Proteomics.

The data generated from the LC-MS/MS analysis is processed using specialized software. The software identifies peptide pairs that are chemically identical but differ in mass due to the ¹³C labeling. The ratio of the signal intensities of the heavy and light peptide pairs is then used to determine the relative abundance of the parent protein in the two samples.

Safety and Handling

Bromoacetic acid and its derivatives are toxic and corrosive. It is imperative to handle Bromoacetic-13C2 acid with appropriate safety precautions.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, and dark place, away from incompatible materials. It is moisture-sensitive.[7]

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction.[7]

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

Bromoacetic-13C2 acid is a highly valuable reagent for modern life sciences research. Its ability to serve as a robust alkylating agent while introducing a stable isotope label makes it an indispensable tool for quantitative proteomics. The detailed understanding of its chemical properties, synthesis, and application protocols provided in this guide is intended to empower researchers to leverage this compound to its full potential, leading to more accurate and reliable insights into complex biological systems and accelerating the pace of drug discovery and development.

References

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]

  • Chemical isotope labeling for quantitative proteomics. PMC. [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Publications. [Link]

  • Schematic overview of labeling strategies used in quantitative proteomics. ResearchGate. [Link]

  • Current chemical tagging strategies for proteome analysis by mass spectrometry. Semantic Scholar. [Link]

  • Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. Springer Nature Experiments. [Link]

  • Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. PubMed. [Link]

  • Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Semantic Scholar. [Link]

  • Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. ACS Publications. [Link]

  • ethyl bromoacetate. Organic Syntheses. [Link]

  • bromoacetic acid synthesis. Sciencemadness Discussion Board. [Link]

  • Fast and Accurate Determination of Cysteine Reduction and Alkylation Efficacy in Proteomics Workflows. JPT Peptide Technologies. [Link]

  • A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. ResearchGate. [Link]

  • A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. MDPI. [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Human Metabolome Database. [Link]

  • 13.11 Characteristics of 13C NMR Spectroscopy. OpenStax. [Link]

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Exploratory

An In-depth Technical Guide to Labeled Bromoacetic Acid for Organic Synthesis

Abstract Isotopic labeling is a cornerstone of modern chemical and biomedical research, enabling precise tracking and quantification of molecules in complex systems.[1][2][3] Among the diverse toolkit of labeling reagent...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isotopic labeling is a cornerstone of modern chemical and biomedical research, enabling precise tracking and quantification of molecules in complex systems.[1][2][3] Among the diverse toolkit of labeling reagents, isotopically labeled bromoacetic acid stands out as a versatile and powerful tool. This guide provides an in-depth exploration of labeled bromoacetic acid, from its fundamental properties and synthesis to its sophisticated applications in organic synthesis, proteomics, and metabolic research. We will delve into the mechanistic underpinnings of its reactivity, offer detailed experimental protocols, and present a comparative analysis of different isotopic labels. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of labeled bromoacetic acid in their work.

Introduction: The Significance of Isotopic Labeling with Bromoacetic Acid

Isotopic labeling involves the incorporation of isotopes, such as deuterium (²H), carbon-13 (¹³C), or carbon-14 (¹⁴C), into a molecule of interest.[4] This substitution provides a unique mass or radioactive signature that allows the molecule to be traced and quantified without altering its fundamental chemical properties.[2] This technique is indispensable in drug discovery and development for studying absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.[1][4][5]

Bromoacetic acid (BrCH₂COOH) is a bifunctional reagent, possessing both a reactive C-Br bond, making it an excellent alkylating agent, and a carboxylic acid group that can be further functionalized. Its labeled counterparts, therefore, serve as powerful probes in a variety of applications.

Commonly Used Isotopes in Bromoacetic Acid:

IsotopeTypeKey ApplicationsDetection Method
²H (Deuterium) StableProteomics, metabolic tracing, altering metabolic pathways (kinetic isotope effect)Mass Spectrometry, NMR Spectroscopy
¹³C StableMechanistic studies, metabolic pathway elucidation, structural analysisNMR Spectroscopy, Mass Spectrometry
¹⁴C RadioactiveADME studies, quantitative analysis in biological systems, autoradiographyScintillation Counting, Autoradiography

Synthesis and Availability of Labeled Bromoacetic Acid

The synthesis of isotopically labeled bromoacetic acid typically involves incorporating the desired isotope in a late-stage step to maximize efficiency and minimize cost, a crucial consideration, especially for expensive isotopes like ¹⁴C.[4]

A common synthetic route is the bromination of isotopically labeled acetic acid. For instance, ¹³C-labeled acetic acid can be brominated to yield the corresponding labeled bromoacetic acid.

General Synthetic Scheme:

Synthesis Labeled Acetic Acid\n(e.g., ¹³CH₃¹³COOH) Labeled Acetic Acid (e.g., ¹³CH₃¹³COOH) Labeled Bromoacetic Acid\n(e.g., Br¹³CH₂¹³COOH) Labeled Bromoacetic Acid (e.g., Br¹³CH₂¹³COOH) Labeled Acetic Acid\n(e.g., ¹³CH₃¹³COOH)->Labeled Bromoacetic Acid\n(e.g., Br¹³CH₂¹³COOH)  Br₂, PBr₃ (catalyst)

Caption: General synthesis of labeled bromoacetic acid.

Commercially, a variety of isotopically labeled bromoacetic acids are available from specialized suppliers, offering different labeling patterns and isotopic purities.[6][7][8]

Examples of Commercially Available Labeled Bromoacetic Acid:

CompoundCAS NumberLabeling
Bromoacetic acid-1-¹³C57858-24-9¹³C at the carboxyl carbon
Bromoacetic acid-2-¹³C64891-77-6¹³C at the alpha-carbon
Bromoacetic acid-1,2-¹³C₂52947-00-9¹³C at both carbons
Bromoacetic acid-d₂63284-60-6Deuterium at the alpha-carbon
Bromoacetic acid-1-¹⁴C6224-37-9¹⁴C at the carboxyl carbon

Core Applications in Organic Synthesis and Chemical Biology

Alkylation of Nucleophiles: A Versatile Synthetic Tool

The primary utility of bromoacetic acid in organic synthesis lies in its ability to act as a potent electrophile in Sₙ2 reactions, readily alkylating a wide range of nucleophiles. The use of labeled bromoacetic acid allows for the introduction of an isotopic tag at a specific position in a target molecule.

Mechanistic Overview of Cysteine Alkylation:

Alkylation cluster_reactants Reactants cluster_product Product Cys_SH Protein-Cys-S⁻ Alkylated_Cys Protein-Cys-S-*CH₂COOH Cys_SH->Alkylated_Cys  Sₙ2 reaction BrAA BrCH₂COOH ( = isotopic label) BrAA->Alkylated_Cys

Caption: Alkylation of a cysteine residue with labeled bromoacetic acid.

This reactivity is extensively exploited in proteomics for the alkylation of cysteine residues.[9][10] This modification, known as carboxymethylation, serves two critical purposes: it prevents the re-formation of disulfide bonds after reduction and introduces a stable isotope label for quantitative mass spectrometry.[9][11]

Labeled Bromoacetic Acid in Proteomics: A Deeper Dive

In quantitative proteomics, differential labeling strategies are often employed. For instance, a control sample can be treated with unlabeled ("light") bromoacetic acid, while the experimental sample is treated with a deuterated ("heavy") version (e.g., bromoacetic acid-d₂).[9][11] When the samples are combined and analyzed by mass spectrometry, the mass difference between the light and heavy labeled peptides allows for their relative quantification.[11]

Experimental Protocol: Alkylation of Cysteine Residues for Quantitative Proteomics

  • Protein Extraction and Reduction:

    • Lyse cells or tissues in a suitable buffer containing a denaturant (e.g., 8 M urea) to unfold proteins and expose cysteine residues.

    • Reduce disulfide bonds by adding a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) and incubating at an appropriate temperature (e.g., 56 °C for 30 minutes).[12]

  • Differential Alkylation:

    • To the control sample, add a solution of unlabeled bromoacetic acid.

    • To the experimental sample, add a solution of labeled bromoacetic acid (e.g., bromoacetic acid-d₃).[9]

    • The alkylation reaction is typically carried out in the dark at room temperature for 30-60 minutes.[12] The pH should be maintained around 8.0 to ensure the cysteine thiol group is in its more nucleophilic thiolate form.[10]

  • Quenching and Sample Preparation:

    • Quench the reaction by adding an excess of a thiol-containing compound like DTT or β-mercaptoethanol.

    • Combine the control and experimental samples.

    • Proceed with protein digestion (e.g., using trypsin) to generate peptides for mass spectrometry analysis.

Factors Influencing Alkylation Efficiency:

  • pH: The reaction rate is pH-dependent, with optimal alkylation occurring at a pH where the cysteine thiol is deprotonated.[10]

  • Reagent Concentration: A sufficient excess of the alkylating agent is necessary to ensure complete alkylation.[10]

  • Reaction Time and Temperature: These parameters should be optimized to achieve complete alkylation while minimizing potential side reactions.[10] Off-target modifications of other amino acid residues like lysine and histidine can occur, especially at higher concentrations and temperatures.[10][13]

Building Blocks for Complex Molecules

Labeled bromoacetic acid serves as a valuable precursor for the synthesis of more complex isotopically labeled molecules. For example, it can be used in the synthesis of labeled amino acids, nucleic acids, and other biologically relevant compounds.[14][15][16]

Analytical Techniques for Labeled Bromoacetic Acid and its Derivatives

The choice of analytical technique depends on the specific isotope used and the research question being addressed.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for detecting and quantifying stable isotope-labeled compounds.[1][2] The mass difference between the labeled and unlabeled forms allows for their differentiation and relative or absolute quantification. This is particularly powerful in proteomics and metabolomics.[1][2]

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid group of bromoacetic acid and its derivatives often requires derivatization to increase volatility.[17][18][19] Esterification to form methyl or ethyl esters is a common approach.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and is particularly informative when using ¹³C-labeled compounds.[5][20] The low natural abundance of ¹³C (about 1.1%) means that spectra of unlabeled compounds have a low signal-to-noise ratio.[20][21] By incorporating ¹³C at specific positions, the signals for those carbons are significantly enhanced, allowing for detailed structural and mechanistic studies.[20][22]

Key Features of ¹³C NMR:

  • Chemical Shift: The chemical shift of a ¹³C nucleus provides information about its chemical environment.[21] Carbonyl carbons, such as the one in bromoacetic acid, typically appear far downfield (170-220 ppm).[21][23]

  • Signal Enhancement: ¹³C labeling overcomes the low natural abundance, leading to much stronger signals for the labeled carbons.[20]

  • No C-C Coupling in Unlabeled Compounds: Due to the low probability of two ¹³C atoms being adjacent, C-C coupling is generally not observed in spectra of unlabeled compounds.[21]

Safety and Handling

Bromoacetic acid is a corrosive and toxic substance that requires careful handling.[24][25][26]

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[24][25][26]

  • Ventilation: Use only in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or fumes.[24][25]

  • Handling: Avoid all personal contact.[24] Do not eat, drink, or smoke when using this product.[24] Wash hands thoroughly after handling.[25]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[25]

  • Spills: In case of a spill, clean up immediately using appropriate procedures to avoid generating dust.[24]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[25]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[25] Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[25] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious, give a cupful of water.[25] Seek immediate medical attention.

Conclusion

Isotopically labeled bromoacetic acid is a remarkably versatile reagent with broad applications in organic synthesis, proteomics, and metabolic research. Its ability to introduce a stable or radioactive isotope tag via a robust alkylation reaction makes it an invaluable tool for elucidating reaction mechanisms, quantifying proteins and metabolites, and tracing the fate of molecules in complex biological systems. A thorough understanding of its reactivity, proper handling procedures, and the appropriate analytical techniques are essential for its successful implementation. As research continues to push the boundaries of sensitivity and complexity, the strategic use of labeled bromoacetic acid will undoubtedly continue to play a pivotal role in advancing our understanding of chemistry and biology.

References

  • Isotopic labeling of metabolites in drug discovery applications. PubMed.
  • Bromoacetic acid. Apollo Scientific.
  • MATERIAL SAFETY DATA SHEET (MSDS) BROMOACETIC ACID. Exposome-Explorer.
  • Material Safety Data Sheet - Bromoacetic acid, 99%. Cole-Parmer.
  • Application Notes and Protocols for Bromoacetic Acid-d3 in Mass Spectrometry-Based Proteomics. Benchchem.
  • Application Notes and Protocols for Complete Alkylation using Bromoacetic Acid-d3. Benchchem.
  • A Technical Guide to 13C NMR Spectroscopy for Labeled Compounds. Benchchem.
  • Bromoacetic Acid CAS No 79-08-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub.
  • Isotopic Labeling of Metabolites in Drug Discovery Applications. ResearchGate.
  • PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION. Santa Cruz Biotechnology.
  • Navigating Proteomic Landscapes: A Comparative Guide to Bromoacetic Acid-d3 in Quantitative Mass Spectrometry. Benchchem.
  • Bromoacetic acid (1,2-¹³C₂, 99%). Cambridge Isotope Laboratories, CLM-1339-1.
  • Application Notes & Protocols: Derivatization of Alcohols with Bromoacetyl Chloride for GC-MS Analysis. Benchchem.
  • Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies | Chemical Research in Toxicology. ACS Publications.
  • 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. RSC Publishing.
  • Bromoacetic acid-1- 13 C, 18 O 2. Sigma-Aldrich.
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  • 5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts.
  • 13C Carbon NMR Spectroscopy. Chemistry Steps.
  • Bromoacetic acid-13C2 13C 99atom 52947-00-9. Sigma-Aldrich.
  • Bromoacetic-1-13C Acid, min 99 atom% 13C, min 98%, 100 mg. *Web.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions.
  • Kinetics & Mechanism of Oxidation of a-Amino Acids by Bromamine-T in Sulphuric Acid Medium. Web.
  • Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy - PMC. NIH.
  • Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy. MDPI.
  • Reaction sequence starting from bromoacetic acid. ResearchGate.
  • Preparation of bromo[1-14C]acetyl-coenzyme A as an affinity label for acetyl-coenzyme A binding sites. PubMed.
  • A Researcher's Guide to Validating Protein Alkylation Completeness Using Bromoacetic acid-d3. Benchchem.
  • Development of a method for the quantitation of chloro-, bromo-, and iodoacetic acids in alcoholic beverages. PubMed.
  • Selectivity of labeled bromoethylamine for protein alkylation. MSU Chemistry.
  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC. NIH.
  • Targeted Quantitation of Site-Specific Cysteine Oxidation in Endogenous Proteins Using a Differential Alkylation and Multiple Reaction Monitoring Mass Spectrometry Approach. NIH.
  • Concurrent bromoacetate reaction at histidine and methionine residues in ribonuclease - PMC. NIH.
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Foundational

A Technical Guide to Bromoacetic-13C2 Acid: Properties, Applications, and Protocols

This guide provides a comprehensive technical overview of Bromoacetic-13C2 acid (Br¹³CH₂¹³CO₂H), a stable isotope-labeled reagent crucial for advanced scientific research. Designed for researchers, chemists, and professi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Bromoacetic-13C2 acid (Br¹³CH₂¹³CO₂H), a stable isotope-labeled reagent crucial for advanced scientific research. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, the significance of its isotopic labeling, and its practical applications, with a focus on quantitative proteomics. We will explore not only the "what" but the "why" behind its use, grounding technical protocols in established scientific principles to ensure robust and reproducible results.

Core Physicochemical Properties

Bromoacetic-13C2 acid is the isotopically labeled analog of bromoacetic acid, where both carbon atoms are replaced with the heavy isotope, carbon-13 (¹³C). This substitution is fundamental to its application as a quantitative tool in mass spectrometry, as it induces a predictable mass shift without significantly altering the molecule's chemical reactivity. The unlabeled counterpart has the CAS number 79-08-3.[1][2]

The essential quantitative data for Bromoacetic-13C2 acid are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 140.93 g/mol [1][2][3][4]
Molecular Formula ¹³C₂H₃BrO₂[1][4][5]
Linear Formula Br¹³CH₂¹³CO₂H
CAS Number 52947-00-9[1][2][4][5]
Isotopic Purity ≥99 atom % ¹³C
Chemical Purity ≥98%[2]
Appearance Powder or colorless semi-solid[5][6]
Melting Point 47-49 °C (lit.)[6]
Boiling Point 208 °C (lit.)[6]
Mass Shift vs. Unlabeled M+2

The Significance of ¹³C₂ Labeling in Quantitative Analysis

The primary utility of Bromoacetic-13C2 acid stems from its identity as a "heavy" alkylating agent. In mass spectrometry-based quantitative proteomics, researchers often compare protein abundance between different states (e.g., healthy vs. diseased, untreated vs. treated). Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a common metabolic labeling approach, but chemical labeling offers a powerful alternative for samples that cannot be metabolically labeled.

Bromoacetic acid is a strong alkylating agent that irreversibly reacts with nucleophilic side chains of amino acids, most notably the thiol group of cysteine residues.[3][5][6] By using unlabeled ("light") bromoacetic acid for a control sample and Bromoacetic-13C2 ("heavy") acid for the experimental sample, a specific mass difference is introduced.

The causality is straightforward: every peptide containing a cysteine residue will appear as a pair of peaks in the mass spectrum, separated by 2 Da (the mass difference between two ¹³C and two ¹²C atoms). The ratio of the intensities of these peak pairs directly corresponds to the relative abundance of that specific peptide—and by extension, its parent protein—between the two samples. This method allows for precise and reliable quantification, mitigating the experimental variability often associated with label-free approaches.

Key Research Applications

Quantitative Proteomics: Cysteine Alkylation

The most prominent application of Bromoacetic-13C2 acid is in the differential alkylation of cysteine residues for quantitative proteomics. Cysteine is a relatively rare amino acid, but its thiol group is highly reactive and often plays a critical role in protein structure (disulfide bonds) and function (e.g., enzyme active sites).

The Workflow: The process involves reducing all disulfide bonds to free thiols, alkylating one sample population with the "light" reagent and the other with the "heavy" reagent, combining the samples, and proceeding with standard proteomic analysis (digestion, chromatography, and mass spectrometry). This workflow enables the direct comparison of cysteine-containing peptide abundances.

Caption: Workflow for quantitative proteomics using differential cysteine alkylation.

Synthetic Chemistry and Metabolic Tracing

Beyond proteomics, Bromoacetic-13C2 acid serves as a versatile labeled building block in organic synthesis.[2] It allows for the introduction of a stable isotopic label into a wide range of more complex molecules. This is invaluable for:

  • Reaction Mechanism Studies: Tracking the fate of the carbon backbone through a synthetic route.

  • Internal Standards: Creating heavy-labeled versions of target analytes for use as internal standards in quantitative mass spectrometry, ensuring the highest level of accuracy.

Experimental Protocol: Differential Alkylation of Protein Samples

This protocol outlines a self-validating system for the differential labeling of two protein samples.

Safety First: Bromoacetic acid is toxic if swallowed, inhaled, or in contact with skin, and it causes severe burns.[2] Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Materials:

  • Protein extract (Control and Treated samples)

  • Urea

  • Ammonium Bicarbonate (AMBIC)

  • Dithiothreitol (DTT)

  • Bromoacetic acid ("Light")

  • Bromoacetic-13C2 acid ("Heavy")

  • D-(+)-trehalose dihydrate (optional, for cryoprotection)

  • LC-MS grade water

1. Reagent Preparation:

  • Lysis/Denaturation Buffer: 8 M Urea in 100 mM AMBIC. Prepare fresh.

  • Reducing Agent: 500 mM DTT in 100 mM AMBIC. Prepare fresh.

  • Light Alkylating Agent: 500 mM Bromoacetic acid in 100 mM AMBIC. Prepare fresh in the dark.

  • Heavy Alkylating Agent: 500 mM Bromoacetic-13C2 acid in 100 mM AMBIC. Prepare fresh in the dark.

  • Quenching Solution: 1 M DTT in 100 mM AMBIC.

2. Protein Denaturation and Reduction:

  • Rationale: Denaturation with urea is essential to unfold proteins, making the cysteine residues accessible. Reduction with DTT breaks the disulfide bonds to generate free thiol (-SH) groups.

  • Protocol:

    • Normalize the protein concentration of the Control and Treated samples (e.g., to 1 mg/mL).

    • To 100 µL of each sample, add 900 µL of Lysis/Denaturation Buffer.

    • Add the Reducing Agent (500 mM DTT) to a final concentration of 5 mM.

    • Incubate for 1 hour at 37 °C with gentle shaking.

3. Differential Alkylation:

  • Rationale: Cysteine thiols are alkylated with either the light or heavy reagent. This step must be performed in the dark as bromoacetic acid is light-sensitive. A 10-fold molar excess of alkylating agent over DTT is used to ensure complete reaction with the thiols.

  • Protocol:

    • To the Control sample, add the Light Alkylating Agent to a final concentration of 15 mM.

    • To the Treated sample, add the Heavy Alkylating Agent to a final concentration of 15 mM.

    • Incubate both samples for 45 minutes at room temperature in complete darkness.

4. Quenching and Sample Combination:

  • Rationale: The reaction is quenched by adding an excess of DTT, which consumes any remaining unreacted bromoacetic acid. This prevents non-specific alkylation of other amino acids.

  • Protocol:

    • Add Quenching Solution to both samples to a final concentration of 30 mM.

    • Incubate for 15 minutes at room temperature in the dark.

    • Combine the Light-labeled Control and Heavy-labeled Treated samples into a single tube.

    • The combined sample is now ready for downstream processing, such as buffer exchange, enzymatic digestion with trypsin, and subsequent LC-MS/MS analysis.

Conclusion

Bromoacetic-13C2 acid is a powerful and versatile reagent for modern chemical and biological research. Its precisely defined molecular weight of 140.93 g/mol and high isotopic purity make it an indispensable tool for quantitative mass spectrometry.[3] By enabling the accurate comparison of protein expression levels and serving as a labeled building block for complex syntheses, it provides researchers with a reliable method to gain deeper insights into intricate biological systems and chemical reactions. Adherence to robust, chemically-sound protocols is paramount to leveraging its full potential.

References

  • Pharmaffiliates. Bromoacetic-1,2-13C2 Acid. [Link]

  • Chemdad Co., Ltd. BROMOACETIC-13C2 ACID. [Link]

  • Marques, J. C., et al. (2014). An Efficient Synthesis of Optically Active [4-13C] Labelled Quorum Sensing Signal Autoinducer-2. Molecules, 19(6), 7758–7769. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Bromoacetic-13C2 Acid: Properties and Applications in Modern Research

Introduction: The Role of Isotopically Labeled Reagents in Advancing Scientific Discovery In the landscape of contemporary biomedical research and pharmaceutical development, the demand for precision and accuracy is para...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Isotopically Labeled Reagents in Advancing Scientific Discovery

In the landscape of contemporary biomedical research and pharmaceutical development, the demand for precision and accuracy is paramount. Stable isotope labeling, coupled with mass spectrometry, has emerged as a cornerstone technology for the quantitative analysis of complex biological systems.[1][2] Among the repertoire of reagents enabling these advanced methodologies, Bromoacetic-13C2 acid stands out as a powerful tool for the alkylation of proteins and other biomolecules.[3][4] This guide provides an in-depth exploration of the physical and chemical properties of Bromoacetic-13C2 acid, alongside practical insights into its application, particularly in the realm of quantitative proteomics. By delving into the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this isotopically labeled compound.

Core Physicochemical and Isotopic Properties

A thorough understanding of the fundamental properties of Bromoacetic-13C2 acid is essential for its effective and safe use in the laboratory. These properties dictate its reactivity, stability, and compatibility with various experimental workflows.

Physical Characteristics

Bromoacetic-13C2 acid is typically a white to off-white solid or a colorless semi-solid at room temperature.[5][6][7] Its physical state can be influenced by purity and ambient temperature. Key physical data are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula Br¹³CH₂¹³CO₂H[5]
Molecular Weight 140.93 g/mol [5][8][9][10]
CAS Number 52947-00-9[5][8][9]
Melting Point 47-49 °C (lit.)[5][6][11][12]
Boiling Point 208 °C (lit.)[5][6][11][12]
Appearance White to off-white powder/solid[5][6]
Solubility Sparingly soluble in Chloroform, slightly soluble in Methanol[6]
Isotopic and Chemical Purity

The utility of Bromoacetic-13C2 acid in quantitative mass spectrometry is directly linked to its high isotopic enrichment. Commercial sources typically guarantee an isotopic purity of 99 atom % ¹³C.[5][11] This high level of enrichment is crucial for minimizing isotopic interference and ensuring accurate quantification. The chemical purity is also a critical parameter, with most suppliers providing material with an assay of 98-99% (CP).[5][11][13]

Stability and Storage Considerations

Bromoacetic-13C2 acid is known to be moisture-sensitive.[6][10] Therefore, it is imperative to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and moisture.[13][14] For long-term storage, refrigeration at 2-8°C under an inert atmosphere is recommended.[7]

The Chemical Rationale: Reactivity and Mechanism of Action

The primary application of Bromoacetic-13C2 acid in a research context is as an alkylating agent.[7][10] This reactivity stems from the electrophilic nature of the alpha-carbon atom, which is bonded to both a bromine atom and a carboxylic acid group.

The Alkylation Reaction: A Nucleophilic Substitution

The key chemical transformation involving Bromoacetic-13C2 acid is a nucleophilic substitution reaction (S_N2). The bromine atom, being a good leaving group, polarizes the C-Br bond, rendering the adjacent carbon atom susceptible to attack by nucleophiles. In biological systems, the most prominent nucleophiles for this reaction are the thiol groups (-SH) of cysteine residues within proteins.[5]

The reaction proceeds as follows: the deprotonated thiol group (thiolate anion, -S⁻) acts as the nucleophile, attacking the electrophilic carbon of the bromoacetyl group. This leads to the formation of a stable thioether bond and the displacement of the bromide ion. This covalent modification is essentially irreversible under typical biological conditions.[5]

Causality in Experimental Design: Why Alkylate?

In the context of proteomics, the alkylation of cysteine residues is a critical step in sample preparation for mass spectrometry analysis.[5][15] The rationale behind this experimental choice is threefold:

  • Prevention of Disulfide Bond Reformation: Proteins often contain multiple cysteine residues that can form disulfide bonds, leading to complex three-dimensional structures. To facilitate enzymatic digestion (e.g., with trypsin) and subsequent analysis of the resulting peptides, these disulfide bonds must be cleaved. This is typically achieved using a reducing agent like dithiothreitol (DTT). However, the resulting free thiol groups are prone to re-oxidation and reformation of disulfide bonds. Alkylation with Bromoacetic-13C2 acid "caps" these thiols, preventing this unwanted reaction and ensuring the protein remains in a reduced state.[5][16]

  • Enhanced Peptide Identification: The modification of cysteine residues with a carboxymethyl group alters the mass of the peptide, which can be readily detected by mass spectrometry. This predictable mass shift aids in the confident identification of cysteine-containing peptides.[5]

  • Enabling Quantitative Analysis: The incorporation of the ¹³C isotopes provides a "heavy" mass tag. By comparing the mass spectra of a sample labeled with Bromoacetic-13C2 acid ("heavy") to a control sample labeled with the unlabeled ("light") counterpart, researchers can accurately quantify the relative abundance of proteins between the two samples.[1]

Applications in Research and Drug Development

The unique properties of Bromoacetic-13C2 acid make it a versatile tool in various stages of scientific inquiry, from fundamental research to the development of new therapeutics.

Quantitative Proteomics

As highlighted, the primary application of Bromoacetic-13C2 acid is in quantitative proteomics.[3][4] This technique is instrumental in:

  • Biomarker Discovery: Identifying proteins that are differentially expressed in healthy versus diseased states.

  • Drug Target Validation: Assessing how a potential drug molecule affects the proteome of a cell or tissue.

  • Understanding Disease Mechanisms: Elucidating the complex protein interaction networks that are dysregulated in various pathologies.

Metabolomics and Metabolic Flux Analysis

The ¹³C label in Bromoacetic-13C2 acid can be traced through metabolic pathways.[8][17][18] While not a primary metabolite itself, it can be used to derivatize metabolites containing reactive functional groups, enabling their detection and quantification by mass spectrometry. This is particularly useful in metabolic flux analysis, where the goal is to map the flow of atoms through a metabolic network.

Chemical Probes in Drug Discovery

Bromoacetic-13C2 acid can be used as a chemical probe to identify the targets of novel drug candidates.[10] By attaching the bromoacetyl group to a drug molecule, researchers can create a reactive probe that will covalently bind to its protein target. The ¹³C label then facilitates the identification of the target protein and the specific binding site through mass spectrometry analysis.

Experimental Protocol: Alkylation of Proteins for Quantitative Mass Spectrometry

The following protocol provides a detailed, step-by-step methodology for the alkylation of proteins in solution using Bromoacetic-13C2 acid. This protocol is a self-validating system, with each step designed to ensure the complete and specific modification of cysteine residues.

Reagents and Materials
  • Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT), 1 M stock solution in water

  • Bromoacetic-13C2 acid, 100 mM stock solution in water (prepare fresh)

  • Ammonium bicarbonate, 50 mM solution, pH 8.0

  • Sequencing-grade modified trypsin

  • Formic acid

  • C18 spin columns for peptide cleanup

Step-by-Step Procedure
  • Protein Solubilization and Denaturation:

    • Ensure the protein sample is completely solubilized in a denaturing buffer, such as 8 M urea in 100 mM Tris-HCl, pH 8.5. This is crucial to expose all cysteine residues for subsequent reactions.

  • Reduction of Disulfide Bonds:

    • Add 1 M DTT to the protein solution to a final concentration of 10 mM.

    • Incubate at 56°C for 1 hour. This step ensures the complete cleavage of all disulfide bonds.

  • Alkylation of Cysteine Residues:

    • Cool the sample to room temperature.

    • Add freshly prepared 100 mM Bromoacetic-13C2 acid to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 45 minutes. Performing this step in the dark is essential as haloacetamides can be light-sensitive.

  • Quenching the Reaction:

    • Add 1 M DTT to a final concentration of 20 mM to quench any unreacted Bromoacetic-13C2 acid.

    • Incubate for 15 minutes at room temperature.

  • Buffer Exchange and Protein Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate (pH 8.0) to reduce the urea concentration to less than 2 M.

    • Add sequencing-grade modified trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Acidification and Cleanup:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1% to stop the trypsin digestion.

    • Desalt and concentrate the peptides using C18 spin columns according to the manufacturer's instructions.

  • Mass Spectrometry Analysis:

    • Analyze the cleaned peptide sample by LC-MS/MS.

Workflow Visualization

The following diagram illustrates the experimental workflow for protein alkylation using Bromoacetic-13C2 acid.

Alkylation_Workflow cluster_0 Sample Preparation cluster_1 Analysis Protein Sample Protein Sample Reduction (DTT) Reduction (DTT) Protein Sample->Reduction (DTT) Denature & Reduce Alkylation (Bromoacetic-13C2 Acid) Alkylation (Bromoacetic-13C2 Acid) Reduction (DTT)->Alkylation (Bromoacetic-13C2 Acid) Alkylate Cysteines Digestion (Trypsin) Digestion (Trypsin) Alkylation (Bromoacetic-13C2 Acid)->Digestion (Trypsin) Digest into Peptides Peptide Cleanup (C18) Peptide Cleanup (C18) Digestion (Trypsin)->Peptide Cleanup (C18) Desalt & Concentrate LC-MS/MS Analysis LC-MS/MS Analysis Peptide Cleanup (C18)->LC-MS/MS Analysis Separate & Detect Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Identify & Quantify

Caption: Workflow for quantitative proteomics using Bromoacetic-13C2 acid.

Safety and Handling

Bromoacetic-13C2 acid is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification

Bromoacetic-13C2 acid is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[5] It causes severe skin burns and eye damage, may cause an allergic skin reaction, and is very toxic to aquatic life.[3][5]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling Bromoacetic-13C2 acid.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[3][19]

  • Handling: Avoid contact with skin, eyes, and clothing.[20] Do not eat, drink, or smoke in the work area.[3][14] Wash hands thoroughly after handling.[20]

  • Spills: In case of a spill, evacuate the area, wear appropriate PPE, and clean up the spill according to established laboratory procedures for hazardous materials.[14]

Disposal

Dispose of Bromoacetic-13C2 acid and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3][14]

Concluding Remarks

Bromoacetic-13C2 acid is a valuable and powerful reagent for modern life science research and drug development. Its well-defined chemical reactivity, coupled with the precision afforded by its stable isotope label, provides researchers with a robust tool for quantitative analysis. By understanding its fundamental properties, the chemical principles behind its application, and adhering to safe handling practices, scientists can effectively harness the capabilities of Bromoacetic-13C2 acid to advance our understanding of complex biological systems.

References

  • Pharmaffiliates. Bromoacetic-1,2-13C2 Acid. [Link]

  • Chemdad. BROMOACETIC-13C2 ACID. [Link]

  • NIH National Library of Medicine. An overview of methods using 13C for improved compound identification in metabolomics and natural products. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Bromoacetic Acid. [Link]

  • Springer Nature Experiments. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. [Link]

  • NIH National Library of Medicine. Profiling the metabolism of human cells by deep 13C labeling. [Link]

  • NIH National Library of Medicine. Quantitative Mass Spectrometry-Based Proteomics: An Overview. [Link]

  • Frontiers in Neuroscience. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. [Link]

  • NIH National Library of Medicine. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. [Link]

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Foundational

A Technical Guide to the Stability, Storage, and Handling of Bromoacetic-13C2 Acid

Executive Summary Bromoacetic-13C2 acid is a stable isotope-labeled (SIL) compound crucial for a range of applications in biomedical research, including metabolic tracing and as a synthetic intermediate in drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Bromoacetic-13C2 acid is a stable isotope-labeled (SIL) compound crucial for a range of applications in biomedical research, including metabolic tracing and as a synthetic intermediate in drug development.[1][2][3] The integrity of this expensive and sensitive reagent is paramount for generating reliable and reproducible experimental data. Unlike radiolabeled compounds, the 13C isotope is inherently stable and non-radioactive.[4] Therefore, the stability of Bromoacetic-13C2 acid is dictated entirely by the chemical properties of the bromoacetic acid molecule itself. This guide provides an in-depth analysis of the factors governing its stability, outlines validated protocols for its storage and handling, and explains the chemical principles behind these recommendations to ensure the long-term integrity of the compound.

Core Physicochemical Properties

The chemical behavior of Bromoacetic-13C2 acid is virtually identical to its unlabeled analogue. It is a highly reactive, corrosive, and toxic crystalline solid that demands careful handling.[5][6][7] Its hygroscopic nature—the tendency to absorb moisture from the air—is a primary driver of its degradation.[8]

Table 1: Physicochemical Properties of Bromoacetic-13C2 Acid

PropertyValueReference(s)
Chemical Name Bromoacetic-1,2-13C2 Acid[9]
Molecular Formula ¹³C₂H₃BrO₂[9]
Molecular Weight ~140.93 g/mol [9]
Unlabeled CAS No. 79-08-3[9]
Labeled CAS No. 52947-00-9[1][9]
Appearance White to off-white crystalline solid[2][10]
Melting Point 47-49 °C[2]
Boiling Point 208 °C[2]
Solubility Soluble in water, acetonitrile, ethanol, and ether[7][11]
Key Hazards Toxic, Corrosive, Hygroscopic, Light-sensitive[5][6][8]

Fundamental Drivers of Molecular Instability

The long-term stability of Bromoacetic-13C2 acid is threatened by four primary factors: moisture, light, heat, and chemical incompatibility. Understanding these degradation pathways is essential for designing effective storage and handling strategies.

Hydrolytic Degradation

The most significant and common degradation pathway for bromoacetic acid is hydrolysis.[12] The presence of water initiates a nucleophilic substitution reaction where a hydroxyl group displaces the bromide ion, converting the valuable starting material into glycolic acid and hydrobromic acid.[12][13] This reaction is often autocatalytic as the generated HBr can further promote degradation. The absolute exclusion of moisture is therefore the single most critical factor in preserving the compound's purity.

Photochemical Decomposition

Haloacetic acids are susceptible to photodegradation, particularly when exposed to ultraviolet (UV) light.[14] This process can cleave the carbon-bromine bond, generating radical species that lead to a cascade of decomposition products. While ambient laboratory light is less aggressive, direct sunlight or prolonged exposure to intense artificial light can compromise the compound's integrity.[8][15]

Thermal Instability

While stable at recommended storage temperatures, bromoacetic acid will decompose at elevated temperatures. Intense heating can lead to the release of highly toxic and corrosive gases, including carbon oxides and hydrogen bromide.[16]

Chemical Incompatibilities

Bromoacetic acid is a strong alkylating agent and a carboxylic acid, making it highly reactive with a range of substances. Contact with strong bases (e.g., sodium hydroxide) will result in a vigorous acid-base neutralization reaction.[7] It is also incompatible with strong oxidizing agents and readily corrodes many metals.[10][15]

cluster_factors Degradation Factors cluster_products Degradation Products BAA Bromoacetic-13C2 Acid (Stable) Moisture Moisture (H₂O) Light Light (UV) Heat High Heat Base Strong Base HydrolysisProd Glycolic-13C2 Acid + HBr Moisture->HydrolysisProd Hydrolysis PhotoProd Radical Species & Decomposition Products Light->PhotoProd Photolysis ThermalProd Toxic Fumes (COx, HBr) Heat->ThermalProd Decomposition NeutralizationProd Carboxylate Salt + Water Base->NeutralizationProd Neutralization

Diagram 1: Key degradation pathways for Bromoacetic-13C2 Acid.

Validated Protocols for Storage and Handling

Adherence to strict protocols is necessary to mitigate the risks of degradation and ensure user safety. The following recommendations synthesize manufacturer guidelines and established chemical safety practices.[7][17]

Optimal Storage Conditions

The primary goal of storage is to create a stable environment that rigorously excludes moisture and light.

Table 2: Recommended Long-Term Storage Conditions

ParameterRecommended ConditionRationale & CausalityReference(s)
Temperature 2-8 °C (Refrigerated)Slows kinetic rates of potential degradation reactions. Prevents melting (M.P. ~47-49 °C).[9][11]
Atmosphere Under inert gas (Argon or Nitrogen)Prevents contact with atmospheric moisture, directly inhibiting the primary hydrolysis degradation pathway.[4][8]
Light Protected from light (Amber vial, in a dark box)Prevents photochemical decomposition by blocking UV and high-energy visible light.[8][15]
Container Tightly sealed original manufacturer's vialThe original container is designed and tested for compatibility and features a high-integrity seal to prevent moisture ingress.[7][17]
Experimental Protocol: Handling and Aliquoting Solid Compound

This protocol ensures minimal exposure to atmospheric contaminants during use. All operations should be performed within a certified chemical fume hood.

  • Preparation: Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles or face shield, and chemical-resistant gloves (consult SDS for specific glove material).[17]

  • Equilibration: Remove the sealed vial from the refrigerator and place it in a desiccator. Allow it to warm to ambient laboratory temperature for at least 30-60 minutes.

    • Causality: This critical step prevents atmospheric moisture from condensing on the cold vial surface upon opening, which would introduce water and compromise the compound.

  • Inert Atmosphere Transfer: If available, transfer the vial and all necessary tools (spatula, weigh boats) into an inert atmosphere glovebox. If not, perform the next steps efficiently within the fume hood.

  • Aliquoting: Briefly open the vial, quickly remove the desired amount of solid material, and place it into a pre-tared, sealed container for immediate use or dissolution.

  • Resealing: Immediately and tightly reseal the original manufacturer's vial.

  • Inert Gas Purge: If the vial will be stored for an extended period, gently flush the headspace with a stream of dry argon or nitrogen before final sealing.

  • Return to Storage: Wrap the vial in paraffin film for an extra barrier against moisture and place it back into refrigerated storage, protected from light.

start Start: Need to Aliquot Bromoacetic-13C2 Acid retrieve 1. Retrieve Sealed Vial from 2-8°C Storage start->retrieve equilibrate 2. Equilibrate to Room Temp in Desiccator (Critical Step) retrieve->equilibrate fume_hood 3. Work in Fume Hood with Full PPE equilibrate->fume_hood open_weigh 4. Open Vial & Weigh Aliquot (Minimize Air Exposure) fume_hood->open_weigh reseal 5. Tightly Reseal Original Vial open_weigh->reseal purge 6. (Optional) Purge Headspace with Inert Gas (Ar/N₂) reseal->purge store 7. Return to 2-8°C Storage (Protected from Light) purge->store end End: Aliquot Ready Stock Integrity Maintained store->end

Diagram 2: Recommended workflow for handling solid Bromoacetic-13C2 Acid.

Quality Control Considerations

To ensure the validity of experimental results, the integrity of the SIL standard must be trustworthy.

  • Visual Inspection: Before use, check the solid for any change in appearance. The material should be a white to off-white crystalline solid. Discoloration or a syrupy consistency may indicate significant degradation.

  • Analytical Verification: For highly sensitive applications, the purity of an older stock can be verified using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to detect impurities such as glycolic acid, or Mass Spectrometry (MS) to confirm the molecular weight and isotopic enrichment.

Conclusion

The chemical reactivity of the bromoacetic acid molecule, not the stable ¹³C isotope, governs the stability of Bromoacetic-13C2 acid. Its primary degradation pathways are hydrolysis and photodegradation. By implementing rigorous storage and handling protocols centered on the strict exclusion of moisture and light , maintaining cold temperatures (2-8°C) , and working under an inert atmosphere whenever possible, researchers can ensure the long-term integrity and purity of this vital research chemical, thereby safeguarding the accuracy and reproducibility of their experimental outcomes.

References

  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Moravek. [Link]

  • Exposome-Explorer. (n.d.). MATERIAL SAFETY DATA SHEET (MSDS) BROMOACETIC ACID. Exposome-Explorer. [Link]

  • Read, P., et al. (n.d.). Photodegradation of haloacetic acids in water. PubMed. [Link]

  • Hinton, J. F., & Johnston, F. J. (1965). Concurrent Exchange and Hydrolysis Reactions of Bromoacetic Acid. Specific Cation Effect. The Journal of Physical Chemistry. [Link]

  • Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds. Moravek. [Link]

  • CPAChem. (n.d.). Safety data sheet. CPAChem. [Link]

  • Loba Chemie. (2016). BROMOACETIC ACID FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • ACS Publications. (n.d.). Concurrent Exchange and Hydrolysis Reactions of Bromoacetic Acid. Specific Cation Effect1. The Journal of Physical Chemistry. [Link]

  • PrepChem.com. (n.d.). Preparation of bromoacetic acid. PrepChem.com. [Link]

  • NIH. (2023). Managing Storage of Radiolabeled Compounds. ORS News2Use. [Link]

  • Quora. (2018). Why is bromoacetic acid more acidic than acetic acid?. Quora. [Link]

  • Quora. (2018). Why is bromoacetic acid stronger than acetic acid?. Quora. [Link]

  • PharmaCompass.com. (n.d.). BROMOACETIC ACID [MI]. PharmaCompass.com. [Link]

  • Wikipedia. (n.d.). DBNPA. Wikipedia. [Link]

  • PubMed Central. (n.d.). A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. [Link]

  • Reddit. (2025). How long does 13C glucose powder last when stored in a fridge?. r/metabolomics. [Link]

  • MDPI. (n.d.). Flavor Compounds Identification and Reporting. MDPI. [Link]

  • Organic Syntheses. (n.d.). ethyl bromoacetate. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). Reaction sequence starting from bromoacetic acid. ResearchGate. [Link]

  • NJ.gov. (n.d.). Common Name: BROMOACETIC ACID HAZARD SUMMARY. NJ.gov. [Link]

  • PubMed. (2009). Human cell toxicogenomic analysis of bromoacetic acid: a regulated drinking water disinfection by-product. PubMed. [Link]

  • Sciencemadness Discussion Board. (2010). bromoacetic acid synthesis. Sciencemadness. [Link]

  • NIH. (n.d.). An overview of methods using 13C for improved compound identification in metabolomics and natural products. PMC. [Link]

  • RSC Publishing. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipi. RSC Publishing. [Link]

  • Georgia Southern University. (2011). Photodegradation of Brominated Organic Pollutants by Au and ZnS Nanoparticles. Georgia Southern University. [Link]

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Exploratory

A Comprehensive Technical Guide to the Safe Handling of Bromoacetic-13C2 Acid

Introduction: Understanding the Unique Nature of Bromoacetic-13C2 Acid Bromoacetic-13C2 acid is a stable, isotopically labeled derivative of bromoacetic acid, a valuable reagent in chemical synthesis and various research...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Unique Nature of Bromoacetic-13C2 Acid

Bromoacetic-13C2 acid is a stable, isotopically labeled derivative of bromoacetic acid, a valuable reagent in chemical synthesis and various research applications, particularly in drug development as a synthetic intermediate and for environmental analysis.[1] The incorporation of two carbon-13 isotopes provides a powerful tool for tracing metabolic pathways and elucidating reaction mechanisms. While the isotopic labeling does not alter the fundamental chemical reactivity or toxicological profile compared to its unlabeled analogue, it underscores the need for meticulous handling to preserve isotopic purity and ensure the safety of laboratory personnel.[2] This guide provides a comprehensive overview of the safety and handling protocols for Bromoacetic-13C2 acid, grounded in established safety principles and field-proven insights.

Chapter 1: Toxicological Profile and Hazard Analysis

Bromoacetic-13C2 acid, like its non-labeled counterpart, is a hazardous substance that requires careful handling.[3] It is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] Furthermore, it is corrosive and can cause severe skin burns and eye damage.[3] An understanding of its toxicological properties is foundational to implementing effective safety measures.

Acute and Chronic Health Effects

Acute Exposure:

  • Skin and Eye Contact: Direct contact can lead to severe burns.[4] It is a lachrymator, meaning it can cause an increased flow of tears.

  • Inhalation: Inhaling the dust or fumes can cause chemical burns to the respiratory tract.

  • Ingestion: If swallowed, it can cause severe burns to the gastrointestinal tract and may be fatal.

Chronic Exposure:

  • Prolonged or repeated exposure may lead to liver and kidney damage.

  • Studies on bromoacetic acid have indicated that it can be genotoxic, causing double-strand DNA breaks.[5]

Toxicological Data Summary

The following table summarizes key toxicological data for Bromoacetic Acid. It is important to note that these values are for the unlabeled compound but are directly applicable to Bromoacetic-13C2 acid.

MetricValueSpeciesReference
Oral LD5050 mg/kgRat
Oral LD50100 mg/kgMouse
Dermal LD50100 mg/kgRat

Chapter 2: Risk Assessment and Control Measures

A thorough risk assessment is paramount before handling Bromoacetic-13C2 acid. This involves identifying potential hazards, evaluating the risks, and implementing appropriate control measures.

The Hierarchy of Controls

The most effective way to manage risks is by following the hierarchy of controls:

  • Elimination/Substitution: In many research contexts, eliminating or substituting Bromoacetic-13C2 acid may not be feasible due to its specific experimental requirements.

  • Engineering Controls: These are the most effective physical measures to minimize exposure.

    • Chemical Fume Hood: All work with Bromoacetic-13C2 acid should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

    • Ventilation: Ensure adequate general laboratory ventilation.[7]

    • Enclosed Operations: For larger scale operations, consider using enclosed systems for transfers.[4]

  • Administrative Controls: These are work practices and procedures that reduce the risk of exposure.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

    • Training: All personnel must be thoroughly trained on the hazards and safe handling procedures for Bromoacetic-13C2 acid.[4]

    • Restricted Access: Limit access to areas where the compound is handled and stored.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Risk Assessment Workflow

The following diagram illustrates a systematic approach to risk assessment for handling Bromoacetic-13C2 acid.

RiskAssessmentWorkflow Risk Assessment Workflow for Bromoacetic-13C2 Acid A Identify Hazards (Toxic, Corrosive, Genotoxic) B Assess Risks (Inhalation, Dermal, Ingestion) A->B C Implement Controls B->C D Engineering Controls (Fume Hood, Ventilation) C->D E Administrative Controls (SOPs, Training) C->E F Personal Protective Equipment (Gloves, Goggles, Lab Coat) C->F G Review and Refine (Regularly update procedures) D->G E->G F->G

Caption: A workflow diagram for assessing and mitigating risks associated with Bromoacetic-13C2 acid.

Chapter 3: Standard Operating Procedures for Safe Handling

Adherence to well-defined procedures is critical for minimizing the risk of exposure and ensuring experimental integrity.

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are non-negotiable.

Step-by-Step PPE Protocol:

  • Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable, but always consult the glove manufacturer's compatibility chart.[8] Inspect gloves for any signs of damage before use.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield, especially when there is a risk of splashing.[4][8]

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact.[8]

  • Respiratory Protection: If there is a risk of inhaling dust or if work is not being performed in a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[7]

General Handling and Weighing Protocol
  • Preparation: Before starting, ensure that a chemical fume hood is available and functioning correctly. Have all necessary equipment and reagents ready.

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • Use a disposable weighing boat to prevent contamination of the balance.

    • Handle the solid with a spatula, avoiding the generation of dust.

  • Dissolving:

    • If dissolving the compound, add it slowly to the solvent.

    • Be aware that dissolving carboxylic acids can be exothermic.

  • Post-Handling:

    • After handling, decontaminate all surfaces and equipment.

    • Wash hands thoroughly with soap and water, even if gloves were worn.

Storage and Transport

Proper storage is essential to maintain the chemical's integrity and prevent accidental exposure.

  • Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container.[4] The compound is hygroscopic and light-sensitive, so it should be protected from moisture and light.[8][9]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[4]

  • Labeling: All containers must be clearly labeled with the chemical name, isotopic labeling, and appropriate hazard warnings.[2]

  • Transport: When moving the compound, ensure the container is securely sealed and transported in a secondary container.

Chapter 4: Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

Exposure Response
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Spill and Leak Cleanup
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[10]

    • Do not add water to the spill area unless it is to be neutralized.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

Firefighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[4][8]

  • Hazards: In a fire, poisonous gases, including hydrogen bromide, may be produced.[4] Containers may explode when heated.[4]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Chapter 5: Waste Disposal

Bromoacetic-13C2 acid and any materials contaminated with it must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all waste containing Bromoacetic-13C2 acid in a dedicated, clearly labeled, and sealed container.[2]

  • Labeling: The waste container must be labeled as hazardous waste and include the chemical name.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][8] Do not dispose of it down the drain.[8]

Chapter 6: Conclusion - A Culture of Safety

The safe handling of Bromoacetic-13C2 acid is not merely about following a set of rules but about fostering a culture of safety within the laboratory. This involves a commitment to understanding the hazards, diligently following established protocols, and continuously seeking to improve safety practices. By integrating the principles and procedures outlined in this guide, researchers can effectively mitigate the risks associated with this valuable compound and ensure a safe and productive research environment.

References

  • New Jersey Department of Health and Senior Services. (2002). Right to Know Hazardous Substance Fact Sheet: Bromoacetic Acid.
  • Plewa, M. J., et al. (2009). Human cell toxicogenomic analysis of bromoacetic acid: a regulated drinking water disinfection by-product. Environmental and Molecular Mutagenesis, 50(8), 779-787.
  • Exposome-Explorer. (n.d.). Material Safety Data Sheet (MSDS) Bromoacetic Acid.
  • CDH Fine Chemical. (n.d.). Bromoacetic Acid CAS No 79-08-3 Material Safety Data Sheet SDS/MSDS.
  • ECHEMI. (n.d.). Bromoacetic acid SDS, 79-08-3 Safety Data Sheets.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6227, Bromoacetic acid.
  • Apollo Scientific. (n.d.). Safety Data Sheet: Bromoacetic acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetic acid, 99%.
  • Sciencemadness Wiki. (2019). Bromoacetic acid.
  • BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
  • St. John, A. (2001). Safe use of radioisotopes. Current Protocols in Molecular Biology, Chapter 1, Unit 1.11.
  • ChemicalBook. (2022). How to properly handle and store ethyl bromoacetate.
  • Amersham Biosciences. (n.d.). Working safely with radioactive materials.
  • World Health Organization. (2005). Brominated Acetic Acids in Drinking-water.
  • Sigma-Aldrich. (n.d.). Bromoacetic acid-13C2 99 atom % 13C.
  • ECHEMI. (n.d.). BROMOACETIC-13C2 ACID SDS, 52947-00-9 Safety Data Sheets.
  • Fisher Scientific. (2014). Safety Data Sheet: Bromoacetic acid.
  • Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Bromoacetic acid (1,2-¹³C₂, 99%).
  • Government of Canada. (2019). Carboxylic Acids Group - information sheet.
  • Santa Cruz Biotechnology, Inc. (n.d.). Bromoacetic acid-13C2.
  • Government of Canada. (2019). Screening Assessment: Carboxylic Acids Group.
  • CLEAPSS. (n.d.). Student safety sheets 23 Ethanoic (acetic) acid.
  • National Bureau of Standards. (1951). Safe Handling of Radioactive Isotopes.
  • The Chemistry of Bromoacetic Acid: Properties and Handling. (n.d.).
  • Thermo Fisher Scientific. (2014). Safety Data Sheet: Bromoacetic acid.
  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
  • Fisher Scientific Company. (2024). Safety Data Sheet: 1H-Indole-2-carboxylic acid.

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Exploratory

An In-Depth Technical Guide to Bromoacetic-13c2 Acid for Advanced Metabolic Research

Foreword: Probing Metabolic Networks with Precision In the intricate landscape of cellular metabolism, understanding the flux and regulation of biochemical pathways is paramount for deciphering disease mechanisms and dev...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Probing Metabolic Networks with Precision

In the intricate landscape of cellular metabolism, understanding the flux and regulation of biochemical pathways is paramount for deciphering disease mechanisms and developing novel therapeutics. While stable isotope-labeled nutrients like ¹³C-glucose and ¹³C-glutamine have become mainstays for metabolic flux analysis (MFA), the use of isotopically labeled inhibitors offers a distinct and powerful approach.[1][2][3] These molecules act as precision tools, allowing us not only to perturb a specific metabolic node but also to trace the inhibitor's engagement with its target and its downstream consequences. This guide provides a comprehensive technical overview of Bromoacetic-13c2 acid, a labeled alkylating agent, for researchers, scientists, and drug development professionals seeking to dissect metabolic pathways with unparalleled detail.

Core Concepts: Bromoacetic-13c2 Acid as a Labeled Probe

Bromoacetic-13c2 acid is a synthetic form of bromoacetic acid where both carbon atoms are the heavy isotope, carbon-13.[4][5][6] Unlabeled bromoacetic acid is a colorless solid and a relatively strong alkylating agent widely used in organic synthesis.[7] Its utility in metabolic research stems from its ability to covalently modify, or alkylate, specific amino acid residues in proteins, most notably cysteine. This reactivity makes it a potent inhibitor of enzymes that rely on a catalytic cysteine in their active site.

The incorporation of the ¹³C₂ label transforms this inhibitor into a sophisticated research tool. The two heavy carbons provide a distinct mass signature that can be readily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to track the molecule's fate within a complex biological system.[8][9]

Physicochemical Properties

A clear understanding of the molecule's properties is essential for experimental design, including solvent selection and storage conditions.

PropertyValueSource(s)
Chemical Formula ¹³C₂H₃BrO₂[4][5]
Molecular Weight ~140.93 g/mol [4][6]
Appearance White to Off-White Solid[5][7]
Melting Point 47-49 °C[5][10]
Boiling Point ~208 °C[5][10]
Key Feature Strong alkylating agent[4][7]
Stability Moisture Sensitive[5][6]

Mechanism of Action: Targeting the Glycolytic Hub

The primary mechanism of bromoacetic acid's metabolic disruption is through the inhibition of key glycolytic enzymes. The central target is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) , a critical enzyme in the energy-producing phase of glycolysis.[11][12]

The Role of GAPDH in Glycolysis

Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process.[13] GAPDH catalyzes the conversion of glyceraldehyde 3-phosphate (G3P) to 1,3-bisphosphoglycerate.[12] This step is unique as it involves both a phosphorylation and an oxidation-reduction reaction. The active site of GAPDH contains a highly reactive cysteine residue (Cys152 in humans) that is essential for its catalytic activity.[12]

Covalent Inhibition by Bromoacetic Acid

Bromoacetic acid acts as an irreversible inhibitor of GAPDH by alkylating this active-site cysteine. The nucleophilic thiol group of the cysteine attacks the electrophilic carbon of the bromoacetic acid, displacing the bromide ion and forming a stable covalent bond. This modification permanently inactivates the enzyme, halting the glycolytic pathway at this crucial juncture.

Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect.[11][14] This metabolic reprogramming makes them particularly vulnerable to glycolytic inhibitors. Consequently, GAPDH has emerged as a promising target for anticancer therapies.[11][15][16]

Glycolysis_Inhibition cluster_glycolysis Glycolysis Payoff Phase cluster_inhibition Mechanism of Inhibition G3P Glyceraldehyde 3-Phosphate BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH Pyr Pyruvate BPG->Pyr ... Inhibitor Bromoacetic-13c2 Acid Target GAPDH (Active Site Cysteine) Inhibitor->Target Covalent Modification Inactive Inactive Alkylated GAPDH

Caption: Inhibition of glycolysis by Bromoacetic-13c2 acid targeting GAPDH.

Experimental Applications & Workflows

The ¹³C₂ label enables precise experimental applications that are not possible with unlabeled inhibitors. It allows for direct confirmation of target engagement and quantification of downstream metabolic perturbations.

Core Experimental Workflow

A typical experiment involves introducing Bromoacetic-13c2 acid to a biological system (e.g., cell culture) and using MS or NMR to analyze the results. The workflow is designed to preserve the metabolic state of the cells at the point of collection.

Experimental_Workflow start Cell Culture (e.g., Cancer Cell Line) treatment Treatment with Bromoacetic-13c2 Acid start->treatment control Control (Vehicle Only) start->control quench Rapid Metabolic Quenching (e.g., Cold Methanol) treatment->quench control->quench extract Metabolite & Protein Extraction quench->extract analysis Analysis extract->analysis lcms LC-MS/MS analysis->lcms nmr NMR Spectroscopy analysis->nmr data Data Interpretation (Isotopologue Analysis) lcms->data nmr->data end Biological Insight data->end

Caption: General workflow for metabolic analysis using Bromoacetic-13c2 acid.

Application 1: Target Engagement & Validation

Causality: To confirm that an inhibitor works as intended, one must prove it binds to its target in a cellular context. The ¹³C₂ label provides an unambiguous mass shift that allows for the identification of the alkylated protein.

Methodology:

  • Treat cells with Bromoacetic-13c2 acid.

  • Lyse cells and digest the proteome (e.g., with trypsin).

  • Analyze the resulting peptide mixture using high-resolution LC-MS/MS.[17][18]

  • Search the MS data for peptides whose mass corresponds to the native peptide plus the mass of the Bromoacetic-13c2 acid remnant (+60.01 Da for ¹³C₂H₂O₂). The distinct isotopic pattern of the two ¹³C atoms will further validate the finding.

Application 2: Metabolic Flux and Pathway Perturbation Analysis

Causality: Inhibiting a key enzyme like GAPDH creates a metabolic bottleneck. The cellular response to this bottleneck—the rerouting of metabolites and activation of compensatory pathways—provides deep insights into the system's metabolic flexibility. Stable isotope tracing is a key technique to observe and quantify these changes.[2]

Methodology:

  • Run parallel experiments: one with a primary tracer (e.g., U-¹³C-glucose) and one with the primary tracer plus Bromoacetic-13c2 acid.

  • Extract intracellular metabolites at various time points.

  • Analyze metabolite extracts using LC-MS or NMR.[8][19]

  • Compare the isotopologue distribution of key metabolites (e.g., glycolytic intermediates, TCA cycle acids, amino acids) between the control and inhibited states. A buildup of labeled intermediates upstream of GAPDH (like fructose-1,6-bisphosphate) and a depletion of those downstream (like pyruvate) would be expected.

Detailed Experimental Protocols

The following protocols are provided as a foundation. Researchers must optimize these based on their specific cell type, instrumentation, and experimental goals.

Protocol 1: Cell Culture Treatment and Metabolic Quenching

Principle: This protocol ensures the inhibitor is delivered effectively and that cellular metabolism is halted instantaneously to capture an accurate snapshot of the metabolome.[20]

  • Cell Seeding: Plate cells in appropriate vessels (e.g., 6-well plates) and grow to ~80% confluency. Ensure replicate wells for each condition.

  • Inhibitor Preparation: Prepare a stock solution of Bromoacetic-13c2 acid in a suitable solvent (e.g., sterile PBS or DMSO). The final solvent concentration in the media should be minimal (<0.1%) and consistent across all conditions, including the vehicle control.

  • Treatment: Remove the growth medium and replace it with a fresh medium containing the desired concentration of Bromoacetic-13c2 acid or the vehicle control. Incubate for the desired time period (e.g., 1-4 hours).

  • Metabolic Quenching (Critical Step):

    • Place the culture plate on a bed of dry ice to cool it rapidly.

    • Aspirate the medium completely.

    • Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench all enzymatic activity.

  • Cell Lysis & Harvesting:

    • Place the plate on dry ice for 15 minutes.

    • Scrape the cells in the cold methanol using a cell scraper.

    • Transfer the cell slurry into a pre-chilled microcentrifuge tube.

Protocol 2: Metabolite Analysis by LC-MS/MS

Principle: Liquid chromatography separates the complex mixture of metabolites, and tandem mass spectrometry provides the mass and structure information needed for identification and quantification of labeled species.[17][21]

  • Sample Preparation:

    • Centrifuge the cell slurry from Protocol 1 at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant, which contains the polar metabolites, to a new tube.

    • Dry the metabolite extract completely using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 50 µL) of injection solvent (e.g., 50:50 methanol:water).

  • LC-MS/MS Analysis:

    • Inject the sample onto a suitable LC column (e.g., a HILIC or reverse-phase C18 column).

    • Run a gradient elution to separate metabolites.

    • Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of resolving isotopologues.[18]

    • Set the instrument to acquire data in both full scan mode (to see all ions) and targeted MS/MS mode (to fragment specific ions for identification).

  • Data Analysis:

    • Use specialized software to identify metabolites based on accurate mass and retention time.

    • Extract ion chromatograms for each metabolite and its ¹³C-labeled isotopologues.

    • Correct for the natural abundance of ¹³C and calculate the fractional enrichment to determine the metabolic shifts caused by the inhibitor.

Trustworthiness and Self-Validation

To ensure the integrity of your findings, every experiment should incorporate self-validating controls.

  • Vehicle Control: Always compare inhibitor-treated samples to a vehicle-only control to ensure observed effects are due to the compound, not the solvent.

  • Unlabeled Control: When analyzing protein alkylation, run a parallel experiment with unlabeled bromoacetic acid. The mass shift corresponding to the ¹³C₂ label should only be present in the labeled experiment, confirming the origin of the modification.

  • Isotopic Purity: The high isotopic purity (typically 99 atom % ¹³C) of the reagent ensures that the observed labeled signals are not due to natural abundance.[5][6] This is critical for accurate flux calculations.

By leveraging the unique properties of Bromoacetic-13c2 acid, researchers can move beyond simple observation to actively probe and quantify the dynamic regulation of metabolic networks, unlocking new avenues for understanding health and disease.

References

  • Metabolic flux analysis using stable isotope labeled substrates allows for the tracing of carbon, nitrogen, and hydrogen atoms through metabolic pathways and is an invaluable tool for investigating dynamic metabolic changes occurring in health and disease. (Source: PubMed Central, URL: [Link])

  • Metabolic flux analysis (MFA) uses stable isotope labeled tracers to reveal information related to the fluxes. (Source: PubMed Central, URL: [Link])

  • Combining the use of stable isotope labelled metabolic precursors (tracers), and modern analytical techniques (such as high resolution chromatography and mass spectrometry) for separation and detection of chemical species permits characterization of the metabolism of a broad range of biological systems. (Source: MDPI, URL: [Link])

  • The use of stable-isotope tracers and the analysis of the distribution of labeled carbons in various intermediates, by both mass spectrometry and NMR spectroscopy, allow the role of several metabolic processes in cell growth and death to be defined. (Source: PubMed, URL: [Link])

  • Since intracellular metabolic fluxes cannot be measured directly, they are probed using stable isotope labeling: An isotopically enriched substrate is applied and the metabolization of this tracer leads to isotopic enrichment in downstream metabolites, depending on the underlying metabolic fluxes. These enrichment patterns are analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) and are used to deduce metabolic fluxes. (Source: Frontiers, URL: [Link])

  • Heavy carbon labeling has emerged as a popular way to study metabolic diseases... uniformly 13C labeled glucose or glutamine is used as a treatment/co-culture to measure downstream labeled metabolic intermediates via liquid chromatography-tandem mass spectrometry (LC-MS/MS). (Source: NIH, URL: [Link])

  • The combination of 13C-isotopic labeling and mass spectrometry imaging (MSI) offers an approach to analyze metabolic flux in situ. (Source: PubMed Central, URL: [Link])

  • Amino acids that are isotopically labeled during metabolism result in labeled peptides that contain spatial and temporal information that is associated with the biosynthetic origin of the protein. (Source: ACS Publications, URL: [Link])

  • 13C-Metabolic Flux Analysis (13C-MFA), a technique using stable isotope labeling to quantify metabolic fluxes. It explains the principles behind 13C-MFA and how mass spectrometry is used to analyze the incorporation of labeled substrates into metabolites. (Source: YouTube, URL: [Link])

  • Dynamic or isotopically nonstationary 13C labeling experiments are a powerful tool... for the investigation of pathway bottlenecks, a cell's phenotype, and metabolite channeling. (Source: PubMed, URL: [Link])

  • The combination of 13C NMR spectroscopy detection and substrates selectively enriched in 13C in specific carbon positions has made it possible to follow in vitro and in vivo the activity of a large variety of metabolic pathways. (Source: PubMed Central, URL: [Link])

  • Because organic molecules are carbon-based, 13C NMR gives a unique insight into the backbone structure rather than the periphery, as detected with 1H NMR. (Source: Frontiers, URL: [Link])

  • 13C NMR offers many advantages for a metabolomics study... greater chemical shift dispersion than 1H... at natural abundance, 13C resonances of small metabolites are narrow singlets... resulting in less spectral overlap. (Source: ACS Publications, URL: [Link])

  • The low natural abundance of 13C (~1.1%) coupled with the inherent low sensitivity of the 13C nucleus... hinders the application of 13C NMR spectroscopy to metabolomics. (Source: Semantic Scholar, URL: [Link])

  • BROMOACETIC-13C2 ACID Chemical Properties including melting and boiling points. (Source: Chemdad, URL: [Link])

  • Bromoacetic acid is a chemical compound with the formula BrCH₂CO₂H. This colorless solid is a relatively strong alkylating agent. (Source: Wikipedia, URL: [Link])

  • GAPDH is a substrate for many enzymatically-controlled post-translational modifications. (Source: PubMed, URL: [Link])

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in glycolysis... it has emerged as one of the most promising targets for antiglycolytic cancer therapy. (Source: NIH, URL: [Link])

  • The next generation of glycolysis inhibitors is represented by 3-bromopyruvate (3-BrPA). 3-BrPA inhibits the enzyme hexokinase II, which is the rate-limiting step of the glycolytic pathway. (Source: NIH, URL: [Link])

  • Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) is a central enzyme in glycolysis that regulates the Warburg effect in cancer cells... SEC1, which covalently modifies the active-site cysteine, C152, of GAPDH. (Source: PMC, URL: [Link])

  • A growing interest in the study of aerobic glycolysis as a key pathway for cancer-cell energetic metabolism... has led to consider GAPDH as an effective drug target to specifically hit cancer cells. (Source: PubMed Central, URL: [Link])

  • The novel glycolysis inhibitor 3-BrOP is effective against neuroblastoma tumor cells in vitro and in vivo. (Source: NIH, URL: [Link])

  • Selective inhibition of the glycolytic pathway, by targeting GAPDH, is an effective therapy for pancreatic cancer. (Source: PubMed, URL: [Link])

  • Glycolysis converts glucose to pyruvate. (Source: NIH, URL: [Link])

  • Glycolysis involves 10 reactions that take place in the cytosol and generates two ATP molecules without the requirement of molecular oxygen. (Source: PMC, URL: [Link])

  • The unique bioenergetic feature of cancer, aerobic glycolysis or the Warburg effect, is an attractive therapeutic target for cancer therapy. (Source: PubMed, URL: [Link])

  • In vivo 2H/13C MFA has been used to address many important questions about metabolic pathway dynamics and regulation. (Source: PubMed Central, URL: [Link])

Sources

Foundational

Introduction: Beyond Chemical Purity in Labeled Compounds

An In-Depth Technical Guide to the Isotopic Purity of Bromoacetic-13C2 Acid In the precise world of pharmaceutical research, drug development, and advanced proteomics, the term 'purity' transcends its conventional defini...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Isotopic Purity of Bromoacetic-13C2 Acid

In the precise world of pharmaceutical research, drug development, and advanced proteomics, the term 'purity' transcends its conventional definition. For a stable isotope-labeled (SIL) compound like Bromoacetic-13C2 acid, purity is a dual concept encompassing both chemical and isotopic integrity.[1][2][3] While chemical purity addresses the absence of extraneous molecular species, isotopic purity quantifies the degree to which the target atoms have been successfully replaced by their stable isotopes.[2] Bromoacetic-13C2 acid, a potent alkylating agent and a versatile synthetic building block, is employed in critical applications where this isotopic distinction is paramount.[4][5][6][7] This guide provides a comprehensive technical overview of the synthesis, analysis, and application-specific significance of its isotopic purity, designed for the exacting standards of researchers, scientists, and drug development professionals.

Section 1: The Molecular Profile of Bromoacetic-13C2 Acid

Bromoacetic-13C2 acid is a specialized form of bromoacetic acid (C₂H₃BrO₂) where both carbon atoms are the heavy isotope, carbon-13 (¹³C).[4][6] This labeling makes it an invaluable tool for techniques that can differentiate molecules based on mass or nuclear properties.

1.1 Distinguishing Isotopic Purity from Chemical Purity

It is critical to differentiate between two key quality attributes:

  • Chemical Purity : This refers to the percentage of the desired chemical entity (bromoacetic acid, regardless of its isotopic composition) relative to other chemical compounds, such as residual solvents, starting materials, or synthesis byproducts.[3] A product might be 98% chemically pure, meaning 2% consists of other molecules.[4][8]

  • Isotopic Purity (or Enrichment) : This specifically measures the percentage of molecules that contain the desired isotopic label.[2] For Bromoacetic-13C2 acid, a 99% isotopic purity signifies that 99% of the bromoacetic acid molecules have both carbon atoms as ¹³C. The remaining 1% will consist of isotopologues—molecules that are chemically identical but differ in their isotopic composition, such as Bromoacetic-1-¹³C-2-¹²C acid or unlabeled Bromoacetic-¹²C2 acid.[2]

1.2 Synthesis and the Genesis of Isotopologues

The isotopic purity of the final product is intrinsically linked to its synthetic route and the enrichment of the initial ¹³C-labeled precursors. A common synthetic pathway involves the bromination of Acetic-13C2 acid.[9][10]

The primary sources of isotopic impurities are:

  • Incomplete Labeling of Precursors : The starting Acetic-13C2 acid may not have 100% ¹³C enrichment, leading to a distribution of isotopologues from the outset.

  • Isotopic Scrambling : While less common for stable carbon isotopes in this synthesis, certain reaction conditions could theoretically lead to isotope exchange.

  • Contamination : Cross-contamination with unlabeled (natural abundance) reagents during synthesis can introduce unlabeled molecules.

Therefore, a batch of Bromoacetic-13C2 acid will always be a population of molecules with varying isotopic compositions. Rigorous analysis is required to quantify this distribution.[2]

Section 2: Definitive Analytical Methodologies

Assessing the isotopic purity of Bromoacetic-13C2 acid requires analytical techniques that can resolve minute differences in mass or nuclear properties. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold-standard methods for this purpose.[11]

2.1 Mass Spectrometry (MS) for Isotopic Enrichment

MS is the cornerstone for determining isotopic purity by directly measuring the mass-to-charge ratio (m/z) of the molecule and its isotopologues. High-resolution mass spectrometry, such as Time-of-Flight (TOF) MS, provides the mass accuracy needed to clearly resolve the different isotopic species.[12]

The fundamental principle is to analyze the ion cluster of the molecule. Unlabeled bromoacetic acid has two bromine isotopes (⁷⁹Br and ⁸¹Br), creating a characteristic M and M+2 pattern. The ¹³C labeling adds to this complexity.

Table 1: Theoretical Mass Isotopologue Distribution for Bromoacetic Acid (Note: Values are simplified for the [M-H]⁻ ion and consider only the major ⁷⁹Br isotope for clarity.)

Isotopologue SpeciesDescriptionTheoretical m/zExpected in a 99% ¹³C₂ Sample
¹²C₂H₂⁷⁹BrO₂⁻Unlabeled136.93Very Low Abundance
¹³C¹²CH₂⁷⁹BrO₂⁻Singly Labeled137.93Low Abundance
¹³C₂H₂⁷⁹BrO₂⁻Doubly Labeled (Target)138.94High Abundance
Experimental Protocol: Isotopic Purity by LC-MS
  • Sample Preparation : Accurately weigh and dissolve the Bromoacetic-13C2 acid sample in a suitable solvent (e.g., acetonitrile/water). Prepare a dilution series to ensure analysis is within the linear range of the instrument.[13]

  • Chromatographic Separation : Inject the sample onto a Liquid Chromatography (LC) system, typically with a reverse-phase column (e.g., C18), to separate the analyte from any chemical impurities.

  • Mass Spectrometric Analysis :

    • Ionize the analyte using a soft ionization technique like Electrospray Ionization (ESI), usually in negative mode to form the [M-H]⁻ ion.

    • Acquire full-scan mass spectra using a high-resolution mass spectrometer.

  • Data Analysis :

    • Extract the ion chromatograms for the expected m/z values of all potential isotopologues.[12]

    • Integrate the peak area for each isotopologue.

    • Calculate the isotopic purity by determining the ratio of the target labeled species to the sum of all isotopic species.[12] This process must correct for the natural isotopic contribution of other elements (O, H, Br) in the molecule.[12][14]

MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep Dissolve & Dilute Bromoacetic-13C2 Acid lc LC Separation (Purification) prep->lc Inject esi Electrospray Ionization (ESI) lc->esi ms High-Resolution Mass Analysis esi->ms eic Extract Ion Chromatograms (EIC) ms->eic Acquire Spectra integrate Integrate Peak Areas eic->integrate calculate Calculate Isotopic Purity (%) integrate->calculate

MS Workflow for Isotopic Purity Determination.

2.2 Quantitative NMR (qNMR) Spectroscopy

While MS excels at isotopic distribution, Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the absolute chemical purity of a substance against a certified internal standard.[15][16][17] It can also provide insights into isotopic purity.

The core principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15][17] By comparing the integral of a known signal from the analyte to the integral of a signal from a high-purity internal standard of known concentration, the absolute purity of the analyte can be determined with high accuracy.[18]

  • ¹³C NMR : Confirms the positions of the ¹³C labels. In Bromoacetic-13C2 acid, the contiguous labeling leads to homonuclear ¹³C-¹³C spin couplings, which provides unambiguous evidence of the double labeling.[19]

  • ¹H qNMR : Can be used to determine the chemical purity.

  • ¹³C qNMR : While more challenging due to the lower sensitivity of the ¹³C nucleus, it can be used to quantify the amount of ¹³C-labeled material directly.[20]

Experimental Protocol: Chemical Purity by ¹H qNMR
  • Standard Preparation : Prepare a stock solution of a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity and concentration. The standard should have sharp, well-resolved proton signals that do not overlap with the analyte signals.

  • Sample Preparation : Accurately weigh a known amount of the Bromoacetic-13C2 acid sample and the internal standard into the same NMR tube. Dissolve them in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition :

    • Acquire a ¹H NMR spectrum under quantitative conditions. This is a critical step.

    • Causality : A long relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) must be used to ensure complete relaxation of the nuclei between pulses. This ensures the signal intensity is directly proportional to the number of protons.[15]

    • Use a 90° pulse angle and ensure the signal-to-noise ratio is high (>250:1) for accurate integration.

  • Data Processing :

    • Carefully phase the spectrum and apply a baseline correction.

    • Integrate the well-resolved signal of the analyte (e.g., the -CH₂Br protons) and a signal from the internal standard.

  • Purity Calculation : The purity is calculated using the following formula, which relates the integrals, molecular weights, and masses of the analyte and the internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation prep Accurately weigh Analyte & Internal Standard (IS) dissolve Dissolve in Deuterated Solvent prep->dissolve acquire Acquire Spectrum with Quantitative Parameters (Long Relaxation Delay) dissolve->acquire Analyze process Phasing & Baseline Correction acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Absolute Purity (%) integrate->calculate

qNMR Workflow for Absolute Purity Determination.

Section 3: The Critical Role of Isotopic Purity in Advanced Applications

The insistence on high isotopic purity is not academic; it is a functional necessity driven by the demands of modern analytical and biological research.

3.1 Internal Standards in Quantitative Mass Spectrometry

In drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled versions of a drug are the gold standard for internal standards in LC-MS assays.[1][21] The Bromoacetic-13C2 acid might be used to synthesize a labeled metabolite or an active pharmaceutical ingredient (API).[22]

  • Expertise & Causality : An ideal internal standard co-elutes with the analyte and experiences identical ionization efficiency and matrix effects. A SIL analog is the closest possible mimic. However, if the SIL standard has significant unlabeled isotopologues, this "crosstalk" will artificially inflate the signal of the analyte being measured, leading to inaccurate quantification and flawed pharmacokinetic profiles. High isotopic purity minimizes this interference.

3.2 Quantitative Proteomics

Bromoacetic acid is a classic alkylating agent that covalently modifies the thiol group of cysteine residues, a process used to prevent disulfide bond reformation before protein digestion in bottom-up proteomics.[23][24] Using Bromoacetic-13C2 acid allows for differential labeling of samples for quantitative analysis.

  • Trustworthiness : In a typical experiment, a control sample is alkylated with unlabeled ("light") bromoacetic acid, while the experimental sample is alkylated with Bromoacetic-13C2 acid ("heavy"). The samples are then mixed, digested, and analyzed by MS. The ratio of the "heavy" to "light" peptide signals reflects the relative abundance of that protein between the two samples. If the "heavy" reagent contains unlabeled impurities, it will produce a "light" signal in the experimental channel, suppressing the observed ratio and leading to an underestimation of true biological changes.

3.3 Good Manufacturing Practices (GMP)

For SIL compounds intended for use in clinical trials or as part of regulated drug submissions, manufacturing must adhere to current Good Manufacturing Practices (cGMP).[25] cGMP ensures that the product is manufactured, tested, and controlled with the highest standards of quality and consistency.[26] This includes rigorous validation of the analytical methods used to determine both chemical and isotopic purity, ensuring the final product is safe and effective for its intended use.

Conclusion

The isotopic purity of Bromoacetic-13C2 acid is a critical quality attribute that dictates its reliability and utility in high-stakes research and development. It is a parameter that must be rigorously controlled during synthesis and accurately quantified using orthogonal, validated analytical methods like high-resolution mass spectrometry and quantitative NMR. For scientists in drug development and proteomics, understanding the nuances of isotopic purity is essential for generating trustworthy, reproducible data and ultimately, for advancing the frontiers of medicine and biology.

References

  • de la Torre, X., Botrè, F., & Mazzarino, M. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed.
  • Sun, R. C., et al. (n.d.). Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. PMC - NIH.
  • (n.d.). A Technical Guide to 13C NMR Spectroscopy for Labeled Compounds. Benchchem.
  • (n.d.). Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF.
  • Rudin, M., & Sauter, A. (1989). Multilabeled 13C substrates as probes in in vivo 13C and 1H NMR spectroscopy. PubMed.
  • (n.d.).
  • (n.d.). The Essential Role of Bromoacetic Acid in Modern Pharmaceutical Manufacturing. Millennial Scientific.
  • Kim, J., et al. (2021).
  • (n.d.). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. RSC Publishing.
  • Eiler, J. M. (2014).
  • (2021). 5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts.
  • (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
  • (n.d.). What is qNMR and why is it important?. Mestrelab Resources.
  • (n.d.). Bromoacetic acid (1,2-¹³C₂, 99%).
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • Tobin, J. (2022). Quantitative NMR Spectroscopy. Acanthus Research.
  • (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • (n.d.). Stable Isotope Custom & GMP Products. Sigma-Aldrich.
  • (n.d.). BROMOACETIC-13C2 ACID. Chongqing Chemdad Co., Ltd.
  • (n.d.). BROMOACETIC-1-13C ACID synthesis. ChemicalBook.
  • (2026). Stable Isotope Labeled Compounds: Enhancing Analytical Precision in Research. Benchchem.
  • (n.d.). Bromoacetic-1,2-13C2 Acid. CymitQuimica.
  • (2010). bromoacetic acid synthesis. Sciencemadness Discussion Board.
  • (n.d.). Ethyl bromoacetate (1,2-¹³C₂, 99%).
  • (n.d.).
  • (n.d.). Bromoacetic-1,2-13C2 Acid.
  • (2022). Why Is Purity Important In Chemistry?. ReAgent.
  • (n.d.). The Importance of Purification for Radiolabeled Compounds. Moravek.
  • Natelson, S., & Gottfried, S. (1943).
  • (n.d.). Principles and Characteristics of Isotope Labeling.
  • (n.d.). cGMP.
  • (n.d.).
  • (n.d.). Bromoacetic Acid-13C2. Axios Research.
  • (n.d.). Stable Isotope-labeled Compounds. Amerigo Scientific.
  • (n.d.). Bromoacetic Acid. PubChem.
  • Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
  • Kitson, G. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub.
  • (n.d.). Bromoacetic-1,2-13C2 Acid. CRO SPLENDID LAB.
  • (n.d.). BROMOACETIC ACID (1,2-13C2, 99%). Eurisotop.
  • (n.d.). Application Notes and Protocols for Bromoacetic Acid-d3 in Mass Spectrometry-Based Proteomics. Benchchem.
  • (n.d.).
  • (2019).
  • (2025). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Journal of Biological Chemistry.
  • Hatzenpichler, R., et al. (n.d.). Chemical Tools for Temporally and Spatially Resolved Mass Spectrometry-Based Proteomics. PubMed Central.
  • G. A. P. de Oliveira, et al. (n.d.). Emerging opportunities for intact and native protein analysis using chemical proteomics. RSC.

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Proteomic Analysis Using Bromoacetic-13C2 Acid for Stable Isotope Labeling

Introduction: The Critical Role of Cysteine Alkylation in Quantitative Proteomics In the landscape of quantitative proteomics, the precise measurement of changes in protein abundance is paramount to understanding complex...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cysteine Alkylation in Quantitative Proteomics

In the landscape of quantitative proteomics, the precise measurement of changes in protein abundance is paramount to understanding complex biological processes, from disease pathogenesis to drug mechanism of action.[1][2][3] Mass spectrometry-based shotgun proteomics has emerged as a powerful tool for these investigations.[4] A critical step in sample preparation for such studies is the alkylation of cysteine residues.[5] The thiol groups (-SH) of cysteines are highly reactive, readily forming disulfide bonds that are crucial for protein structure.[5] To ensure accurate protein identification and quantification, these bonds must be irreversibly broken (reduced) and then blocked (alkylated) to prevent their re-formation.[5][6] This process ensures that proteins are fully denatured and accessible to enzymatic digestion, a prerequisite for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]

Stable isotope labeling introduces a "heavy" or "light" isotopic signature to proteins or peptides from different samples (e.g., control vs. treated).[1][7] This allows for the samples to be combined and analyzed in a single LC-MS/MS run, minimizing experimental variability and enhancing quantitative accuracy.[7] Bromoacetic-13C2 acid is a stable isotope-labeled alkylating agent that covalently modifies cysteine residues. By using the unlabeled ("light") bromoacetic acid for one sample and the 13C2-labeled ("heavy") version for another, a mass difference is introduced, enabling the relative quantification of cysteine-containing peptides, and by extension, their parent proteins.

This application note provides a detailed protocol for the use of Bromoacetic-13C2 acid in the preparation of protein samples for quantitative proteomic analysis. We will delve into the mechanism of action, provide a step-by-step experimental workflow, and discuss key considerations for successful implementation.

Principle of the Method: Cysteine Alkylation with Bromoacetic-13C2 Acid

The alkylation of cysteine residues by bromoacetic acid is a nucleophilic substitution (SN2) reaction.[6] The process begins with the reduction of disulfide bonds, typically using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to yield free sulfhydryl groups.[6] The subsequent alkylation step is pH-dependent, as the thiol group of cysteine needs to be in its deprotonated, nucleophilic thiolate form (S-) to react with the haloacetamide.[8] The reaction is therefore typically performed at a slightly alkaline pH.

The carbon atom attached to the bromine in bromoacetic acid is electrophilic. The nucleophilic thiolate anion of the cysteine residue attacks this carbon, displacing the bromide ion and forming a stable thioether bond. This modification is known as carboxymethylation. When using Bromoacetic-13C2 acid, the two carbon atoms in the acetyl group are the heavy isotope 13C, resulting in a mass shift of +2 Da for each modified cysteine residue compared to the modification with natural abundance bromoacetic acid.[9] This mass difference is readily detected by the mass spectrometer, allowing for the relative quantification of the peptide from the two samples.

Mandatory Visualization: Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_reduction Reduction cluster_alkylation Alkylation cluster_processing Downstream Processing SampleA Control Sample ReductionA Reduce with DTT SampleA->ReductionA SampleB Treated Sample ReductionB Reduce with DTT SampleB->ReductionB AlkylationA Alkylate with Bromoacetic Acid ('Light') ReductionA->AlkylationA AlkylationB Alkylate with Bromoacetic-13C2 Acid ('Heavy') ReductionB->AlkylationB Combine Combine Samples AlkylationA->Combine AlkylationB->Combine Digest Trypsin Digestion Combine->Digest Cleanup Sample Cleanup (e.g., Desalting) Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS

Sources

Application

Revolutionizing Quantitative Proteomics: A Deep Dive into Cysteine-Centric Stable Isotope Labeling with Bromoacetic-13C2 Acid

In the landscape of quantitative mass spectrometry, the pursuit of precise and robust methods for differential protein expression analysis is paramount. Stable isotope labeling has emerged as a cornerstone technique, ena...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quantitative mass spectrometry, the pursuit of precise and robust methods for differential protein expression analysis is paramount. Stable isotope labeling has emerged as a cornerstone technique, enabling the accurate relative quantification of proteins between distinct biological samples.[1] This application note provides a comprehensive guide to the use of Bromoacetic-13C2 acid, a powerful cysteine-reactive reagent, for stable isotope labeling in quantitative proteomics. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss critical considerations for data analysis and interpretation, offering researchers, scientists, and drug development professionals a thorough understanding of this advanced workflow.

The Principle: Cysteine Alkylation as a Versatile Labeling Strategy

At the heart of this methodology lies the specific and covalent modification of cysteine residues.[2] Following the reduction of disulfide bonds, the free thiol groups of cysteines are highly nucleophilic and readily react with alkylating agents like bromoacetic acid.[2] This process, known as carboxymethylation, serves a dual purpose in a typical proteomics workflow: it prevents the re-formation of disulfide bonds, ensuring proteins remain in a denatured state for efficient enzymatic digestion, and it introduces a stable tag for mass spectrometric analysis.[2]

By employing Bromoacetic acid and its stable isotope-labeled counterpart, Bromoacetic-13C2 acid, we can introduce a precise mass difference between two protein samples. The "light" Bromoacetic acid is used to label one sample, while the "heavy" Bromoacetic-13C2 acid, containing two Carbon-13 isotopes, is used to label the other.[3] After labeling, the two samples are combined, and the subsequent steps of the proteomics workflow, including protein digestion and LC-MS/MS analysis, are performed on the mixed sample.[4] This co-analysis minimizes experimental variability, as the chemically identical but isotopically distinct peptide pairs co-elute and are analyzed in the same mass spectrometric run. The ratio of the signal intensities of the heavy and light peptide pairs directly corresponds to the relative abundance of the protein in the original samples.

Visualizing the Alkylation Reaction

The alkylation of a cysteine residue by bromoacetic acid is a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate) of the cysteine acts as the nucleophile, attacking the electrophilic carbon of the bromoacetic acid and displacing the bromide ion.

G cluster_0 Cysteine Alkylation with Bromoacetic Acid Cys_SH Cys-SH Cys_S_CH2_COOH Cys-S-CH₂-COOH Cys_SH->Cys_S_CH2_COOH + Bromoacetic Acid BAA Br-CH₂-COOH HBr HBr

Caption: Cysteine alkylation by Bromoacetic Acid.

Quantitative Data at a Glance: Mass Shifts

The precise mass difference introduced by the light and heavy reagents is critical for data analysis. The following table summarizes the monoisotopic mass shifts upon alkylation of a cysteine residue.

ReagentChemical FormulaMonoisotopic Mass of ReagentMonoisotopic Mass Shift on Cysteine
Bromoacetic acidC₂H₃BrO₂137.937 g/mol +57.995 Da
Bromoacetic-13C2 acid¹³C₂H₃BrO₂139.944 g/mol +60.002 Da

Note: The mass shift is calculated by the addition of the carboxymethyl group (-CH₂COOH) and the removal of a hydrogen atom from the thiol group of cysteine.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the differential labeling of two protein samples using Bromoacetic acid and Bromoacetic-13C2 acid. This protocol is designed for in-solution digestion and is suitable for a wide range of protein samples.[5][6][7]

Part 1: Sample Preparation and Reduction
  • Protein Solubilization:

    • Resuspend your protein pellets (Samples A and B) in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) to a final protein concentration of 1-5 mg/mL.

    • Vortex thoroughly to ensure complete solubilization.

  • Reduction of Disulfide Bonds:

    • To each protein solution, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate the samples at 37°C for 1 hour with gentle shaking. This step is crucial to break the disulfide bonds and expose the cysteine residues for alkylation.

Part 2: Differential Alkylation
  • Preparation of Alkylating Reagents:

    • Prepare fresh stock solutions of "light" Bromoacetic acid and "heavy" Bromoacetic-13C2 acid at a concentration of 100 mM in a suitable buffer (e.g., 50 mM ammonium bicarbonate). Note: Bromoacetic acid is light-sensitive and corrosive; handle with appropriate personal protective equipment and protect from light.

  • Labeling Reaction:

    • To Sample A, add the "light" Bromoacetic acid solution to a final concentration of 20 mM.

    • To Sample B, add the "heavy" Bromoacetic-13C2 acid solution to a final concentration of 20 mM.

    • Incubate both samples in the dark at room temperature for 30 minutes.

  • Quenching the Reaction:

    • To quench the alkylation reaction, add DTT to both samples to a final concentration of 50 mM. This will react with any excess bromoacetic acid.

    • Incubate for 15 minutes at room temperature in the dark.

Part 3: Protein Digestion and Sample Cleanup
  • Sample Combination and Buffer Exchange:

    • Combine the "light" labeled Sample A and the "heavy" labeled Sample B in a 1:1 ratio (based on protein amount).

    • Dilute the combined sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. This is critical for optimal trypsin activity.

  • Enzymatic Digestion:

    • Add sequencing-grade trypsin to the combined sample at a 1:50 (w/w) trypsin-to-protein ratio.

    • Incubate overnight at 37°C with gentle shaking.

  • Digestion Quenching and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 desalting column according to the manufacturer's protocol.

    • Elute the peptides and dry them completely using a vacuum centrifuge.

  • Sample Reconstitution for LC-MS/MS:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water) for mass spectrometry analysis.

Visualizing the Experimental Workflow

The following diagram illustrates the complete workflow for quantitative proteomics using differential alkylation with Bromoacetic-13C2 acid.

G cluster_sampleA Sample A cluster_sampleB Sample B ProtA Protein Sample A RedA Reduction (DTT) ProtA->RedA AlkLight Alkylation (Bromoacetic Acid) RedA->AlkLight Combine Combine Samples AlkLight->Combine ProtB Protein Sample B RedB Reduction (DTT) ProtB->RedB AlkHeavy Alkylation (Bromoacetic-13C2 Acid) RedB->AlkHeavy AlkHeavy->Combine Digest Trypsin Digestion Combine->Digest Desalt Desalting (C18) Digest->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS Data Data Analysis (Quantification) LCMS->Data

Caption: Quantitative proteomics workflow.

Mitigating Off-Target Reactions: A Note on Specificity

While bromoacetic acid is highly reactive towards cysteine residues, off-target modifications of other nucleophilic amino acid side chains can occur, particularly at higher pH and reagent concentrations.[8][9] The most common side reactions involve the alkylation of methionine and histidine residues.[10]

To minimize these undesirable reactions, it is crucial to:

  • Control the pH: The alkylation reaction is typically performed at a pH of around 8.0-8.5, which favors the deprotonation of the cysteine thiol group, enhancing its nucleophilicity.

  • Optimize Reagent Concentration: Use the lowest concentration of bromoacetic acid that still achieves complete alkylation of cysteines. A 2-fold molar excess of the alkylating agent over the reducing agent is a good starting point.

  • Limit Reaction Time: Adhere to the recommended incubation time to prevent prolonged exposure of the protein to the alkylating agent.

Conclusion

The use of Bromoacetic-13C2 acid for cysteine-centric stable isotope labeling offers a robust and reliable method for quantitative proteomics. By introducing a precise mass tag at the peptide level, this approach enables accurate relative quantification of proteins between different samples while minimizing experimental variability. The detailed protocols and considerations presented in this application note provide a solid foundation for researchers to successfully implement this powerful technique in their own laboratories, paving the way for new discoveries in cellular biology, disease pathogenesis, and drug development.

References

  • University of Oxford. (n.d.). In-solution protein digestion. Mass Spectrometry Research Facility. Retrieved from [Link]

  • Baylor University. (n.d.). In-Solution Tryptic Digestion Protocol. Mass Spectrometry Center. Retrieved from [Link]

  • SCIEX. (n.d.). In-solution protein digestion for proteomic samples. Retrieved from [Link]

  • Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. Nature biotechnology, 17(10), 994–999. [Link]

  • Kentsis, A. (2021). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Alex Kentsis Lab. Retrieved from [Link]

  • Gawin, J., Angel, T. E., & Turecek, F. (2017). Differential alkylation-based redox proteomics – Lessons learnt. Journal of Proteomics, 154, 28-40. [Link]

  • Pócsfalvi, G., & Fiume, I. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International journal of molecular sciences, 25(9), 4656. [Link]

  • Deol, K. K., & Kulkarni, M. J. (2021). Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. Expert review of proteomics, 18(11), 931–943. [Link]

  • Kentsis, A., et al. (2021). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Journal of the American Society for Mass Spectrometry, 32(4), 978-987. [Link]

  • Fiume, I., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4656. [Link]

  • Treindl, M., et al. (2016). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 15(8), 2624-2637. [Link]

  • Hampton, M. B., & Cocurull, A. (2019). Proteome-wide analysis of cysteine oxidation using Stable Isotope Cysteine Labelling with Iodoacetamide (SICyLIA). protocols.io. [Link]

  • Fiume, I., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Orenburg State University. Retrieved from [Link]

  • Glick, D. M., Goren, H. J., & Barnard, E. A. (1967). Concurrent bromoacetate reaction at histidine and methionine residues in ribonuclease. The Biochemical journal, 102(1), 7C–10C. [Link]

  • Turecek, F., & Angel, T. E. (2017). Differential alkylation-based redox proteomics - Lessons learnt. Journal of Proteomics, 154, 28-40. [Link]

  • Jeong, J., et al. (2011). MS/MS spectra showing mass shifts of sum of alkylating agent and oxygen at Cys residues in GAPDH and NDPK A. ResearchGate. Retrieved from [Link]

  • Glick, D. M., Goren, H. J., & Barnard, E. A. (1967). Concurrent Bromoacetate Reaction at Histidine and Methionine Residues in Ribonuclease. Biochemical Journal, 102(1), 7C-10C. [Link]

  • Moshkovskii, S. A. (2020). Modifications of cysteine residues with alkylating agents used in proteomics. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 14(3), 245-256. [Link]

  • Gielnik, M., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 233, 104082. [Link]

Sources

Method

Bromoacetic-13c2 acid as an internal standard in LC-MS/MS

Application Note: AN-LCMS-084 Topic: High-Sensitivity Quantification of Bromoacetic Acid in Environmental Water Samples by LC-MS/MS using Bromoacetic-¹³C₂ Acid as an Internal Standard Introduction Bromoacetic acid (BAA),...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN-LCMS-084

Topic: High-Sensitivity Quantification of Bromoacetic Acid in Environmental Water Samples by LC-MS/MS using Bromoacetic-¹³C₂ Acid as an Internal Standard

Introduction

Bromoacetic acid (BAA), a member of the haloacetic acids (HAAs) group, is a disinfection byproduct (DBP) formed during water chlorination when bromide ions and natural organic matter are present.[1] Due to its potential health risks, regulatory bodies like the U.S. Environmental Protection Agency (EPA) monitor its levels in drinking water.[2][3] Accurate and robust quantification of BAA at trace levels in complex environmental matrices is therefore essential.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and selectivity. However, sample matrix complexity can cause significant variations in analytical results due to effects such as ion suppression or enhancement in the mass spectrometer's ion source.[4]

To mitigate these issues and ensure the highest data integrity, the stable isotope dilution (SID) method is employed. This involves the use of a stable isotope-labeled (SIL) internal standard, which has nearly identical chemical and physical properties to the target analyte.[5][6] This application note details a validated LC-MS/MS method for the quantification of Bromoacetic Acid in water samples, utilizing Bromoacetic-1,2-¹³C₂ Acid as the internal standard to ensure accuracy, precision, and reliability.

Principle of Stable Isotope Dilution

The core principle of the SID-LC-MS/MS method is the addition of a known concentration of the SIL internal standard (Bromoacetic-¹³C₂ Acid) to every sample, calibrator, and quality control (QC) at the beginning of the sample preparation process. Because the SIL internal standard co-elutes with the native analyte and shares its physicochemical properties, it experiences the same variations during sample extraction, handling, and ionization.[7][8] The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) difference. Quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area, effectively nullifying any variations and leading to highly accurate results.[4]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Unknown Sample (Containing native BAA) B Spike with known amount of Bromoacetic-¹³C₂ Acid (IS) A->B C Sample Extraction & Cleanup B->C D LC Separation (Analyte and IS co-elute) C->D E MS/MS Detection (Separate MRM transitions) D->E F Measure Peak Areas (Area_Analyte, Area_IS) E->F G Calculate Peak Area Ratio (Area_Analyte / Area_IS) F->G H Quantify against Calibration Curve G->H

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Experimental Methodology

Materials and Reagents
  • Analyte Standard: Bromoacetic acid (CAS 79-08-3), Purity >99%

  • Internal Standard: Bromoacetic-1,2-¹³C₂ acid (CAS 52947-00-9), Isotopic Purity >99 atom % ¹³C[9]

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Mobile Phase Additive: Formic acid (LC-MS Grade)

  • Sample Preservative: Ammonium Chloride (ACS Grade)[1]

Instrumentation
  • Liquid Chromatograph: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Bromoacetic acid and Bromoacetic-¹³C₂ acid in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Bromoacetic acid stock solution in 90:10 Water:Methanol to create calibration standards ranging from 0.5 µg/L to 100 µg/L.

  • Internal Standard Spiking Solution (100 µg/L): Prepare a working solution of Bromoacetic-¹³C₂ acid.

  • Sample Collection and Preservation: Collect water samples in amber glass vials. Preserve immediately by adding ammonium chloride to a final concentration of 100 mg/L to quench any residual chlorine.[10]

  • Sample Preparation Protocol:

    • To a 950 µL aliquot of each water sample, calibration standard, and QC, add 50 µL of the Internal Standard Spiking Solution (100 µg/L) to achieve a final IS concentration of 5 µg/L.

    • Vortex thoroughly for 10 seconds.

    • Transfer the final solution to an autosampler vial for analysis. No further extraction is required for typical drinking water matrices.[11]

Chemical Structures

Sources

Application

Application Note: Quantitative Cysteine Residue Alkylation using Bromoacetic-13C2 Acid

An in-depth guide to the precise and quantitative analysis of cysteine residues in proteomics and drug development. Introduction: The Critical Role of Cysteine Alkylation In the fields of proteomics, chemical biology, an...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the precise and quantitative analysis of cysteine residues in proteomics and drug development.

Introduction: The Critical Role of Cysteine Alkylation

In the fields of proteomics, chemical biology, and drug discovery, the strategic modification of cysteine residues is a foundational technique.[1] The unique nucleophilicity of the cysteine thiol group (-SH) makes it a prime target for covalent labeling.[1][2] This process, known as alkylation, is essential for several reasons:

  • Preventing Disulfide Bond Reformation: In mass spectrometry-based proteomics, proteins are typically denatured and their disulfide bonds are reduced. Alkylation irreversibly caps the resulting free thiols, preventing them from re-oxidizing and forming disulfide bonds, which would complicate protein digestion and analysis.[3][4][5]

  • Enabling Accurate Quantification: By introducing a stable isotopic label, researchers can accurately quantify changes in protein expression or cysteine reactivity between different samples.[6][7]

  • Probing Protein Structure and Function: Cysteine modifications can be used to study protein folding, identify active site residues, and probe protein-protein interactions.[2][3]

  • Developing Targeted Covalent Inhibitors: In drug development, the ability to target specific cysteine residues with a covalent "warhead" can lead to drugs with enhanced potency and selectivity.[1]

While iodoacetamide (IAM) is a common choice, haloacetic acids like bromoacetic acid offer a robust alternative.[8][9] Bromoacetic acid is a potent alkylating agent that reacts with the nucleophilic thiol group of cysteine via a nucleophilic substitution reaction, forming a stable and irreversible thioether bond.[8] This guide focuses on Bromoacetic-13C2 acid , a stable isotope-labeled variant that provides a distinct mass signature, enabling powerful quantitative mass spectrometry applications.[10]

Mechanism of Action: SN2 Alkylation

The alkylation of cysteine by bromoacetic acid is a classic bimolecular nucleophilic substitution (SN2) reaction.[11] The process is pH-dependent, as the thiol group must be in its deprotonated, more nucleophilic thiolate form (S⁻) to efficiently attack the electrophilic carbon of the bromoacetic acid.[10][12] This reaction is typically performed at a slightly alkaline pH (pH 8-9) to ensure a sufficient concentration of the thiolate anion.

The use of Bromoacetic-13C2 acid results in the addition of a carboxymethyl group containing two heavy carbon isotopes, leading to a predictable mass shift that can be easily detected by a mass spectrometer.

Caption: SN2 reaction mechanism of cysteine alkylation with Bromoacetic-13C2 acid.

Experimental Design and Protocols

A robust proteomics workflow is essential for achieving complete and specific alkylation. The following protocol provides a comprehensive, step-by-step methodology for in-solution alkylation of protein samples prior to mass spectrometry analysis.

Experimental Workflow start Protein Sample (e.g., Cell Lysate) denature Step 1: Denaturation & Reduction (e.g., 8M Urea, 10mM DTT) start->denature alkylate Step 2: Alkylation (Bromoacetic-13C2 acid in the dark) denature->alkylate quench Step 3: Quench Reaction (Excess DTT or L-Cysteine) alkylate->quench cleanup Step 4: Sample Cleanup / Buffer Exchange quench->cleanup digest Step 5: Proteolytic Digestion (e.g., Trypsin) cleanup->digest analysis Step 6: LC-MS/MS Analysis digest->analysis

Caption: Standard bottom-up proteomics workflow incorporating cysteine alkylation.[13]

Required Materials and Reagents
ReagentRecommended GradeStorageNotes
Bromoacetic-13C2 acid ≥98% Isotopic Purity2-8°C, Dessicated, DarkHandle with extreme care. Toxic and corrosive.[14]
Urea Proteomics GradeRoom TemperatureFor protein denaturation.
Ammonium Bicarbonate (AmBic) Proteomics GradeRoom TemperatureBuffer component.
Dithiothreitol (DTT) Proteomics Grade-20°CReducing agent. Prepare fresh solutions.[15]
Tris(2-carboxyethyl)phosphine (TCEP) Proteomics Grade-20°CAlternative reducing agent. More stable than DTT.
L-Cysteine ACS Grade or higherRoom TemperatureFor quenching the alkylation reaction.
Trypsin Mass Spec Grade-20°C or -80°CFor protein digestion.
Acetonitrile (ACN) LC-MS GradeRoom TemperatureFor sample cleanup and chromatography.
Formic Acid (FA) LC-MS GradeRoom TemperatureFor sample cleanup and chromatography.
Ultrapure Water LC-MS GradeRoom Temperature
Detailed Step-by-Step Protocol

This protocol is designed for a typical protein sample of 100 µg in solution. Adjust volumes proportionally for different sample amounts.

Step 1: Protein Solubilization, Denaturation, and Reduction

The goal of this step is to unfold the proteins and reduce all disulfide bonds, making the cysteine residues accessible to the alkylating agent.[3][8]

  • Solubilize Protein: Resuspend the protein pellet in 100 µL of Denaturation Buffer (8 M Urea, 50 mM Ammonium Bicarbonate, pH 8.0).

  • Add Reducing Agent: Add 10 µL of 100 mM DTT (final concentration 10 mM). Vortex gently.

  • Incubate: Incubate the sample at 56°C for 30-60 minutes to ensure complete reduction of disulfide bonds.[8]

  • Cool: Allow the sample to cool to room temperature.

Step 2: Cysteine Alkylation

This is the critical step where the stable isotope label is covalently attached to the cysteine residues. It must be performed in the dark to prevent degradation of the reagent.[16]

  • Prepare Alkylating Solution: Immediately before use, prepare a 100 mM stock solution of Bromoacetic-13C2 acid in 50 mM Ammonium Bicarbonate. Safety first: Wear appropriate PPE.[17]

  • Add Alkylating Agent: Add 20 µL of the freshly prepared 100 mM Bromoacetic-13C2 acid solution to the protein sample (final concentration ~20 mM). This represents a ~2-fold molar excess over DTT.

  • Incubate: Incubate the reaction for 30 minutes at room temperature in complete darkness.[8]

Step 3: Quenching the Reaction

This step deactivates the excess, unreacted bromoacetic acid to prevent non-specific modification of other amino acids or the proteolytic enzyme added later.

  • Quench: Add 10 µL of 100 mM DTT (or L-cysteine) to the sample to quench the reaction.

  • Incubate: Incubate for 15 minutes at room temperature in the dark.

Step 4: Sample Cleanup and Digestion

  • Dilute: Dilute the sample at least 4-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M, which is necessary for trypsin activity.

  • Digest: Add mass spectrometry grade trypsin at a 1:50 ratio (enzyme:protein, w/w).

  • Incubate: Incubate overnight at 37°C.

  • Desalt: Acidify the sample with formic acid to a final concentration of 0.1% and desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

Data Analysis and Interpretation

The key advantage of using Bromoacetic-13C2 acid is the ease of identifying and quantifying modified peptides in the mass spectrometer.

Expected Mass Shifts

The covalent addition of a 13C2-carboxymethyl group to a cysteine residue results in a specific and predictable increase in the monoisotopic mass of the peptide.

Cysteine StateModificationMass Added (Da)Resulting Cys Residue Mass (Da)
Unmodified (Reduced) -H-103.00919
Alkylated (Natural Abundance) -C₂H₂O₂+58.00548161.01467
Alkylated (¹³C₂ Labeled) -¹³C₂H₂O₂+60.01224163.02143

The +2.00676 Da difference between the heavy and light labeled peptides allows for straightforward relative quantification in comparative proteomic experiments.[6]

Mass Spectrometry Data Analysis

When analyzing the MS data, search parameters must be configured to include the ¹³C₂-carboxymethylation of cysteine as a fixed modification.

  • Modification: Carboxymethyl Cysteine (+60.01224 Da on C)

  • Variable Modifications: Consider potential off-target modifications (e.g., oxidation of methionine) or incomplete alkylation (unmodified cysteine) if troubleshooting is needed.

Software packages for proteomics analysis can use this mass signature to differentiate between samples labeled with the "heavy" reagent and a control sample labeled with a "light" (natural abundance) reagent.[6]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Alkylation Insufficient reagent concentration or reaction time. Degraded alkylating agent. Suboptimal pH.Increase the molar excess of Bromoacetic-13C2 acid to 3-4x over the reducing agent. Always prepare the alkylating solution fresh and keep it in the dark.[15] Ensure the reaction buffer pH is between 8.0 and 8.5.[10]
Off-Target Modifications Reagent concentration too high. Reaction temperature too high or incubation time too long.Reduce the concentration of the alkylating agent. Perform the reaction at room temperature and do not exceed the recommended 30-minute incubation time.[10]
Poor Trypsin Digestion Urea concentration too high (>2 M). Incomplete quenching of the alkylating agent.Ensure the sample is diluted sufficiently before adding trypsin. Confirm that the quenching step was performed correctly to prevent trypsin alkylation.
No "Heavy" Peptides Detected Isotopic reagent was not added or was degraded. Incorrect mass tolerance or modification settings during data analysis.Verify the experimental workflow and ensure the correct reagent was used. Double-check the mass modification settings in your search algorithm to match the +60.01224 Da shift on cysteine.

Safety and Handling

Bromoacetic acid is a highly toxic and corrosive substance and must be handled with extreme caution in a well-ventilated chemical fume hood.[17][18]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, a lab coat, and chemical safety goggles with a face shield when handling the solid compound or its solutions.[17][19]

  • Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention. An emergency shower and eyewash station must be readily accessible.

  • Storage: Store bromoacetic acid in a tightly closed container in a cool, dry, well-ventilated area away from light and incompatible substances like strong bases or oxidizing agents.[17]

  • Disposal: Dispose of unused reagent and contaminated materials as hazardous waste according to institutional guidelines.[19]

References

  • Proteome-wide analysis of cysteine oxidation using Stable Isotope Cysteine Labelling with Iodoacetamide (SICyLIA) - Protocols.io. (2019-02-06). protocols.io. [Link]

  • Hampton, C. R., et al. (2018). Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress. Nature Communications. [Link]

  • T-S, D., et al. (2020). Cysteine Counting via Isotopic Chemical Labeling for Intact Mass Proteoform Identifications in Tissue. Journal of the American Society for Mass Spectrometry. [Link]

  • Common Name: BROMOACETIC ACID HAZARD SUMMARY - NJ.gov. New Jersey Department of Health. [Link]

  • MATERIAL SAFETY DATA SHEET (MSDS) BROMOACETIC ACID - Exposome-Explorer. Exposome-Explorer. [Link]

  • BROMOACETIC ACID FOR SYNTHESIS MSDS - Loba Chemie. (2016-05-06). Loba Chemie. [Link]

  • Proteomics - Wikipedia. Wikipedia. [Link]

  • Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM) - Protocols.io. (2022-08-17). protocols.io. [Link]

  • Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates - Open Exploration Publishing. (2024-09-06). Open Exploration Publishing. [Link]

  • Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine. The University of Iowa. [Link]

  • The reduction and alkylation process: The breaking of disulfide bonds... - ResearchGate. ResearchGate. [Link]

  • FOCUS™ Protein Reduction-Alkylation - G-Biosciences. G-Biosciences. [Link]

  • Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues | Request PDF - ResearchGate. ResearchGate. [Link]

  • Fenselau, C. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Journal of the American Society for Mass Spectrometry. [Link]

  • Introduction to approaches and tools for the evaluation of protein cysteine oxidation - NIH. National Institutes of Health. [Link]

Sources

Method

Unlocking Protein Dynamics and Drug Interactions: An Application Guide to Bromoacetic-13C2 Acid for 13C NMR Spectroscopy

For researchers, medicinal chemists, and structural biologists, the intricate dance of protein function and interaction is a central theme of investigation. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and structural biologists, the intricate dance of protein function and interaction is a central theme of investigation. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful lens to observe these molecular choreographies at atomic resolution. This guide provides an in-depth exploration of a specialized tool in the NMR spectroscopist's arsenal: Bromoacetic-13C2 acid. We will delve into the technical nuances of its application, moving beyond simple protocols to explain the rationale behind each step, empowering you to design and execute robust experiments for studying protein structure, dynamics, and drug-target engagement.

The Strategic Advantage of a Doubly-Labeled Cysteine Probe

Bromoacetic acid is a well-established alkylating agent that irreversibly modifies the thiol group of cysteine residues, forming a stable thioether bond. By employing Bromoacetic-13C2 acid, where both the carbonyl and the α-carbon are labeled with the NMR-active 13C isotope, we introduce a unique spectroscopic probe into the protein of interest.

The primary advantage of this dual labeling strategy lies in the ability to exploit one-bond carbon-carbon J-coupling (¹JCC). This coupling provides a direct and unambiguous way to identify and assign the signals from the newly formed S-carboxymethylcysteine-13C2 moiety. In complex 2D and 3D NMR spectra, where signal overlap can be a significant challenge, the characteristic splitting pattern arising from the ¹JCC coupling allows for the clear identification of the labeled cysteine's resonances. This is particularly valuable for large proteins or in crowded spectral regions.

Furthermore, the presence of two coupled 13C nuclei can be leveraged in advanced NMR experiments, such as 2D INADEQUATE, to unequivocally correlate the carbonyl and α-carbon signals of the label. This provides a powerful tool for resonance assignment and for studying the local environment and dynamics around the modified cysteine residue.

Applications in Drug Discovery and Development

The strategic placement of a 13C-labeled probe on a cysteine residue opens up a plethora of applications in the realm of drug discovery.

  • Fragment-Based Drug Discovery (FBDD): Cysteine residues, particularly those in or near active sites, are increasingly targeted in covalent drug design.[1][2][3] By labeling a target protein with Bromoacetic-13C2 acid, researchers can use 13C NMR as a primary screening method to detect the binding of small molecule fragments that interact with the labeled cysteine. Changes in the chemical shift of the 13C-labeled carbons upon fragment binding provide a direct readout of interaction.

  • Mechanism of Action Studies: For covalent inhibitors that target cysteine residues, understanding the precise nature of the drug-target interaction is crucial.[4] Labeling the target protein allows for detailed NMR studies to characterize the local conformational changes that occur upon covalent modification by a drug candidate. This information is invaluable for structure-activity relationship (SAR) studies and for optimizing lead compounds.

  • Probing Allosteric Sites: Cysteine residues are not only found in active sites but can also be located in allosteric pockets. Modifying a distal cysteine with Bromoacetic-13C2 acid can provide a sensitive handle to study allosteric regulation and to screen for allosteric modulators.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating systems, with key considerations and checkpoints to ensure experimental success.

Protein Labeling with Bromoacetic-13C2 Acid

This protocol outlines the in-solution alkylation of cysteine residues in a purified protein sample.

Materials:

  • Purified protein containing at least one cysteine residue

  • Bromoacetic-13C2 acid

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Denaturing buffer: 6 M Guanidine HCl or 8 M Urea, 100 mM Tris-HCl, pH 8.0

  • Quenching solution: 1 M DTT

  • Dialysis tubing or desalting column

  • NMR buffer (e.g., 50 mM Phosphate, 100 mM NaCl, 10% D₂O, pH 7.0)

Protocol:

  • Protein Preparation:

    • Dissolve the purified protein in the denaturing buffer to a final concentration of 1-5 mg/mL. The use of a denaturant is crucial to unfold the protein and ensure all cysteine residues are accessible to the reducing and alkylating agents.[5][6]

  • Reduction of Disulfide Bonds:

    • Add DTT or TCEP to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour with gentle agitation. This step ensures that all cysteine residues are in their reduced, thiol state, ready for alkylation.

  • Alkylation with Bromoacetic-13C2 Acid:

    • Prepare a fresh stock solution of Bromoacetic-13C2 acid (e.g., 100 mM in water or buffer).

    • Add the Bromoacetic-13C2 acid solution to the protein sample to a final concentration of 20-50 mM (a 2-5 fold molar excess over the reducing agent).

    • Incubate in the dark at room temperature for 1-2 hours. The reaction is performed in the dark to prevent the formation of reactive radicals.

  • Quenching the Reaction:

    • Add the quenching solution (1 M DTT) to a final concentration of 100 mM to react with any excess Bromoacetic-13C2 acid.

    • Incubate for 30 minutes at room temperature.

  • Sample Purification and Buffer Exchange:

    • Remove the denaturant, reducing agent, and excess alkylating agent by extensive dialysis against the desired NMR buffer or by using a desalting column.[7] This step is critical for obtaining high-quality NMR spectra.

    • Concentrate the labeled protein to the desired concentration for NMR analysis (typically 0.1-1.0 mM).[8]

dot

G Protein Labeling Workflow cluster_prep Sample Preparation cluster_reaction Alkylation Reaction cluster_cleanup Cleanup & Final Sample A Purified Protein B Denaturation & Reduction (e.g., 6M Gua-HCl, 10mM DTT) A->B C Add Bromoacetic-13C2 Acid (20-50 mM) B->C D Incubate in Dark (1-2 hours, RT) C->D E Quench Reaction (e.g., 100 mM DTT) D->E F Buffer Exchange & Concentration (Dialysis/Desalting) E->F G Labeled Protein for NMR F->G

Caption: Workflow for labeling protein cysteine residues with Bromoacetic-13C2 acid.

13C NMR Data Acquisition and Analysis

NMR Sample Preparation:

  • The final labeled protein sample should be in a suitable NMR buffer, typically at a pH between 6.0 and 7.5 to ensure protein stability.[8]

  • Add 5-10% D₂O to the sample for the deuterium lock.

  • Filter the final sample into a high-quality NMR tube to remove any precipitates.[9]

Recommended NMR Experiments:

  • 1D 13C NMR: A simple 1D 13C spectrum will show the presence of the labeled carbons. Due to the low natural abundance of 13C, the signals from the Bromoacetic-13C2 acid label should be significantly more intense than the natural abundance background.

  • 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): This is the most common experiment to correlate the 13C nuclei with their attached protons. For the S-carboxymethylcysteine-13C2 label, this will show a correlation for the α-carbon and its attached protons.

  • 2D 13C-13C Correlation (e.g., INADEQUATE or COSY): These experiments are crucial for exploiting the dual label. They will show a direct correlation between the carbonyl and α-carbons of the label, confirming their connectivity and aiding in unambiguous assignment.

Data Interpretation:

The chemical shifts of the 13C-labeled carbons are sensitive to their local environment. The expected chemical shift ranges for the S-carboxymethylcysteine-13C2 moiety are provided in the table below. It is important to note that these values can vary depending on the local protein structure and buffer conditions.[10][11][12]

CarbonTypical 13C Chemical Shift (ppm)
Carbonyl (¹³C=O)170 - 180
Alpha (S-¹³CH₂)35 - 45

Table 1: Typical 13C Chemical Shift Ranges for S-carboxymethylcysteine.

Changes in these chemical shifts upon the addition of a ligand or drug molecule can be used to map the binding site and to study the conformational changes induced by binding.

dot

G NMR Data Analysis Logic A Acquire 1D/2D NMR Spectra (13C, 1H-13C HSQC) B Identify Intense Signals from 13C2-Label A->B C Assign Resonances (Carbonyl & Alpha-Carbon) B->C D Perform Titration with Ligand/Drug C->D E Monitor Chemical Shift Perturbations (CSPs) D->E F Map Binding Site & Characterize Interaction E->F

Caption: Logical flow for the analysis of 13C NMR data from a labeled protein.

Safety and Handling of Bromoacetic Acid

Bromoacetic acid is a toxic and corrosive substance and must be handled with appropriate safety precautions.[13] Always consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

  • Disposal: Dispose of waste according to institutional and local regulations.

Conclusion

Bromoacetic-13C2 acid is a powerful tool for researchers seeking to gain high-resolution insights into protein structure and function using 13C NMR spectroscopy. The strategic introduction of a dually 13C-labeled probe at cysteine residues provides an unambiguous spectroscopic handle for resonance assignment and for studying molecular interactions. By understanding the principles behind the methodology and following robust experimental protocols, scientists and drug development professionals can effectively leverage this reagent to accelerate their research and discovery efforts.

References

  • Protein Reduction, Alkylation, Digestion - UWPR - University of Washington. (2011, October 4). Retrieved from [Link]

  • Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery. (2024, August 23). RSC Publishing. Retrieved from [Link]

  • NMR sample preparation guidelines. (n.d.). Retrieved from [Link]

  • (PDF) Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery - ResearchGate. (2024, August 13). Retrieved from [Link]

  • 15N,13C,2H - Protein NMR. (2012, October 31). Retrieved from [Link]

  • Smoothening the Bumpy Road of Covalent Drug Discovery with Protein NMR - ZoBio. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - NIH. (n.d.). Retrieved from [Link]

  • 15N,13C - Protein NMR. (2012, October 22). Retrieved from [Link]

  • Basic NMR Sample Preparation - Yale CBIC - YouTube. (2013, July 18). Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • NMR Sample Prepara-on. (n.d.). Retrieved from [Link]

  • What are the best practices for sample preparation for NMR analysis? : r/OrganicChemistry. (2021, October 9). Retrieved from [Link]

  • Efficient and economic protein labeling for NMR in mammalian expression systems: Application to a preT‐cell and T‐cell receptor protein - NIH. (2024, March 21). Retrieved from [Link]

  • Fragment-based covalent ligand discovery - PMC - NIH. (2021, February 9). Retrieved from [Link]

  • Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies - PubMed Central. (n.d.). Retrieved from [Link]

  • Analysis of 13Cα and 13Cβ chemical shifts of cysteine and cystine residues in proteins - NIH. (n.d.). Retrieved from [Link]

  • A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases | Journal of Medicinal Chemistry - ACS Publications. (2014, May 28). Retrieved from [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]

  • Bromoacetic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • 13C Chemical Shifts in Proteins: A Rich Source of Encoded Structural Information - PMC. (n.d.). Retrieved from [Link]

  • Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates - Open Exploration Publishing. (2024, September 6). Retrieved from [Link]

  • C alpha and C beta carbon-13 chemical shifts in proteins from an empirical database - PubMed. (n.d.). Retrieved from [Link]

  • Covalent Proximity Scanning of a Distal Cysteine to Target PI3Kα - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis - PubMed. (2004, October 1). Retrieved from [Link]

  • (PDF) Enhancing multiplexed cysteine chemoproteomics by uniting FragPipe with solid-phase compatible dialkoxydiphenylsilane reagents - ResearchGate. (n.d.). Retrieved from [Link]

  • Cysteine-to-lysine transfer antibody fragment conjugation - PMC - NIH. (n.d.). Retrieved from [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

  • Protein NMR. 13C chemical shifts - IMSERC. (n.d.). Retrieved from [Link]

  • Bromoacetic Acid | C2H3BrO2 | CID 6227 - PubChem. (n.d.). Retrieved from [Link]

  • ethyl bromoacetate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy – 13C NMR Coupling Constants - Organic Chemistry Data & Info. (n.d.). Retrieved from [Link]

  • NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Nucleophilic substitution of bromoacetic acid with carbazole - ChemSpider Synthetic Pages. (2020, May 4). Retrieved from [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]

  • S-(Carboxymethyl)cysteine | C5H9NO4S | CID 1080 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC - NIH. (n.d.). Retrieved from [Link]

  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC - NIH. (n.d.). Retrieved from [Link]

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Application

Synthesis of ¹³C₂-Labeled Compounds Using Bromoacetic-¹³C₂ Acid: Application Notes and Protocols for Researchers

Introduction: The Imperative of Isotopic Labeling in Modern Research In the landscape of modern chemical and biological sciences, stable isotope labeling is an indispensable tool for elucidating complex processes, from c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Isotopic Labeling in Modern Research

In the landscape of modern chemical and biological sciences, stable isotope labeling is an indispensable tool for elucidating complex processes, from cellular metabolism to drug disposition.[1][2] Compounds enriched with stable isotopes like carbon-13 (¹³C) are chemically identical to their natural abundance counterparts but possess a distinct mass, allowing them to be traced and quantified with high precision using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] This capability provides unparalleled insights into reaction mechanisms, metabolic fluxes, and the pharmacokinetic profiles of therapeutic agents.[1][4][5]

Bromoacetic-¹³C₂ acid (Br-¹³CH₂-¹³COOH) emerges as a particularly powerful and versatile building block in this context.[6][7] With both carbon atoms replaced by the ¹³C isotope, it serves as a robust two-carbon synthon for introducing a distinct isotopic signature into a wide array of target molecules. Its bifunctional nature—a reactive C-Br bond ripe for nucleophilic substitution and a carboxylic acid group ready for esterification or amidation—unlocks a diverse set of synthetic pathways. This guide provides an in-depth exploration of these core strategies, complete with field-proven protocols and the scientific rationale behind key experimental choices, designed for researchers in drug development, proteomics, and metabolic studies.

Core Synthetic Strategies & Protocols

Bromoacetic-¹³C₂ acid's utility stems from its two distinct reactive centers. The following sections detail the primary synthetic transformations, providing both the mechanistic underpinnings and practical, step-by-step protocols.

S-Alkylation of Thiols: Labeling Cysteine Residues in Peptides and Proteins

Expertise & Experience: The selective modification of proteins is a cornerstone of proteomics and drug discovery.[8][9] The thiol (-SH) side chain of cysteine is one of the most nucleophilic functional groups in proteins, making it an ideal target for selective alkylation.[10] Bromoacetic acid is a classic reagent for this transformation, known as carboxymethylation. By using the ¹³C₂-labeled version, a stable isotopic tag is covalently and irreversibly attached to the cysteine residue.

The causality behind the experimental conditions is critical: the reaction is typically performed in a slightly basic buffer (pH 7-8.5). At this pH, a significant portion of the cysteine thiol is deprotonated to the highly nucleophilic thiolate anion (S⁻), which readily attacks the electrophilic α-carbon of the bromoacetic acid.[9][11] Maintaining the pH below ~8.5 minimizes potential side reactions, such as the alkylation of other nucleophilic residues like lysine. This modification is invaluable for quantitative proteomics (as an internal standard), studying protein structure, and characterizing active sites.[11]

View Detailed Protocol: S-Alkylation of a Model Peptide

Objective: To label the cysteine residue of a model peptide (e.g., Gly-Cys-Gly) with Bromoacetic-¹³C₂ acid.

Materials:

  • Model Peptide (Gly-Cys-Gly)

  • Bromoacetic-¹³C₂ acid (CAS: 52947-00-9)[6][12][13][14]

  • Sodium phosphate buffer (100 mM, pH 7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (100 mM)

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for analysis

Procedure:

  • Peptide Preparation: Dissolve 5 mg of the model peptide in 1 mL of sodium phosphate buffer.

  • Disulfide Reduction: Add 1.1 molar equivalents of TCEP solution to the peptide solution to ensure all cysteine residues are in their reduced, free thiol form. Incubate for 30 minutes at room temperature.

  • Alkylation Reaction: Prepare a 100 mM stock solution of Bromoacetic-¹³C₂ acid in the phosphate buffer. Add 10 molar equivalents of this solution to the reduced peptide mixture. Rationale: A significant excess of the alkylating agent ensures the reaction goes to completion.

  • Incubation: Gently mix the reaction vial and incubate in the dark for 2 hours at room temperature. Rationale: Protection from light prevents the formation of radical side products.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or dithiothreitol (DTT), to a final concentration of 50 mM. This will react with any excess Bromoacetic-¹³C₂ acid.

  • Purification: Acidify the reaction mixture with 0.1% TFA and purify the labeled peptide using reverse-phase HPLC on a C18 column.

  • Analysis: Lyophilize the collected fractions and confirm the successful labeling via mass spectrometry. The product will exhibit a mass increase of 60 Da (¹²C₂H₂O₂ = 58 Da; ¹³C₂H₂O₂ = 60 Da) compared to the starting peptide.

G cluster_start Reactants cluster_process Reaction Conditions cluster_end Products & Purification reagent Bromoacetic-13C2 Acid (Br-13CH2-13COOH) reaction Aqueous Buffer (e.g., Phosphate, pH 7.5) Room Temperature, 2h reagent->reaction Add to protein solution protein Protein/Peptide with Cysteine Residue (P-SH) protein->reaction product 13C2-Carboxymethylated Protein (P-S-13CH2-13COOH) reaction->product Covalent bond formation purify Purification (e.g., HPLC, Dialysis) product->purify Isolate labeled product G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Process cluster_workup Workup & Purification cluster_product Final Product acid Bromoacetic-13C2 Acid reflux Reflux in Toluene with Dean-Stark Trap acid->reflux alcohol Ethanol (Excess) alcohol->reflux catalyst H2SO4 (cat.) catalyst->reflux wash Aqueous Wash reflux->wash Remove H2O byproduct dry Dry over Na2SO4 wash->dry distill Vacuum Distillation dry->distill product Ethyl bromoacetate-13C2 distill->product

Caption: Workflow for the synthesis of Ethyl bromoacetate-¹³C₂.

N-Acylation: Formation of Labeled Amides

Expertise & Experience: The amide bond is a cornerstone of peptide chemistry and is present in a vast number of pharmaceuticals. The direct reaction of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature and requires high heat, which can degrade sensitive molecules. [15]Therefore, the carboxylic acid must first be "activated." This is achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or n-propanephosphonic acid anhydride (T3P). [16][17] These reagents react with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea for DCC), which is then readily attacked by the amine nucleophile to form the stable amide bond. The choice of solvent is crucial; anhydrous aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are used to prevent the coupling agent from reacting with water. The inclusion of a non-nucleophilic base like diisopropylethylamine (DIPEA) is often necessary to scavenge the acid byproduct generated during the reaction, ensuring a smooth conversion.

View Detailed Protocol: Synthesis of a Labeled Amide

Objective: To couple Bromoacetic-¹³C₂ acid with benzylamine to form N-benzyl-2-bromo-¹³C₂-acetamide.

Materials:

  • Bromoacetic-¹³C₂ acid [14]* Benzylamine

  • Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl, 1M solution)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reagent Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve Bromoacetic-¹³C₂ acid (1.41 g, 10 mmol) in 40 mL of anhydrous DCM.

  • Amine Addition: Add benzylamine (1.07 g, 10 mmol) to the solution. Cool the flask to 0 °C in an ice bath.

  • Coupling Agent Addition: Dissolve DCC (2.27 g, 11 mmol, 1.1 equivalents) in 10 mL of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes. Rationale: Slow addition at 0°C helps control the exothermic reaction and minimize side product formation.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: Filter off the DCU precipitate and wash it with a small amount of DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash it sequentially with 20 mL of 1M HCl (to remove unreacted amine), 20 mL of saturated NaHCO₃ (to remove unreacted acid), and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure labeled amide.

  • Characterization: Confirm the structure and purity via NMR and MS analysis.

G cluster_reactants Starting Materials cluster_reagents Coupling Reagents cluster_process Reaction & Purification cluster_product Final Product acid Bromoacetic-13C2 Acid reaction Anhydrous Solvent (e.g., DCM) 0°C to RT acid->reaction amine Primary/Secondary Amine (R-NH2) amine->reaction coupling Coupling Agent (e.g., DCC) coupling->reaction Activate acid purify Workup & Chromatography reaction->purify Isolate product product N-Substituted 2-bromo-13C2-acetamide purify->product

Caption: Workflow for amide bond formation using a coupling agent.

Characterization and Data

Successful synthesis and purification must be validated by analytical techniques. Mass spectrometry is the primary tool for confirming isotopic incorporation, while NMR spectroscopy confirms the structural integrity and the precise location of the labels.

Product ExampleStarting MaterialMolecular Weight ( g/mol )Expected Mass Shift vs. UnlabeledKey Analytical Confirmation
¹³C₂-Carboxymethyl-CysteineCysteine + Bromoacetic-¹³C₂ acid181.15M+2MS analysis showing the correct mass of the labeled peptide adduct.
Ethyl bromoacetate-¹³C₂Bromoacetic-¹³C₂ acid168.99 [18]M+2¹³C NMR showing two highly enriched signals; MS fragmentation pattern.
N-benzyl-2-bromo-¹³C₂-acetamideBromoacetic-¹³C₂ acid + Benzylamine230.08M+2High-resolution MS confirming the molecular formula; ¹H and ¹³C NMR confirming structure.

Safety and Handling

Bromoacetic acid and its derivatives are hazardous materials. They are toxic if swallowed, inhaled, or in contact with skin, and cause severe skin burns and eye damage. [6][12]All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Conclusion

Bromoacetic-¹³C₂ acid is a high-value, versatile reagent that provides a straightforward entry point for introducing a stable ¹³C₂-isotopic label into a diverse range of molecules. Through fundamental organic reactions such as alkylation, esterification, and amidation, researchers can synthesize custom-labeled peptides, metabolic probes, and drug candidates. The protocols and principles outlined in this guide offer a robust framework for leveraging this powerful tool, enabling deeper and more precise investigations in the chemical and life sciences.

References

  • Isotope Science / Alfa Chemistry. 13C Labeled Compounds. [Link]

  • Isotope Science / Alfa Chemistry. 2H 13C Labeled Compounds. [Link]

  • Clendinen, C. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 615. [Link]

  • Kassahun, K., et al. (2007). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 20(6), 857-866. [Link]

  • Raji, M. (2023). Flow Chemistry for Contemporary Isotope Labeling. X-Chem. [Link]

  • Martinez, R. A., et al. (2013). Large-scale preparation of (13) C-labeled 2-(phenylthio)acetic acid and the corresponding labeled sulfoxides and sulfones. Journal of Labelled Compounds and Radiopharmaceuticals, 56(2), 31-35. [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • University of North Texas. 13C-Stable Isotope Labeling. [Link]

  • Simona, M., et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Journal of Molecular Modeling, 18(11), 4875-4883. [Link]

  • Natelson, S., & Gottfried, S. (1941). Ethyl bromoacetate. Organic Syntheses, 21, 57. [Link]

  • Simona, M., et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. ResearchGate. [Link]

  • Allen, D. K., et al. (2009). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 81(16), 6773-6780. [Link]

  • Simona, M., et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. MSU Chemistry. [Link]

  • Google Patents. Process for the preparation of bromoacetic acid and esters thereof.
  • ResearchGate. Labeled acetic acid derivatives in the synthesis of labeled compounds. [Link]

  • Giavalisco, P., et al. (2009). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography–Mass Spectrometry-based Metabolomic Research. Analytical Chemistry, 81(15), 6127-6135. [Link]

  • Sciencemadness Discussion Board. bromoacetic acid synthesis. [Link]

  • Trofimov, B. A., et al. (2020). Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals. Organic Chemistry Frontiers, 7(12), 1481-1487. [Link]

  • Fairhall, S. L., & Boyle, G. M. (2018). Recent progress in enzymatic protein labelling techniques and their applications. Chemical Society Reviews, 47(1), 100-112. [Link]

  • Google Patents.
  • Lee, H., & Kim, H. (2019). Bromoacetate Olefination Protocol for Norbixin and Julia–Kocienski Olefination for Its Ester Syntheses. The Journal of Organic Chemistry, 84(10), 6426-6432. [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Khan Academy. (2010). Amide formation from acyl chloride. [Link]

  • Li, P., et al. (2008). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 85, 304. [Link]

  • Khan Academy. (2013). Preparation of amides using DCC. [Link]

Sources

Method

Bromoacetic-13C2 Acid as an Activity-Based Probe for Glycolytic Flux Analysis

An Application Guide for Researchers Introduction Metabolic Flux Analysis (MFA) is a critical methodology for quantifying the rates (fluxes) of intracellular metabolic pathways, providing a functional readout of cellular...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction

Metabolic Flux Analysis (MFA) is a critical methodology for quantifying the rates (fluxes) of intracellular metabolic pathways, providing a functional readout of cellular phenotype.[1][2] While traditional MFA often relies on stable isotope tracers like ¹³C-glucose or ¹³C-glutamine to map steady-state metabolic networks, there is a growing need for tools that can capture dynamic changes in pathway activity in response to stimuli or perturbations.[3][4][5] Activity-based probes, molecules that covalently bind to active enzymes, offer a powerful and complementary approach.

This guide details the application of Bromoacetic-13C2 acid (¹³C₂-BAA), a stable isotope-labeled alkylating agent, as an activity-based probe to specifically measure the activity of a key glycolytic enzyme, Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). By quantifying the rate of covalent modification of GAPDH, researchers can derive a proxy for dynamic changes in glycolytic flux, offering unique insights into cellular energy metabolism.

Principle of the Method: Targeting the Heart of Glycolysis

The utility of ¹³C₂-BAA in metabolic analysis stems from its function as an irreversible enzyme inhibitor that targets specific amino acid residues. Its mechanism provides a direct link between enzyme activity and a quantifiable, isotope-labeled molecular signature.

Mechanism of Action: Covalent Alkylation

Bromoacetic acid is a potent alkylating agent, readily reacting with nucleophilic side chains of amino acids, particularly the thiol group of cysteine residues. The reaction proceeds via an Sɴ2 nucleophilic substitution, where the cysteine thiol attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond.

A similar alkylating agent, 3-bromopyruvate (3-BrPA), has been extensively shown to target and inhibit GAPDH by reacting with its catalytic cysteine residue (Cys-152 in humans), effectively halting glycolysis.[6] Given its similar chemical structure, bromoacetic acid is expected to follow the same mechanism. When using Bromoacetic-13C2 acid, this covalent modification introduces a stable isotope tag (+60.00 Da mass shift for the carboxymethyl group) directly onto the active site of the enzyme.

GAPDH_Cys GAPDH-Cys-SH GAPDH_Labeled GAPDH-Cys-S-¹³CH₂-¹³COOH (Covalently Modified) BAA Br-¹³CH₂-¹³COOH (Bromoacetic-13C2 Acid) BAA->GAPDH_Cys HBr HBr A 1. Cell Culture (Plate cells to achieve 80-90% confluency) B 2. ¹³C₂-BAA Labeling (Incubate with sub-toxic concentration for a defined time course, e.g., 0, 10, 30 min) A->B C 3. Rapid Quenching & Lysis (Wash with ice-cold PBS, scrape into lysis buffer with protease/phosphatase inhibitors) B->C D 4. Protein Quantification (Bradford or BCA assay) C->D E 5. In-solution Trypsin Digestion (Reduce, alkylate, and digest protein into peptides) D->E F 6. LC-MS/MS Analysis (Targeted or PRM analysis to quantify the modified GAPDH peptide) E->F G 7. Data Analysis (Extract ion chromatograms, calculate labeled/unlabeled peptide ratio, determine modification rate) F->G

Figure 2: Experimental workflow for ¹³C₂-BAA activity-based probing.

Part A: Cell Culture and Labeling

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) to reach 80-90% confluency on the day of the experiment. Include multiple replicates for each time point and condition.

  • Reagent Preparation: Prepare a 100 mM stock solution of Bromoacetic-13C2 acid in sterile PBS or DMSO. Further dilute to a working stock (e.g., 10 mM) in culture medium immediately before use.

  • Labeling: Aspirate the culture medium. Add fresh, pre-warmed medium containing the final, optimized concentration of ¹³C₂-BAA.

  • Incubation: Incubate the cells for the desired time points (e.g., 0, 5, 15, 30 minutes) at 37°C and 5% CO₂. The "0 minute" time point serves as the background control.

Part B: Quenching and Protein Extraction

  • Quenching: To stop the reaction, rapidly aspirate the labeling medium and wash the cells twice with 2 mL of ice-cold PBS.

  • Lysis: Add 200-500 µL of ice-cold RIPA buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors.

  • Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Clarification: Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C.

  • Storage: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a BCA or Bradford assay. Aliquot and store at -80°C.

Part C: Sample Preparation for Proteomics This is a standard proteomics workflow that may require optimization.

  • Denaturation: Take 50-100 µg of protein from each sample and adjust the volume to 100 µL with 50 mM ammonium bicarbonate.

  • Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.

  • Alkylation (Standard): Cool to room temperature. Add iodoacetamide to a final concentration of 20 mM and incubate in the dark for 45 minutes. Note: This step alkylates all accessible cysteines. The ¹³C₂-BAA modified cysteine will not react.

  • Digestion: Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Cleanup: Stop the digestion by adding formic acid to 1% final concentration. Desalt the peptides using a C18 StageTip or ZipTip. Dry the purified peptides in a vacuum centrifuge.

Part D: LC-MS/MS Analysis

  • Resuspension: Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

  • Instrumentation: Analyze the samples on a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap series) coupled to a nano-flow HPLC system.

  • Method: Use a targeted method such as Parallel Reaction Monitoring (PRM) for maximum sensitivity and quantitative accuracy.

    • Target Precursor m/z: The mass-to-charge ratio of the tryptic peptide from human GAPDH containing the active site Cys-152 (IISNASCTTNCLAPLAK) modified with ¹³C₂-carboxymethyl group.

    • Control Precursor m/z: The m/z of the unmodified native peptide.

    • Fragmentation: Acquire high-resolution MS/MS spectra to confirm the peptide sequence and modification site.

Data Analysis and Interpretation

The final step involves extracting quantitative information from the mass spectrometry data.

Data Processing:

  • Software: Use software such as Skyline, MaxQuant, or vendor-specific programs to process the raw MS files.

  • Peak Integration: Identify and integrate the peak areas from the extracted ion chromatograms (XICs) for both the ¹³C₂-BAA-modified peptide and the unmodified native peptide across all samples and time points.

  • Calculate Fractional Modification: For each time point, calculate the fraction of modified GAPDH: Fraction Modified = [Area_labeled_peptide] / ([Area_labeled_peptide] + [Area_unlabeled_peptide])

Interpretation: Plot the fractional modification against time. The initial slope of this curve represents the rate of GAPDH modification. By comparing these rates between different experimental conditions (e.g., control vs. drug-treated), you can determine the relative change in glycolytic flux. A steeper slope indicates a higher flux, while a shallower slope suggests reduced flux.

A High Flux Condition (e.g., Control) B Low Flux Condition (e.g., Drug-Treated) origin X Time (min) origin->X Y Fractional Modification origin->Y p1_start p1_mid p1_start->p1_mid Steeper Slope = Higher Flux p1_end p1_mid->p1_end Steeper Slope = Higher Flux p2_start p2_mid p2_start->p2_mid Shallower Slope = Lower Flux p2_end p2_mid->p2_end Shallower Slope = Lower Flux

Figure 3: Interpreting the rate of GAPDH modification to infer relative glycolytic flux.

Troubleshooting

ProblemPossible CauseSuggested Solution
High cell death observed ¹³C₂-BAA concentration is too high.Perform a detailed dose-response curve (e.g., MTT or cell viability assay) and select a concentration that results in >90% viability at the longest time point.
No modified peptide detected Concentration is too low; Incubation time is too short; Inefficient protein digestion or MS detection.Increase probe concentration or incubation time. Optimize trypsin digestion protocol. Ensure the targeted MS method is correctly set up for the predicted m/z of the modified peptide.
High background at time zero Non-specific binding during lysis.Ensure rapid and efficient quenching with ice-cold PBS. Prepare a control sample where ¹³C₂-BAA is added directly to the lysis buffer to assess non-enzymatic modification.
High variability between replicates Inconsistent cell numbers; Inconsistent timing of labeling or quenching steps.Standardize cell seeding density and ensure confluency is consistent. Use a timer and process samples in small, manageable batches to ensure precise timing.

References

  • Plewa, M. J., & Wagner, E. D. (2009). Human cell toxicogenomic analysis of bromoacetic acid: a regulated drinking water disinfection by-product. Environmental and Molecular Mutagenesis, 50(8), 775-781. [Link]

  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering, 3(3), 195-206. [Link]

  • Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). ¹³C-based metabolic flux analysis. Nature Protocols, 4(6), 878-892. [Link]

  • Jang, M., Chen, Y. J., & Rabinowitz, J. D. (2018). A guide to ¹³C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(5), 1-13. [Link]

  • Chen, L., et al. (2019). Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment. Cancers, 11(3), 347. [Link]

  • Jahromi, E. B., Jafaarnejad, L., Vahdani, M., & Zolghadri, S. (2020). Toxicity Effect of Bromoacetic Acid on MCF7 Breast Cancer Cell Line and Analysis of Expression of Apoptosis-Associated Genes. Iranian Quarterly Journal of Breast Disease, 13(2), 37-48. [Link]

  • Link, H., & Christodoulou, D. (2018). A roadmap for interpreting ¹³C metabolite labeling patterns from cells. Metabolites, 8(2), 34. [Link]

  • Nanchen, A., Fu, C., & Sauer, U. (2007). Determination of Metabolic Flux Ratios From 13C-Experiments and Gas Chromatography-Mass Spectrometry Data. In: Weckwerth W. (eds) Metabolomics. Methods in Molecular Biology, vol 358. Humana Press. [Link]

  • Axios Research. Bromoacetic Acid-13C2. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Alkylation with Bromoacetic-13C2 Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions reg...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of Bromoacetic-13C2 acid for stable isotope labeling. Incomplete alkylation can be a significant hurdle in quantitative proteomics, leading to ambiguous results and hindering progress. This document provides actionable solutions grounded in established biochemical principles to help you achieve complete and specific labeling of your target proteins.

Troubleshooting Guide: Diagnosing and Solving Incomplete Alkylation

Experiencing incomplete or inefficient alkylation can be frustrating. This section is structured to help you identify the root cause of your issue and implement a targeted solution.

Q1: My mass spectrometry data shows a low percentage of labeled cysteine residues. What are the likely causes and how can I fix it?

Short Answer: Low labeling efficiency with Bromoacetic-13C2 acid is typically due to suboptimal reaction pH, insufficient reagent, the presence of interfering substances, or degradation of the alkylating agent. A systematic check of these four areas will usually resolve the issue.

Detailed Troubleshooting Steps:

  • Cause 1: Suboptimal Reaction pH

    • The "Why": The alkylation of cysteine occurs via an SN2 reaction where the deprotonated thiolate anion (S⁻) acts as the nucleophile.[1] The pKa of the cysteine thiol group is approximately 8.3-8.6.[2] If the reaction pH is too far below this pKa, the concentration of the highly reactive thiolate is too low, leading to a sluggish and incomplete reaction.

    • Solution: Ensure your reaction buffer is maintained at a pH between 7.5 and 8.5.[3] This range offers a good compromise between promoting thiolate formation and minimizing off-target reactions with other residues like lysine.[2][3] It is advisable to prepare fresh buffer and verify its pH immediately before starting the reaction.

  • Cause 2: Insufficient Molar Excess of Bromoacetic-13C2 Acid

    • The "Why": To drive the alkylation reaction to completion, the alkylating agent should be present in a significant molar excess relative to the total number of cysteine residues in your sample.

    • Solution: A 10 to 20-fold molar excess of Bromoacetic-13C2 acid over the amount of cysteine is a common starting point.[3] If you are working with a complex protein mixture of unknown concentration, you may need to empirically test higher concentrations. However, be aware that excessively high concentrations can increase the risk of non-specific, off-target modifications.[4][5]

  • Cause 3: Presence of Interfering Nucleophiles

    • The "Why": Your sample preparation buffers may contain other nucleophilic compounds that can compete with your protein's cysteine residues for the Bromoacetic-13C2 acid. Common culprits include dithiothreitol (DTT) or β-mercaptoethanol (BME) carried over from the reduction step, and Tris buffers, which have a primary amine.

    • Solution: It is critical to remove the reducing agent after the reduction step and before alkylation. This is typically achieved through buffer exchange, dialysis, or using a filter-aided sample preparation (FASP) protocol.[6][7] If you suspect your buffer is the issue, switch to a non-nucleophilic buffer such as HEPES or phosphate buffer for the alkylation step.[8]

  • Cause 4: Reagent Degradation

    • The "Why": Bromoacetic acid is sensitive to light and moisture and can degrade over time, losing its reactivity.[9][10] Stock solutions, especially if not stored properly, can lose potency.

    • Solution: Store solid Bromoacetic-13C2 acid at room temperature away from light and moisture.[11] Prepare stock solutions fresh in an anhydrous solvent like DMF or DMSO and use them promptly.[3] If you must store a stock solution, keep it at a low temperature (e.g., -20°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Q2: I'm observing unexpected mass shifts in my MS data, suggesting off-target alkylation on residues other than cysteine. Why is this happening?

Short Answer: Off-target alkylation is primarily caused by a reaction pH that is too high or excessive concentrations of the alkylating agent, which can lead to the modification of other nucleophilic amino acids like histidine, lysine, and methionine.[2]

Detailed Troubleshooting Steps:

  • Cause 1: Reaction pH is Too High

    • The "Why": While a slightly basic pH is needed to deprotonate cysteine, excessively high pH levels (>8.5-9.0) will also deprotonate the primary amine of lysine (pKa ~10.5) and the imidazole ring of histidine (pKa ~6.0), making them nucleophilic and susceptible to alkylation.[2]

    • Solution: Maintain strict control over the reaction pH, keeping it within the optimal 7.5-8.5 range for cysteine selectivity.[3] Avoid "pH creep" by using a well-buffered system.

  • Cause 2: Excessive Reagent Concentration or Reaction Time

    • The "Why": Even under optimal pH conditions, a very high concentration of Bromoacetic-13C2 acid or a prolonged reaction time can force the alkylation of less reactive, but highly abundant, nucleophilic residues.[12][13]

    • Solution: If off-target modifications are a problem, perform a titration experiment to find the lowest effective concentration of your alkylating agent that still provides complete cysteine labeling. Similarly, a time-course experiment (e.g., testing 15, 30, and 60 minutes) can help you determine the shortest incubation time needed for the reaction to complete. Most alkylations are complete within 30 minutes at room temperature.[6][14]

  • Cause 3: Alkylation of Methionine

    • The "Why": The thioether side chain of methionine can be alkylated by haloacetyl compounds, which is a well-documented side reaction for reagents like iodoacetamide and iodoacetic acid.[6][15] This can lead to unexpected mass shifts and potential neutral loss during MS/MS fragmentation, complicating data analysis.[6]

    • Solution: Minimizing reagent concentration and reaction time is the first line of defense. If methionine alkylation remains a persistent issue, consider using an alternative, non-iodine-containing alkylating reagent if isotopic labeling is not required for that specific experiment.[6][15]

ResiduepKa of Side ChainOptimal pH for AlkylationNotes on Reactivity with Bromoacetic Acid
Cysteine ~8.3 - 8.6[2]7.5 - 8.5 [3]Primary target. The deprotonated thiolate (S⁻) is highly nucleophilic.
Histidine~6.0[2]> 6.0Becomes reactive at neutral and basic pH. A common off-target.[2]
Lysine~10.5> 9.0The ε-amino group becomes significantly nucleophilic at higher pH values.[12]
MethionineN/ACan occur across pH rangeThe thioether is susceptible to alkylation, a known side reaction.[6][15]
N-terminus~9.6> 8.5The alpha-amino group can be an off-target at higher pH.

Table 1: pH-Dependent Reactivity of Amino Acid Residues with Bromoacetic Acid.

Frequently Asked Questions (FAQs)

Q3: What is the primary purpose of using Bromoacetic-13C2 acid?

Bromoacetic-13C2 acid is an alkylating agent used for stable isotope labeling in mass spectrometry-based proteomics.[11] Its primary function is to covalently modify, or "cap," the thiol groups of cysteine residues.[12] This serves two main purposes:

  • Preventing Disulfide Bond Reformation: After reducing disulfide bonds to free thiols, alkylation prevents them from re-oxidizing, ensuring the protein remains in a linearized state for effective enzymatic digestion (e.g., by trypsin).

  • Introducing a Mass Tag: The two 13C atoms introduce a predictable mass shift (+2.0067 Da per modified site, compared to the unlabeled counterpart) that can be easily detected by a mass spectrometer. This allows for the differentiation and relative quantification of protein samples in experiments.[16][17]

Q4: How do I properly prepare, handle, and quench the Bromoacetic-13C2 acid reaction?
  • Preparation: Prepare a stock solution (e.g., 100-200 mM) in an anhydrous organic solvent like Dimethylformamide (DMF) or DMSO.[3] Bromoacetic acid is corrosive and toxic, so always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses).[9]

  • Reaction: The alkylation reaction should be performed in the dark to prevent light-induced side reactions.[3][6] A typical incubation is 30-45 minutes at room temperature.[14][18]

  • Quenching: After the desired reaction time, it is crucial to quench any remaining unreacted Bromoacetic-13C2 acid to stop it from modifying the protein further or interfering with downstream steps. This is done by adding a quenching reagent with a free thiol, such as DTT or β-mercaptoethanol, to a final concentration that is in large molar excess (e.g., 20-50 fold) over the initial concentration of the alkylating agent.[19] Incubate for at least 15-60 minutes to ensure the reaction is fully quenched.[6][19]

Q5: How can I definitively verify that my protein has been successfully labeled?

The most direct way to verify successful labeling is through mass spectrometry.

  • Mass Shift Analysis: When analyzing your sample, look for the specific mass shift corresponding to the addition of a 13C2-carboxymethyl group. For each cysteine residue modified with Bromoacetic-13C2 acid, the peptide's mass will increase by 60.0125 Da (the mass of -13CH2-13COOH is approximately 62.0192 Da, but the reaction displaces a hydrogen atom, ~1.0078 Da, and adds the carboxymethyl group, -CH2COOH, which has a mass of ~58 Da for the unlabeled version. The two 13C atoms add approximately 2 Da).

  • Database Searching: When performing a database search of your MS/MS data, set the 13C2-carboxymethylation of cysteine (+60.0125 Da) as a variable modification. The search results will then show which cysteine-containing peptides were successfully modified. To assess completeness, you can compare the intensity of the labeled peptides to any remaining unlabeled versions.[5]

Visual Diagrams and Protocols

Alkylation Reaction Mechanism

The alkylation of a cysteine residue by Bromoacetic-13C2 acid proceeds through a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated cysteine thiolate acts as the nucleophile, attacking the carbon atom bonded to the bromine.

Caption: SN2 mechanism for cysteine alkylation.
Troubleshooting Workflow

If you are facing issues with incomplete alkylation, this decision tree can guide your troubleshooting process.

Troubleshooting Workflow cluster_checks Primary Checks cluster_solutions Corrective Actions Start Incomplete Alkylation Observed Check_pH Is pH 7.5-8.5? Start->Check_pH Check_Reagent Is Molar Excess Sufficient (10-20x)? Start->Check_Reagent Check_Interference Are Interfering Substances Removed? Start->Check_Interference Check_Quality Is Reagent Stock Fresh? Start->Check_Quality Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Increase_Reagent Increase Reagent Concentration Check_Reagent->Increase_Reagent No Purify_Sample Perform Buffer Exchange or Dialysis Check_Interference->Purify_Sample No New_Reagent Prepare Fresh Reagent Stock Check_Quality->New_Reagent No

Caption: A decision tree for troubleshooting incomplete alkylation.
Standard Protocol for Protein Alkylation

This protocol outlines the key steps for reducing and alkylating a protein sample for mass spectrometry analysis.

  • Protein Solubilization: Dissolve the protein sample in a denaturing buffer (e.g., 8 M Urea, 100 mM Tris pH 8.5).[7]

  • Reduction: Add a reducing agent to break disulfide bonds.

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to 5 mM.[14][20]

    • Incubate at 37-56°C for 30-60 minutes.[6][8]

  • Buffer Exchange (Critical): Remove the reducing agent. This can be done using 30 kDa molecular weight cutoff filters (FASP method), dialysis, or C18 spin columns.[6][7] The sample should now be in a non-nucleophilic buffer like 50 mM HEPES or Ammonium Bicarbonate, pH 8.0.

  • Alkylation:

    • Add Bromoacetic-13C2 acid from a freshly prepared stock to a final concentration of 15-20 mM (or a 10-20 fold molar excess over cysteines).[3][6]

    • Incubate in the dark at room temperature for 30-45 minutes.[7]

  • Quenching:

    • Add DTT to a final concentration of 40-50 mM to quench any unreacted Bromoacetic-13C2 acid.[14][19]

    • Incubate for 15 minutes at room temperature.

  • Sample Preparation for Digestion: The sample is now ready for buffer exchange into your preferred digestion buffer (e.g., 50 mM Ammonium Bicarbonate) and subsequent enzymatic digestion with trypsin or another protease.[7][20]

References

  • Benchchem. (2025). Navigating Bromoacetic Acid-d3 Reactions: A Technical Support Guide for Researchers.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Creative Proteomics. (n.d.).
  • Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(5), 891–905.
  • Moldoveanu, T., et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Journal of Molecular Modeling, 18(10), 4567-4575.
  • CDH Fine Chemical. (n.d.).
  • PubChem. (n.d.). Bromoacetic Acid.
  • ResearchGate. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.
  • Cambridge Isotope Laboratories. (n.d.). Bromoacetic acid (1,2-¹³C₂, 99%).
  • National Institutes of Health (NIH). (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • ResearchGate. (2025). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues.
  • Lokey Lab Protocols - Wikidot. (2017). Bromoacetic Acid and DIC Peptoid Coupling. [Link]

  • JPT Peptide Technologies. (n.d.). Protocol CAMCheck Kit.
  • University of Washington Proteomics Resource (UWPR). (2011).
  • National Institutes of Health (NIH). (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry.
  • PubMed. (2014). Quantification of peptide m/z distributions from 13C-labeled cultures with high-resolution mass spectrometry.
  • Benchchem. (2025).
  • National Institutes of Health (NIH). (n.d.).

Sources

Optimization

Technical Support Center: Optimizing Bromoacetic-13C2 Acid Reactions

Welcome to the technical support center for Bromoacetic-13C2 acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for opt...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bromoacetic-13C2 acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing reactions involving this versatile, isotopically labeled alkylating agent.[1][2] Bromoacetic-13C2 acid is a powerful tool in organic synthesis and proteomics, but its reactivity requires careful control to achieve desired outcomes.[2][3] This resource addresses common challenges encountered during its use, offering explanations grounded in chemical principles to empower you to refine your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is Bromoacetic-13C2 acid and what are its primary applications?

Bromoacetic-13C2 acid is a synthetic, carbon-13 labeled version of bromoacetic acid.[2] The presence of two 13C atoms allows it to be used as a tracer in studies investigating reaction mechanisms and metabolic pathways.[4] It is a strong alkylating agent commonly used in the synthesis of other molecules, particularly for introducing a labeled carboxymethyl group.[1][5]

Q2: How should I store and handle Bromoacetic-13C2 acid?

Bromoacetic-13C2 acid is sensitive to moisture and light.[2][5] It should be stored at room temperature in a tightly sealed container, away from light.[2] Due to its toxicity and corrosive nature, it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7]

Q3: My reaction yield is consistently low. What are the most common causes?

Low reaction yields can stem from several factors, including reagent degradation, suboptimal reaction conditions, or competing side reactions.[8] Common culprits include:

  • Moisture: Bromoacetic-13C2 acid can hydrolyze in the presence of water. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.

  • Suboptimal pH: The nucleophilicity of your substrate (e.g., an amine or thiol) is often pH-dependent.[9]

  • Side Reactions: Over-alkylation or reaction with other nucleophilic sites on your molecule can consume your starting material and desired product.

Q4: I am observing multiple products in my reaction mixture. How can I improve selectivity?

The formation of multiple products often points to a lack of reaction control. To improve selectivity:

  • Control Temperature: Running the reaction at a lower temperature can often favor the desired kinetic product.

  • Slow Addition of Reagents: Adding the Bromoacetic-13C2 acid slowly to the reaction mixture can help to control the reaction rate and minimize side reactions.[8]

  • Use of Protecting Groups: If your substrate has multiple reactive sites, consider using protecting groups to block unwanted reactions.[10]

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your experiments with Bromoacetic-13C2 acid.

Issue 1: Low or No Product Formation

A lack of product formation is a common and frustrating issue. The following troubleshooting workflow can help identify the root cause.

Workflow for Diagnosing Low Yield

LowYieldWorkflow start Low or No Product check_reagents Verify Reagent Integrity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_setup Examine Experimental Setup start->check_setup reagent_degraded Is Bromoacetic-13C2 acid old or improperly stored? check_reagents->reagent_degraded temp_issue Is the temperature optimal? check_conditions->temp_issue moisture_issue Is the system anhydrous? check_setup->moisture_issue substrate_issue Is the substrate pure and reactive? reagent_degraded->substrate_issue No solution_reagent Solution: Use fresh, properly stored reagent. reagent_degraded->solution_reagent Yes solution_substrate Solution: Purify substrate and verify its structure. substrate_issue->solution_substrate Yes ph_issue Is the pH appropriate for the nucleophile? temp_issue->ph_issue Yes solution_temp Solution: Optimize temperature (try lower or higher). temp_issue->solution_temp No time_issue Is the reaction time sufficient? ph_issue->time_issue Yes solution_ph Solution: Adjust pH to optimize nucleophilicity. ph_issue->solution_ph No solution_time Solution: Monitor reaction over time to determine completion. time_issue->solution_time No atmosphere_issue Is an inert atmosphere required? moisture_issue->atmosphere_issue Yes solution_moisture Solution: Use anhydrous solvents and flame-dried glassware. moisture_issue->solution_moisture No solution_atmosphere Solution: Run reaction under Nitrogen or Argon. atmosphere_issue->solution_atmosphere No

Caption: Troubleshooting workflow for low reaction yield.

Detailed Explanations and Protocols
  • Reagent Integrity: Bromoacetic-13C2 acid is hygroscopic and can degrade over time.[6] If you suspect degradation, it is best to use a fresh batch. The purity of your substrate is also critical. Impurities can interfere with the reaction or lead to unwanted side products.

  • Reaction Conditions:

    • Temperature: While some reactions proceed well at room temperature, others may require heating to overcome the activation energy. Conversely, exothermic reactions may need cooling to prevent side reactions.

    • pH: The reaction of Bromoacetic-13C2 acid with nucleophiles like amines and thiols is highly pH-dependent. For instance, the alkylation of thiols is often more efficient at a slightly basic pH (around 8-9) where the more nucleophilic thiolate anion is present.[11][12] However, for primary amines, a slightly basic pH (around 8) is also often optimal to ensure the amine is deprotonated and thus nucleophilic.[13]

    • Reaction Time: Some reactions are slow and require extended periods to reach completion. It is advisable to monitor the reaction progress using an appropriate analytical technique like HPLC or TLC.[14]

  • Experimental Setup:

    • Anhydrous Conditions: Moisture can hydrolyze Bromoacetic-13C2 acid to glycolic-13C2 acid, which is unreactive in alkylation reactions. Always use anhydrous solvents and consider flame-drying your glassware before use.

    • Inert Atmosphere: If your substrate or product is sensitive to oxidation, it is crucial to perform the reaction under an inert atmosphere of nitrogen or argon.

Issue 2: Formation of Multiple Products and Side Reactions

The high reactivity of Bromoacetic-13C2 acid can sometimes lead to a lack of selectivity and the formation of multiple products.[1]

Common Side Reactions
  • Over-alkylation of Amines: Primary amines can react with Bromoacetic-13C2 acid to form a secondary amine, which can then react again to form a tertiary amine and even a quaternary ammonium salt.[13]

  • Reaction with Other Nucleophiles: If your substrate contains multiple nucleophilic groups (e.g., amines and hydroxyls), Bromoacetic-13C2 acid may react with all of them.

  • Elimination Reactions: Under strongly basic conditions, elimination reactions can compete with the desired substitution reaction.

Strategies to Improve Selectivity
StrategyRationale
Control Stoichiometry Use a slight excess of the limiting reagent to ensure its complete consumption and avoid further reactions of the product.
Slow Reagent Addition Adding Bromoacetic-13C2 acid dropwise helps to maintain a low concentration, favoring the desired reaction over competing pathways.[8]
Lower Reaction Temperature Lowering the temperature can increase the selectivity for the kinetically favored product.
Use of Protecting Groups Temporarily block reactive functional groups that are not intended to react. For example, a Boc group can be used to protect an amine.
pH Control Carefully controlling the pH can selectively activate or deactivate certain nucleophiles. For example, at a pH of around 7, thiols are significantly more reactive than amines.[11]
Protocol for Selective Alkylation of a Thiol in the Presence of an Amine

This protocol demonstrates the principle of pH control for selective reactions.

  • Dissolve the Substrate: Dissolve the substrate containing both thiol and amine groups in a buffered solution at pH 6.5-7.0. A phosphate buffer is a suitable choice.

  • Prepare Bromoacetic-13C2 Acid Solution: Dissolve Bromoacetic-13C2 acid in a minimal amount of a water-miscible organic solvent like DMF or DMSO.

  • Reaction: Add the Bromoacetic-13C2 acid solution dropwise to the substrate solution while stirring at room temperature.

  • Monitoring: Monitor the reaction progress by HPLC to observe the selective formation of the thioether.[14]

  • Work-up: Once the reaction is complete, the product can be purified by chromatography.

Issue 3: Difficult Product Purification

Purifying the final product from unreacted starting materials and byproducts can be challenging.

Purification Strategies
MethodApplication
Crystallization Effective for solid products with good crystallinity.
Column Chromatography A versatile technique for separating compounds with different polarities.
Preparative HPLC Offers high-resolution separation for complex mixtures and closely related compounds.[15]
Extraction Can be used to separate the product based on its solubility in different solvents or its acidic/basic properties.
Tips for Effective Purification
  • Quenching the Reaction: Before work-up, it is often beneficial to quench any unreacted Bromoacetic-13C2 acid. This can be done by adding a small amount of a nucleophilic scavenger like N-acetylcysteine.[16]

  • Characterization: Always characterize your final product thoroughly using techniques like NMR and mass spectrometry to confirm its identity and purity.[4][17] The presence of the 13C label will be evident in the mass spectrum (a mass increase of 2 Da compared to the unlabeled compound) and in the 13C NMR spectrum.[2][18]

Reaction Monitoring and Analysis

Effective reaction monitoring is crucial for optimizing conditions and ensuring the desired outcome.

Analytical Techniques
TechniqueAdvantagesDisadvantages
HPLC High resolution, quantitative, suitable for a wide range of compounds.[14]Requires specialized equipment.
TLC Fast, simple, and inexpensive for qualitative monitoring.Not quantitative, lower resolution than HPLC.
NMR Provides detailed structural information.[17]Requires a relatively high concentration of the analyte.
Mass Spectrometry Highly sensitive, provides molecular weight information.[4]May not distinguish between isomers.
Workflow for Reaction Monitoring

ReactionMonitoring start Start Reaction take_aliquot Take Aliquot at Time Points start->take_aliquot quench Quench Reaction in Aliquot take_aliquot->quench analyze Analyze by HPLC/TLC quench->analyze decision Reaction Complete? analyze->decision decision->take_aliquot No workup Proceed to Work-up and Purification decision->workup Yes continue_reaction Continue Reaction

Caption: General workflow for monitoring reaction progress.

By systematically addressing these common issues and employing careful experimental technique, you can successfully optimize your reactions involving Bromoacetic-13C2 acid and achieve your desired synthetic goals.

References

  • Benchchem. Troubleshooting Low Labeling Efficiency with Desthiobiotin-Iodoacetamide: A Technical Support Guide.
  • Chongqing Chemdad Co., Ltd. BROMOACETIC-13C2 ACID.
  • ChemicalBook. BROMOACETIC-1-13C ACID synthesis.
  • Cambridge Isotope Laboratories. Bromoacetic acid (1,2-¹³C₂, 99%).
  • Cambridge Isotope Laboratories. Ethyl bromoacetate (1,2-¹³C₂, 99%).
  • CymitQuimica. Bromoacetic-1,2-13C2 Acid.
  • PubChem. Bromoacetic Acid.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
  • SIELC Technologies. Bromoacetic acid.
  • ECHEMI. BROMOACETIC-13C2 ACID SDS, 52947-00-9 Safety Data Sheets.
  • Chemguide. AMINES AS NUCLEOPHILES.
  • Wikipedia. Isotopic labeling.
  • Reddit. What are some common causes of low reaction yields? (2024).
  • PubMed. Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. (1999).
  • PubMed. Haloacetyl groups as reversible protection of the amino function: cleavage with 2-aminothiophenol.
  • PubMed Central. 13C Isotope Labelling to Follow the Flux of Photorespiratory Intermediates.
  • Benchchem. A Comparative Guide to Analytical Methods for Monitoring Bromobenzyl Cyanide Reactions.
  • YouTube. 03.02 Reactivity of Thiols and Thiolates. (2019).
  • PubMed. Adverse reactions associated with acetylcysteine.

Sources

Troubleshooting

Technical Support Center: Synthesis of Bromoacetic-13C2 Acid

Welcome to the technical support center for the synthesis of Bromoacetic-13C2 acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this isotopically labeled co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Bromoacetic-13C2 acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this isotopically labeled compound in their work. As a senior application scientist, my goal is to provide you with not just a protocol, but a deep, field-tested understanding of the reaction, enabling you to improve your yields, troubleshoot common issues, and ensure the integrity of your final product.

The synthesis of Bromoacetic-13C2 acid is a critical process for various research applications, including metabolic studies and as a building block in the synthesis of complex labeled molecules.[1] The primary and most reliable method for this synthesis is the Hell-Volhard-Zelinsky (HVZ) reaction .[2][3][4] This reaction facilitates the α-halogenation of a carboxylic acid.[3] Given the high cost of the starting material, Acetic-13C2 acid, optimizing this reaction for maximum yield and purity is of paramount importance.

This guide will provide a comprehensive overview of the HVZ reaction tailored for isotopic labeling, detailed troubleshooting guides in a Q&A format, and validated experimental protocols.

The Hell-Volhard-Zelinsky Reaction: A Closer Look

The HVZ reaction transforms a carboxylic acid with at least one α-hydrogen into an α-halo carboxylic acid.[5] The reaction is typically carried out by treating the carboxylic acid with a halogen (in this case, bromine) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[3][6]

The reaction proceeds in several key stages:

  • Formation of Acyl Bromide: The phosphorus tribromide converts the carboxylic acid into a more reactive acyl bromide.[7][8]

  • Enolization: The acyl bromide then tautomerizes to its enol form. This step is crucial as direct halogenation of the carboxylic acid is not feasible.[7][8]

  • α-Bromination: The enol, being electron-rich, readily reacts with bromine at the α-position.[7][8]

  • Hydrolysis: The resulting α-bromo acyl bromide is then hydrolyzed during the workup to yield the final product, Bromoacetic-13C2 acid.[8]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of Bromoacetic-13C2 acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of reactants for the synthesis of Bromoacetic-13C2 acid?

A1: For the synthesis of Bromoacetic-13C2 acid via the HVZ reaction, a carefully controlled stoichiometry is crucial to maximize yield and minimize side products. It is recommended to use a slight excess of bromine (around 1.1 to 1.2 equivalents) relative to the Acetic-13C2 acid. A catalytic amount of phosphorus tribromide (PBr₃), typically 0.1 to 0.3 equivalents, is sufficient. Using a large excess of bromine can lead to the formation of dibromoacetic acid, a common impurity that can be difficult to separate from the desired product.

Q2: Can I use red phosphorus instead of phosphorus tribromide?

A2: Yes, red phosphorus is a common alternative to PBr₃.[3][6] In the presence of bromine, red phosphorus is converted in situ to phosphorus tribromide, which then acts as the catalyst. If using red phosphorus, ensure it is of high purity and dry.

Q3: What are the critical safety precautions when performing this synthesis?

A3: Both bromine and bromoacetic acid are corrosive and toxic. Bromine is a volatile liquid, and its vapors are highly irritating to the respiratory system.[9][10] Bromoacetic acid is a lachrymator and can cause severe skin burns.[11][12]

Mandatory Safety Measures:

  • Conduct the entire experiment in a well-ventilated chemical fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[10][13]

  • Have an emergency eyewash station and safety shower readily accessible.[10]

  • Keep a solution of sodium thiosulfate on hand to neutralize any bromine spills.[9]

Q4: How can I monitor the progress of the reaction?

A4: Monitoring the reaction is essential to determine its completion and to avoid prolonged heating, which can lead to side product formation. The most common methods for monitoring this reaction are:

  • Thin-Layer Chromatography (TLC): While not ideal for these highly polar compounds, with the right mobile phase, you can track the disappearance of the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking small aliquots from the reaction mixture (and carefully quenching them) for ¹H or ¹³C NMR analysis is a highly effective way to monitor the conversion of the starting material to the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., esterification), GC-MS can be used to monitor the reaction progress.

Troubleshooting Common Issues

Issue 1: Low Yield of Bromoacetic-13C2 Acid

A lower than expected yield is one of the most common problems, especially concerning when working with expensive isotopically labeled starting materials.

Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction Analyze a sample of the crude product by NMR or MS. The presence of a significant amount of starting material (Acetic-13C2 acid) indicates an incomplete reaction.Extend the reaction time or slightly increase the reaction temperature. Ensure the bromine is added slowly and steadily to maintain a consistent reaction rate.
Loss of Material During Workup Review your extraction and washing procedures. Bromoacetic acid has some solubility in water, and aggressive or multiple aqueous washes can lead to significant product loss.Use a minimal amount of water for the workup. A saturated sodium chloride (brine) solution can be used to reduce the solubility of the product in the aqueous phase during extraction.
Sub-optimal Reaction Conditions Verify the reaction temperature and the efficiency of the reflux condenser. Loss of bromine due to evaporation can halt the reaction.Ensure the reflux condenser is functioning correctly with a sufficient flow of cold water. Maintain a gentle reflux throughout the bromine addition and subsequent heating.[6]
Moisture in Reagents Check the anhydrous status of your acetic acid and bromine. Water can react with PBr₃ and the acyl bromide intermediate, hindering the reaction.Use freshly opened, anhydrous reagents. If necessary, distill the acetic acid and dry the bromine over concentrated sulfuric acid.[7]

Issue 2: Presence of Impurities in the Final Product

The purity of the final product is critical for its intended application.

Impurity Identification Method Cause Prevention and Removal
Dibromoacetic-13C2 Acid Mass Spectrometry (will show a higher mass peak with the characteristic bromine isotope pattern) or NMR spectroscopy.Use of excess bromine or prolonged reaction times at high temperatures.Prevention: Use a stoichiometric amount or only a slight excess of bromine (1.1-1.2 eq). Monitor the reaction closely and stop it once the starting material is consumed. Removal: Careful fractional distillation under reduced pressure can separate the mono- and di-brominated products. Recrystallization can also be effective.
Unreacted Acetic-13C2 Acid NMR or GC-MS analysis of the final product.Incomplete reaction.Prevention: Ensure sufficient reaction time and temperature. Removal: Fractional distillation is the most effective method to remove the more volatile acetic acid from the bromoacetic acid product.
Phosphorus-containing byproducts These are typically removed during the aqueous workup.Incomplete hydrolysis of phosphorus compounds.Prevention/Removal: A thorough aqueous workup is usually sufficient. Wash the organic extract with water to remove any water-soluble phosphorus byproducts.

Issue 3: Reaction Fails to Initiate or Stalls

Sometimes, the reaction may not start or may stop prematurely.

Troubleshooting Workflow for a Stalled Reaction

stalled_reaction start Reaction Stalled check_catalyst Was the PBr₃ or red phosphorus added? start->check_catalyst check_temp Is the reaction mixture at reflux? check_bromine Is the color of bromine still present? check_temp->check_bromine Yes add_heat Increase heating to achieve gentle reflux. check_temp->add_heat No add_bromine Continue slow addition of bromine. check_bromine->add_bromine Yes continue_reaction Continue monitoring the reaction. check_bromine->continue_reaction No (colorless) check_catalyst->check_temp Yes add_catalyst Add a small amount of PBr₃. check_catalyst->add_catalyst No add_heat->check_bromine add_bromine->continue_reaction add_catalyst->check_temp

Caption: A flowchart for troubleshooting a stalled HVZ reaction.

Detailed Experimental Protocol

This protocol is a general guideline. The scale and specific conditions may need to be optimized for your particular setup and requirements.

Materials and Reagents:

  • Acetic-13C2 acid (99 atom % ¹³C)

  • Bromine

  • Phosphorus tribromide (PBr₃) or Red Phosphorus

  • Anhydrous diethyl ether or dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Heating mantle with a stirrer

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.

  • Charging the Flask: Add Acetic-13C2 acid (1.0 eq) to the flask.

  • Catalyst Addition: Slowly add phosphorus tribromide (0.2 eq) to the stirred acetic acid.

  • Bromine Addition: Place bromine (1.1 eq) in the dropping funnel and add it dropwise to the reaction mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the bromine addition is complete, heat the mixture to a gentle reflux for 2-4 hours, or until the reaction is complete as determined by your chosen monitoring method. The disappearance of the bromine color is a good visual indicator of reaction progress.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully add water to quench the reaction and hydrolyze the acyl bromide. Extract the product with diethyl ether or dichloromethane.

  • Washing: Wash the organic layer with water, then with a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude Bromoacetic-13C2 acid by fractional distillation under reduced pressure.

Reaction Mechanism Overview

HVZ_Mechanism cluster_activation Activation cluster_enolization Enolization cluster_bromination Bromination cluster_hydrolysis Hydrolysis A Acetic-13C2 Acid B 13C-Acyl Bromide A->B + PBr₃ PBr3 PBr₃ C 13C-Enol B->C Tautomerization D α-Bromo-13C-Acyl Bromide C->D + Br₂ Br2 Br₂ E Bromoacetic-13C2 Acid D->E + H₂O H2O H₂O

Caption: The four main stages of the Hell-Volhard-Zelinsky reaction.

Product Analysis and Characterization

After synthesis and purification, it is crucial to verify the identity, purity, and isotopic enrichment of the Bromoacetic-13C2 acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show a singlet for the methylene protons. The key is the presence of large ¹³C-satellite peaks flanking the main peak, confirming the presence of the ¹³C label at the adjacent carbonyl carbon.

    • ¹³C NMR: This is the most direct method to confirm isotopic labeling. The spectrum will show two signals, both significantly enhanced due to the high ¹³C enrichment, corresponding to the methylene and carbonyl carbons.[14] The chemical shifts should be consistent with those of unlabeled bromoacetic acid.

  • Mass Spectrometry (MS):

    • MS will confirm the molecular weight of the labeled compound.[15] The mass spectrum will show a molecular ion peak corresponding to the mass of Bromoacetic-13C2 acid. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed in the molecular ion cluster.

References

  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. Royal Society of Chemistry. Retrieved from [Link]

  • Rutgers University. (n.d.). Standard Operating Procedure for Bromine. Retrieved from [Link]

  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Bromoacetic Acid. Retrieved from [Link]

  • YouTube. (2022, May 8). Hell Vohlord Zelinsky (HVZ reaction with mechanism). Anjali Devi. Retrieved from [Link]

  • Master Organic Chemistry. (2024, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

  • YouTube. (2023, February 27). HVZ Reaction Class 12| Halogenation Reaction of Carboxylic acid | Acetic acid. Land of Chemistry. Retrieved from [Link]

  • Google Patents. (2005). Method of analysis of carboxylic acid by mass spectrometry.
  • Infinity Learn. (n.d.). HVZ reaction of acetic acid leads to the formation of. Retrieved from [Link]

  • Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]

  • Google Patents. (n.d.). Method of quantification of carboxylic acids by mass spectrometry.
  • OrgoSolver. (n.d.). Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • YouTube. (2021, May 3). Hell-Volhard-Zelinsky Reaction. The Organic Chemistry Tutor. Retrieved from [Link]

  • SpectraBase. (n.d.). Bromo-acetic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetic acid, bromo-. NIST WebBook. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

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Optimization

Troubleshooting Bromoacetic-13c2 Acid Labeling Experiments: A Technical Support Guide

Welcome to the technical support center for Bromoacetic-13c2 acid labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing thi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bromoacetic-13c2 acid labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this powerful isotopic tracer. As a potent alkylating agent, Bromoacetic-13c2 acid offers a unique window into cellular metabolism by covalently labeling nucleophilic metabolites.[1][2] However, its reactivity also presents specific challenges. This document provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format to ensure the success of your experiments.

Section 1: Experimental Design & Optimization

FAQ 1: I am seeing low incorporation of the 13C2 label into my target metabolites. What are the likely causes and how can I improve labeling efficiency?

Low labeling efficiency is a common hurdle in stable isotope tracing studies. The issue can often be traced back to suboptimal experimental conditions. Here’s a breakdown of potential causes and a systematic approach to optimization.

Underlying Causes:

  • Insufficient Cellular Uptake: Bromoacetic acid, being a small polar molecule, primarily enters cells through passive diffusion and potentially via membrane transporters.[3][4][5][6][7] Factors such as cell type, membrane composition, and the presence of efflux pumps can limit its intracellular concentration.

  • Inadequate Concentration or Incubation Time: The kinetics of labeling are concentration and time-dependent. Insufficient exposure to Bromoacetic-13c2 acid will naturally result in low label incorporation.

  • Suboptimal pH: The alkylation reaction of bromoacetic acid is highly dependent on the pH of the environment, as it dictates the nucleophilicity of target functional groups.[8]

  • Cell Viability Issues: High concentrations of bromoacetic acid can be cytotoxic, leading to metabolic shutdown and consequently, reduced labeling.[9][10][11][12]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low labeling efficiency.

Detailed Optimization Protocol:

Objective: To determine the optimal concentration and incubation time of Bromoacetic-13c2 acid for maximal labeling with minimal cytotoxicity.

Materials:

  • Bromoacetic-13c2 acid stock solution (e.g., 100 mM in sterile water or DMSO)

  • Cell culture medium appropriate for your cell line

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

  • Cell viability assay (e.g., Trypan Blue, MTT, or a fluorescence-based assay)

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Dose-Response Experiment:

    • Prepare a serial dilution of the Bromoacetic-13c2 acid stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM, 200 µM). Include a vehicle-only control.

    • Replace the existing medium in your cell culture plate with the medium containing the different concentrations of Bromoacetic-13c2 acid.

    • Incubate for a fixed period (e.g., 4 hours).

    • After incubation, assess cell viability for each concentration.

    • Concurrently, quench the metabolism and extract metabolites for LC-MS/MS analysis to determine the labeling efficiency at each concentration.

  • Time-Course Experiment:

    • Based on the dose-response results, select a non-toxic but effective concentration of Bromoacetic-13c2 acid.

    • Treat your cells with this concentration and harvest at different time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours).

    • Assess cell viability and labeling efficiency at each time point.

  • Data Analysis:

    • Plot cell viability versus Bromoacetic-13c2 acid concentration.

    • Plot the percentage of labeled target metabolite versus Bromoacetic-13c2 acid concentration and incubation time.

    • Identify the conditions that provide the highest labeling efficiency while maintaining high cell viability (ideally >90%).

ParameterRange to TestMetricGoal
Concentration 10 µM - 200 µMCell Viability, % Labeling>90% Viability, Maximize Labeling
Incubation Time 30 min - 8 hoursCell Viability, % Labeling>90% Viability, Reach Isotopic Steady State

Table 1: Recommended starting ranges for optimizing Bromoacetic-13c2 acid labeling.

Section 2: Addressing Cytotoxicity and Off-Target Effects

FAQ 2: My cells are showing signs of stress and dying after treatment with Bromoacetic-13c2 acid. What is the mechanism of toxicity and how can I mitigate it?

Bromoacetic acid is a known cytotoxic and genotoxic agent, and its effects are primarily due to its strong alkylating nature.[11][12]

Mechanism of Cytotoxicity:

  • DNA Damage: Bromoacetic acid can alkylate DNA bases, leading to DNA strand breaks and cell cycle arrest.[11][12]

  • Protein Dysfunction: As a potent electrophile, it reacts with nucleophilic amino acid residues (cysteine, histidine, lysine) in proteins, leading to enzyme inactivation and disruption of cellular processes.[8]

  • Oxidative Stress: Alkylation of key antioxidant molecules like glutathione can lead to an increase in reactive oxygen species (ROS) and cellular damage.

  • Apoptosis Induction: The culmination of these insults can trigger programmed cell death, or apoptosis.[9]

Strategies to Mitigate Cytotoxicity:

  • Optimize Concentration and Incubation Time: As detailed in the previous section, the primary strategy is to use the lowest effective concentration for the shortest necessary duration.

  • Monitor Cell Health: Always run a parallel cell viability assay. Morphological changes (cell rounding, detachment) can also be an early indicator of stress.

  • Consider a Pulse-Chase Experiment: For dynamic flux studies, a short "pulse" with the labeled bromoacetic acid followed by a "chase" with unlabeled medium can provide sufficient labeling while minimizing toxicity.

Caption: Mechanisms of Bromoacetic Acid-induced cytotoxicity.

FAQ 3: I am concerned about off-target labeling. Which molecules are most susceptible, and how can I ensure the specificity of my experiment?

While bromoacetic acid is a useful tool, its reactivity is not entirely specific. Understanding its potential off-target reactions is crucial for accurate data interpretation.

Primary Off-Target Nucleophiles:

  • Cysteine: The thiol group of cysteine is a primary target for alkylation.[8]

  • Histidine: The imidazole ring of histidine can also be alkylated, particularly at pH values above its pKa of ~6.0.[8]

  • Methionine: The thioether group of methionine is another potential site of alkylation.[8]

  • Lysine: The primary amine of lysine can react, though it is generally less nucleophilic than the other mentioned residues.[8]

Strategies to Enhance Specificity:

  • pH Control: Carefully controlling the pH of your labeling medium can help to favor the alkylation of your target of interest. For example, maintaining a pH closer to neutral (7.0-7.5) can help to minimize the reactivity of histidine side chains.[8]

  • Use of Blocking Agents: In some instances, pre-treating cells with a non-labeled alkylating agent at a low concentration could potentially block the most reactive off-target sites, although this approach requires careful optimization to avoid perturbing the system.

  • Validate Your Findings: If you suspect off-target labeling of a particular metabolite, consider using a different labeling strategy or a knockout cell line to confirm your results.

Section 3: Sample Preparation & Data Analysis

FAQ 4: What is the best method to quench the labeling reaction and prepare my samples for LC-MS/MS analysis?

Rapid and effective quenching is critical to halt metabolic activity and preserve the isotopic labeling pattern at a specific time point.

Quenching and Extraction Workflow:

Caption: General workflow for quenching and sample preparation.

Recommended Quenching and Extraction Protocol:

Objective: To efficiently quench metabolic activity and extract metabolites for LC-MS/MS analysis.

Materials:

  • Ice-cold 80% methanol (-80°C)

  • Liquid nitrogen

  • Cell scraper

  • Centrifuge capable of reaching high speeds at 4°C

  • Lyophilizer or vacuum concentrator

Procedure:

  • Quenching:

    • Aspirate the labeling medium from the cell culture plate.

    • Immediately add a sufficient volume of ice-cold 80% methanol to cover the cells.

    • Alternatively, for adherent cells, the plate can be flash-frozen by placing it on a metal block pre-chilled in liquid nitrogen.[13][14]

  • Cell Lysis and Metabolite Extraction:

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

  • Sample Clarification:

    • Centrifuge the cell lysate at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cellular debris and proteins.

  • Final Preparation:

    • Carefully transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract using a lyophilizer or a vacuum concentrator.

    • Resuspend the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

FAQ 5: I am having trouble interpreting my mass spectrometry data. What are some common pitfalls in analyzing data from 13C labeling experiments?

The analysis of data from stable isotope labeling experiments requires careful consideration to avoid misinterpretation.

Common Data Analysis Pitfalls:

  • Ignoring Natural Isotope Abundance: All carbon-containing molecules have a natural abundance of approximately 1.1% 13C. This must be corrected for in your data analysis to accurately determine the extent of labeling from your tracer.[15]

  • Inaccurate Metabolic Network Models: Metabolic flux analysis (MFA) relies on a defined metabolic network. An incomplete or inaccurate model will lead to erroneous flux calculations.[11]

  • Assuming Isotopic Steady State: Many MFA models assume that the system has reached an isotopic steady state, where the isotopic enrichment of metabolites is constant. It is crucial to experimentally verify that this state has been reached.[16]

  • Overlooking Isotope Effects: While generally small for 13C, kinetic isotope effects can sometimes influence reaction rates and should be considered in highly quantitative studies.

Best Practices for Data Analysis:

  • Use Appropriate Software: Utilize software specifically designed for the analysis of stable isotope labeling data, which can perform corrections for natural isotope abundance and facilitate flux calculations.

  • Validate Your Model: Where possible, use known metabolic inhibitors or genetic knockouts to validate the assumptions of your metabolic network model.

  • Perform a Time-Course Experiment: As described in FAQ 1, a time-course experiment is the best way to determine when your system reaches isotopic steady state.

  • Consult with Experts: If you are new to metabolic flux analysis, collaborating with an experienced researcher or a core facility can be invaluable.

References

  • Zhang, Y., et al. (2016). Dibromoacetic Acid Induces Thymocyte Apoptosis by Blocking Cell Cycle Progression, Increasing Intracellular Calcium, and the Fas/FasL Pathway in Vitro. Toxicologic Pathology, 44(1), 88-97. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2014). DIBROMOACETIC ACID. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. International Agency for Research on Cancer. [Link]

  • Liu, S., et al. (2021). Synergistic cytotoxicity of bromoacetic acid and three emerging bromophenolic disinfection byproducts against human intestinal and neuronal cells. Chemosphere, 287, 131794. [Link]

  • Lippa, K. A., et al. (2011). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 83(9), 3439-3445. [Link]

  • Plewa, M. J., et al. (2009). Human cell toxicogenomic analysis of bromoacetic acid: a regulated drinking water disinfection by-product. Environmental and Molecular Mutagenesis, 50(9), 773-781. [Link]

  • Mishra, P. K., et al. (2009). Case Study: Metabolism and Reactions of Alkylating Agents in Cancer Therapy. Cell Biology and Toxicology, 25(3), 199-210. [Link]

  • Medscape. (2023). Non-Hodgkin Lymphoma (NHL) Medication. [Link]

  • Giavalisco, P., et al. (2011). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Analytical Chemistry, 83(17), 6646-6653. [Link]

  • Plewa, M. J., & Wagner, E. D. (2009). Human cell toxicogenomic analysis of bromoacetic acid: A regulated drinking water disinfection by-product. Illinois Experts. [Link]

  • Wikipedia. (n.d.). DBNPA. [Link]

  • Munger, J., et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLOS Computational Biology, 18(4), e1009838. [Link]

  • Munger, J., et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLOS Computational Biology, 18(4), e1009838. [Link]

  • Spjuth, O., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Chemical Biology, 15(7), 1836-1845. [Link]

  • Yuan, J., et al. (2008). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 19(4), 367-372. [Link]

  • Jones, J. A., et al. (2023). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]

  • Fan, T. W.-M., & Lane, A. N. (2011). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 369(1949), 3116-3146. [Link]

  • Li, X., et al. (2018). Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus. Journal of Microbiological Methods, 153, 56-62. [Link]

  • Lan, J., et al. (2023). Developing Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Flow chart of steps for fast quenching and extraction. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Metabolic Engineering, 55, 134-149. [Link]

  • ResearchGate. (n.d.). 59 questions with answers in ISOTOPE LABELING | Scientific method. [Link]

  • Wikipedia. (n.d.). DBNPA. [Link]

  • MetwareBio. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. [Link]

  • Munger, J., et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLOS Computational Biology, 18(4), e1009838. [Link]

  • Agilent. (n.d.). A Room Temperature Metabolism Quenching Method for Automated Metabolomics Sample Preparation. [Link]

  • Young, J. D., et al. (2016). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. Metabolic Engineering, 37, 148-156. [Link]

  • Fromm, M. F. (2006). Transporter-mediated uptake into cellular compartments. Naunyn-Schmiedeberg's Archives of Pharmacology, 372(6), 353-363. [Link]

  • BYJU'S. (n.d.). Transport across cell membrane. [Link]

  • Huang, Q. (2023). Cellular Transport Mechanisms: Passive and Active Transport. Journal of Cell and Developmental Biology, 7(3), 1-2. [Link]

  • Parker, C. G., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100527. [Link]

  • Trinh, M. A., et al. (2023). Protocol for in vivo BONCAT labeling of nascent proteins in Xenopus laevis tadpole brains with high temporal precision for quantitative analysis. STAR Protocols, 4(3), 102519. [Link]

  • Marques, S. M., et al. (2022). Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling. JACS Au, 2(6), 1324-1337. [Link]

  • Paoletti, F., et al. (2017). An Optimized Procedure for the Site-Directed Labeling of NGF and proNGF for Imaging Purposes. Frontiers in Molecular Neuroscience, 10, 24. [Link]

  • Marques, S. M., et al. (2022). Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling. JACS Au, 2(6), 1324-1337. [Link]

  • Cooper, G. M. (2000). The Cell: A Molecular Approach. 2nd edition. Sinauer Associates. [Link]

  • IOSR Journal. (2023). Understanding Cellular Transport: An Exploration Of Passive And Active Mechanisms. [Link]

Sources

Troubleshooting

How to prevent off-target alkylation with Bromoacetic-13c2 acid

A Guide to Preventing Off-Target Reactions in Mass Spectrometry and Drug Development Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals utilizing Bromoacet...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Off-Target Reactions in Mass Spectrometry and Drug Development

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals utilizing Bromoacetic-13C2 acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate off-target alkylation and ensure the integrity of your experimental results. As Senior Application Scientists, we have compiled this information based on established biochemical principles and extensive field experience.

The Challenge of Specificity in Alkylation

Bromoacetic-13C2 acid is a powerful reagent for introducing a stable isotope label onto cysteine residues, a critical step in many quantitative proteomics and drug development workflows.[1] The primary goal is the specific S-alkylation of cysteine's thiol group. However, like other haloacetylating agents, its reactivity is not perfectly specific, which can lead to off-target modifications of other nucleophilic amino acid residues.[2][3] These unintended reactions can complicate data analysis, lead to misinterpretation of post-translational modifications (PTMs), and reduce protein sequence coverage.[2] This guide will equip you with the knowledge to control these variables and achieve highly specific cysteine alkylation.

Frequently Asked Questions (FAQs)
Q1: What is off-target alkylation and which amino acids are most susceptible?

A1: Off-target alkylation is the covalent modification of amino acid residues other than the intended target, which in this case is cysteine. Bromoacetic acid and its analogs are electrophilic and can react with other nucleophilic sites within a protein.[3] Besides cysteine, the most commonly affected residues are:

  • Lysine: The ε-amino group of lysine is a primary site for off-target modification, especially at higher pH values.[2][4]

  • Histidine: The imidazole ring of histidine can be alkylated.[5]

  • Methionine: The sulfur atom in the thioether side chain of methionine is susceptible to alkylation.[6][7]

  • Peptide N-terminus: The free amino group at the N-terminus of a peptide or protein can also be a target.[4]

  • Aspartate and Glutamate: The carboxyl groups of these acidic residues can also undergo modification, though this is less common.[4][6]

Q2: Does the 13C2-labeling of Bromoacetic acid affect its reactivity and the potential for off-target alkylation?

A2: The replacement of two carbon atoms with their stable isotope (¹³C) does not significantly alter the chemical reactivity of bromoacetic acid. The reaction mechanism, an S_N2 reaction, involves the breaking of the carbon-bromine bond. Since the carbon isotopes are not directly involved in the rate-determining step of this bond cleavage, any kinetic isotope effect is expected to be minimal.[8] Therefore, the potential for off-target alkylation remains the same as with unlabeled bromoacetic acid, and the same preventative measures should be taken.

Q3: How does pH influence the specificity of alkylation with Bromoacetic-13C2 acid?

A3: pH is a critical factor in controlling alkylation specificity. The desired reaction with cysteine's thiol group is most efficient at a pH between 8.0 and 8.5, where the thiol is deprotonated to the more nucleophilic thiolate anion (S⁻).[1][2][9] However, as the pH increases, other nucleophiles become more reactive. The ε-amino group of lysine (pKa ~10.5) becomes deprotonated and highly nucleophilic at alkaline pH, significantly increasing the risk of off-target alkylation.[2] Therefore, maintaining a stable pH in the optimal range is crucial for maximizing cysteine modification while minimizing side reactions.[9][10]

Q4: What is the role of reagent concentration in off-target alkylation?

A4: Using an excessive concentration of Bromoacetic-13C2 acid is a major contributor to off-target modifications.[2] While a sufficient concentration is needed to ensure complete alkylation of all cysteine residues, a large excess of the reagent will increase the likelihood of it reacting with less reactive sites like lysine and methionine.[11] It is therefore essential to optimize the concentration to be just enough to drive the reaction with cysteines to completion.

Q5: Is it necessary to quench the alkylation reaction?

A5: Absolutely. Quenching is a critical step to stop the alkylation reaction and prevent further non-specific modifications.[12] After the desired incubation time for cysteine alkylation, any unreacted Bromoacetic-13C2 acid should be consumed by adding a quenching agent. This ensures that the labeling is confined to the intended timeframe and target.[12]

Troubleshooting Guide

This guide provides solutions to common problems encountered during alkylation with Bromoacetic-13C2 acid.

Problem Possible Cause(s) Solution(s)
High incidence of unexpected mass shifts on lysine, methionine, or histidine residues. Off-target alkylation due to suboptimal reaction conditions.Optimize Reaction pH: Strictly maintain the pH of your reaction buffer between 8.0 and 8.5.[2] Use a well-buffered system to prevent pH drift.Reduce Reagent Concentration: Titrate the Bromoacetic-13C2 acid concentration to the lowest effective level that achieves complete cysteine alkylation. A common starting point is a slight molar excess over the reducing agent.[13]Control Reaction Time and Temperature: Perform the alkylation at room temperature for 30-60 minutes.[4][14] Avoid elevated temperatures, which can increase the rate of side reactions.[1][9]Quench the Reaction: After the incubation period, add a quenching agent like Dithiothreitol (DTT) or L-cysteine to consume excess Bromoacetic-13C2 acid.[11][12]
Incomplete alkylation of cysteine residues. Insufficient reagent concentration, suboptimal pH, or short reaction time.Increase Reagent Concentration: If you have optimized other parameters and still see incomplete alkylation, a modest increase in the Bromoacetic-13C2 acid concentration may be necessary.Verify pH: Ensure your buffer is at the optimal pH of 8.0-8.5.[9][10]Extend Reaction Time: Increase the incubation time to 60 minutes.[14]
Variability in results between experiments. Inconsistent reaction conditions or reagent instability.Prepare Reagents Fresh: Bromoacetic acid and related haloacetamides can be light-sensitive and hygroscopic. Prepare solutions fresh before each use and protect them from light.[14]Standardize Protocols: Ensure all experimental parameters (pH, temperature, time, concentrations) are consistent across all experiments.
Experimental Protocols
Protocol 1: Optimized In-Solution Alkylation

This protocol is designed to maximize cysteine-specific alkylation while minimizing off-target reactions.

  • Protein Reduction:

    • Solubilize your protein sample in a denaturing buffer (e.g., 6 M urea or 8 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.3).

    • Add Dithiothreitol (DTT) to a final concentration of 5-10 mM.

    • Incubate at 56°C for 30-45 minutes to reduce all disulfide bonds.[14]

    • Cool the sample to room temperature.

  • Alkylation:

    • Prepare a fresh solution of Bromoacetic-13C2 acid.

    • Add the Bromoacetic-13C2 acid solution to a final concentration of 14-20 mM (a slight molar excess over the DTT).[4][14]

    • Incubate for 30-45 minutes at room temperature in the dark.[14]

  • Quenching:

    • Add DTT to a final concentration of an additional 5-10 mM to quench the excess Bromoacetic-13C2 acid.[14]

    • Incubate for 15 minutes at room temperature in the dark.[13][14]

  • Sample Preparation for Downstream Analysis:

    • Proceed with your standard protocol for buffer exchange, digestion (e.g., with trypsin), and desalting for mass spectrometry analysis.

Protocol 2: Quenching with L-Cysteine

L-cysteine can be a milder quenching agent and is a good alternative to DTT, especially if you are concerned about the effects of a strong reducing agent on downstream enzymatic activity.[12]

  • Follow steps 1 and 2 of Protocol 1.

  • Quenching:

    • Prepare a fresh stock solution of L-cysteine.

    • Add L-cysteine to the reaction mixture to a final concentration of 10-20 mM.

    • Incubate for 15-30 minutes at room temperature in the dark.[12]

  • Proceed with your downstream sample preparation.

Visualizing the Reaction Landscape

To better understand the factors influencing alkylation, the following diagrams illustrate the key concepts.

Alkylation_Specificity cluster_conditions Reaction Conditions cluster_outcomes Alkylation Outcomes pH pH On_Target On-Target Alkylation (Cysteine) pH->On_Target Optimal (8.0-8.5) Off_Target Off-Target Alkylation (Lys, Met, His, etc.) pH->Off_Target Too High (>9.0) Concentration Reagent Concentration Concentration->On_Target Optimized Concentration->Off_Target Excessive Time_Temp Time & Temperature Time_Temp->On_Target Controlled Time_Temp->Off_Target Excessive

Caption: Factors influencing on-target vs. off-target alkylation.

Troubleshooting_Workflow Start High Off-Target Alkylation Detected Check_pH Is pH strictly between 8.0-8.5? Start->Check_pH Adjust_pH Adjust and stabilize pH Check_pH->Adjust_pH No Check_Conc Is reagent concentration optimized? Check_pH->Check_Conc Yes Adjust_pH->Check_pH Reduce_Conc Reduce Bromoacetic-13C2 acid concentration Check_Conc->Reduce_Conc No Check_Time_Temp Are time and temperature controlled? Check_Conc->Check_Time_Temp Yes Reduce_Conc->Check_Conc Adjust_Time_Temp Reduce incubation time/temperature Check_Time_Temp->Adjust_Time_Temp No Quench Is the reaction properly quenched? Check_Time_Temp->Quench Yes Adjust_Time_Temp->Check_Time_Temp Implement_Quench Implement or optimize quenching step Quench->Implement_Quench No Success Problem Resolved Quench->Success Yes Implement_Quench->Quench

Caption: A workflow for troubleshooting off-target alkylation.

References
  • Poulsen, J. W., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. [Link]

  • Shen, Y., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics. [Link]

  • Padula, M. P., et al. (2017). Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. Springer Nature Experiments. [Link]

  • Poulsen, J. W., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. [Link]

  • Stepanov, V. M., & Gololobov, M. Y. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biomeditsinskaya Khimiya. [Link]

  • G-Biosciences. FOCUS™ Protein Reduction-Alkylation. [Link]

  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry. [Link]

  • Wang, C., et al. (2024). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of Mass Spectrometry. [Link]

  • Glick, D. M., et al. (1967). Concurrent bromoacetate reaction at histidine and methionine residues in ribonuclease. Biochemical Journal. [Link]

  • University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. [Link]

  • Gruhler, A., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics. [Link]

  • Bernatowicz, M. S., et al. (1992). Amino acid derivative and bromoacetyl modified peptides.

Sources

Optimization

Bromoacetic-13c2 acid solubility problems in aqueous buffers

Answering the user's request. Technical Support Center: Bromoacetic-13C2 Acid Guide for Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical support guide for Bromoacetic-13C2...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: Bromoacetic-13C2 Acid

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for Bromoacetic-13C2 acid. This resource is designed for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound in their work. Bromoacetic-13C2 acid is a powerful tool in various applications, including synthetic chemistry and metabolic studies, where it serves as an alkylating agent and a building block for complex molecules[1]. However, its utility can be hampered by challenges related to its solubility and stability in aqueous buffer systems.

As Senior Application Scientists, we have developed this guide to provide not just procedural steps but also the underlying scientific principles governing the behavior of this reagent. Our goal is to empower you with the knowledge to troubleshoot common issues effectively, ensuring the integrity and reproducibility of your experiments. This guide addresses frequently encountered problems, from incomplete dissolution to buffer reactivity, and provides validated protocols to overcome them.

Core Principles: Understanding Bromoacetic-13C2 Acid in Aqueous Solutions

To effectively troubleshoot solubility issues, it is crucial to understand the fundamental chemical properties of bromoacetic acid. The isotopic labeling with Carbon-13 does not significantly alter these core chemical behaviors but does increase the molecular weight.

The Critical Role of pKa

Bromoacetic acid is a weak acid. Its behavior in solution is governed by its acid dissociation constant (Ka), which is more conveniently expressed as its pKa value. The pKa is the pH at which the acid is 50% in its protonated (neutral) form (BrCH₂COOH) and 50% in its deprotonated (anionic) conjugate base form (BrCH₂COO⁻).

The pKa of bromoacetic acid is approximately 2.89 [2]. This is substantially more acidic than its non-halogenated counterpart, acetic acid (pKa ≈ 4.76), due to the strong electron-withdrawing inductive effect of the bromine atom, which stabilizes the resulting bromoacetate anion[3][4][5][6].

This pKa value is the single most important factor for understanding its solubility:

  • At pH < 2.89: The equilibrium favors the protonated, neutral form (BrCH₂COOH). This form is less polar and thus has lower solubility in water.

  • At pH > 2.89: The equilibrium shifts towards the deprotonated, anionic form (BrCH₂COO⁻). This ionic form is highly polar and readily dissolves in water[2][7].

This relationship is described by the Henderson-Hasselbalch equation[8][9].

Bromoacetic_Acid_Equilibrium cluster_low_pH Low pH (< pKa) cluster_high_pH High pH (> pKa) HA BrCH₂COOH (Protonated Form) Less Soluble A_minus BrCH₂COO⁻ (Deprotonated Anion) More Soluble HA->A_minus Deprotonation A_minus->HA Protonation H_plus + H⁺

Caption: pH-dependent equilibrium of Bromoacetic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of Bromoacetic-13C2 acid and why is it so important for my experiments? The pKa is approximately 2.89[2]. This value is critical because it dictates the charge state of the molecule at a given pH. To ensure complete dissolution, the pH of your aqueous buffer must be significantly higher than the pKa, typically by at least 2 pH units (i.e., pH > 5.0), to ensure over 99% of the compound is in its highly soluble anionic form.

Q2: Does the ¹³C isotopic labeling affect the solubility or pKa? For practical laboratory purposes, the effect is negligible. While subtle differences in physical properties due to isotopic substitution (known as isotope effects) can be measured with sensitive instrumentation, they do not meaningfully alter the macroscopic solubility, pKa, or chemical reactivity in the context of preparing buffer solutions[10]. The unlabeled compound's properties are an excellent proxy.

Q3: What is the maximum concentration of Bromoacetic-13C2 acid I can dissolve in water? Bromoacetic acid is very soluble in water, with a reported solubility of up to 175 g/100 mL at 25°C. However, this high solubility is for the compound in its pure form dissolving in water, which will result in a highly acidic solution. In a buffered system, the solubility is primarily limited by the pH and the buffering capacity of your chosen buffer, not an intrinsic solubility limit, assuming you are working at typical research concentrations.

Q4: Is Bromoacetic-13C2 acid stable in aqueous solutions? It has moderate stability. As a potent alkylating agent, it is susceptible to reaction with nucleophiles[11][12]. Furthermore, it can undergo hydrolysis to glycolic acid, a reaction that is accelerated under strongly basic conditions. For best results, it is recommended to prepare stock solutions fresh. If storage is necessary, store aliquots at -20°C for short periods and protect them from light. Always check for signs of degradation, such as discoloration or precipitation, before use.

Troubleshooting Guide: A Problem-and-Solution Approach

Problem 1: My Bromoacetic-13C2 acid is not dissolving or is precipitating out of my buffer.
  • Underlying Cause: This is the most common issue and is almost always pH-related. If the buffer's pH is too close to or below the pKa of ~2.89, the compound will exist in its less soluble, protonated form (BrCH₂COOH). Insufficient buffer capacity can also lead to a local pH drop at the solid-liquid interface, causing precipitation[13][14].

  • Solution Pathway:

    • Verify Buffer pH: Confirm the final pH of your buffer after all components have been added. The target pH should ideally be above 5.0.

    • Increase Buffer pH: Adjust the pH of your buffer upwards. A buffer pH of 7.0-8.0 is generally a safe and effective range for ensuring solubility.

    • Order of Addition: Dissolve the Bromoacetic-13C2 acid in the basic component of your buffer system first (e.g., in the sodium phosphate dibasic solution before mixing with the monobasic solution). This ensures the compound encounters a favorable pH environment immediately.

    • Increase Buffer Concentration: If you are adding a large amount of the acidic compound, a low molarity buffer may not be sufficient to resist the pH change. Increase the buffer concentration (e.g., from 10 mM to 50 mM or 100 mM) to enhance its buffering capacity.

Problem 2: The pH of my buffer drops significantly after I add Bromoacetic-13C2 acid.
  • Underlying Cause: You are adding a relatively strong acid (pKa 2.89) to a solution. If the buffer's concentration (molarity) is too low, it lacks the capacity to neutralize the added acid without a significant shift in pH.

  • Solution Pathway:

    • Increase Buffer Molarity: The most direct solution is to increase the concentration of your buffering species. This provides more conjugate base to accept the protons from the bromoacetic acid.

    • pH Readjustment: After adding the Bromoacetic-13C2 acid, carefully readjust the pH of the final solution to your target value using a dilute solution of a strong base (e.g., 1 M NaOH). Do this incrementally while monitoring with a calibrated pH meter.

    • Prepare by Titration: A robust method is to dissolve the Bromoacetic-13C2 acid in deionized water first, then titrate this acidic solution with the chosen buffer base (e.g., sodium phosphate dibasic) until the target pH is reached. Finally, add the buffer acid (sodium phosphate monobasic) if needed and adjust the final volume.

Problem 3: I suspect my Bromoacetic-13C2 acid is reacting with my buffer.
  • Underlying Cause: Bromoacetic acid is a reactive alkylating agent[12][15]. The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. Many common biological buffers contain nucleophilic groups (e.g., amines).

  • Incompatible Buffers:

    • Tris Buffer: The primary amine in Tris is nucleophilic and can be alkylated by bromoacetic acid.

    • Glycine Buffer: The amine group in glycine is highly nucleophilic.

    • Other Amine-Based Buffers (HEPES, etc.): While the tertiary amine in HEPES is less reactive than primary amines, potential for reaction exists, especially over time or at elevated temperatures[16].

  • Solution Pathway:

    • Choose a Non-Nucleophilic Buffer: Switch to a buffer system that does not contain reactive functional groups.

    • Recommended Buffers:

      • Phosphate Buffers (e.g., Sodium or Potassium Phosphate): An excellent first choice. They are non-nucleophilic and buffer well in the physiological range[17][18].

      • Citrate Buffers: Useful for pH ranges between 3.0 and 6.2[18].

      • Borate Buffers: Effective for alkaline pH ranges (pH > 8.0)[17].

Troubleshooting Workflow cluster_solubility Solubility Issues cluster_stability Stability & Reactivity Issues start Start: Prepare Bromoacetic-13C2 Acid Solution dissolve_check Does it dissolve completely? start->dissolve_check ph_check Is buffer pH > 5.0? dissolve_check->ph_check No ph_shift_check Does buffer pH drop significantly? dissolve_check->ph_shift_check Yes adjust_ph Action: Increase buffer pH to > 5.0 ph_check->adjust_ph No increase_conc Action: Increase buffer concentration ph_check->increase_conc Yes (but still precipitates) adjust_ph->start increase_conc->start ph_shift_check->increase_conc Yes buffer_check Is buffer amine-based (Tris, Glycine)? ph_shift_check->buffer_check No switch_buffer Action: Switch to Phosphate or Citrate buffer buffer_check->switch_buffer Yes inconsistent_results Are results inconsistent? buffer_check->inconsistent_results No switch_buffer->start prepare_fresh Action: Prepare solutions fresh daily. Store solid in desiccator. inconsistent_results->prepare_fresh Yes success Success: Solution is ready for experiment inconsistent_results->success No prepare_fresh->start

Caption: Troubleshooting workflow for Bromoacetic-13C2 acid solubility.

Experimental Protocols

Protocol 1: Recommended General Procedure for Preparing a Stock Solution

This protocol is designed to proactively avoid the common pitfalls of pH shifts and incomplete dissolution.

  • Buffer Selection: Choose a non-nucleophilic buffer (e.g., Sodium Phosphate) appropriate for your experimental pH.

  • Prepare Buffer Components: Prepare separate stock solutions of the acidic and basic components of your buffer (e.g., 1 M Sodium Phosphate Monobasic and 1 M Sodium Phosphate Dibasic).

  • Weigh Compound: Accurately weigh the required amount of Bromoacetic-13C2 acid solid. Remember that this compound can be hygroscopic; handle it in a low-humidity environment or a glove box if possible, and store the solid in a desiccator[19][20].

  • Initial Dissolution: In a calibrated volumetric flask, add the weighed Bromoacetic-13C2 acid. Add a volume of the basic buffer component stock solution sufficient to dissolve the solid completely. Swirl gently to mix. This step ensures the pH is high enough for rapid dissolution.

  • pH Adjustment: Place a calibrated pH probe in the solution. Slowly add the acidic buffer component stock solution dropwise while stirring until the target pH is reached.

  • Final Volume: Add high-purity deionized water to bring the solution to the final desired volume. Mix thoroughly.

  • Final pH Check: Verify the final pH of the solution. If minor adjustments are needed, use your buffer stock solutions.

Protocol 2: Selecting a Compatible Buffer System
  • Assess Experimental pH: Determine the required pH for your experiment.

  • Consult pKa Table: Select a buffer system whose pKa is within +/- 1 pH unit of your target pH for optimal buffering capacity[21].

  • Evaluate for Reactivity: Cross-reference your choice against the list of incompatible buffer types. Exclude any buffers containing primary or secondary amine groups (e.g., Tris, Glycine, Bicine, TAPS).

  • Consider Metal Chelation: Be aware that some buffers can interact with metal ions. Phosphate and citrate buffers, for example, can chelate divalent cations like Ca²⁺ and Mg²⁺, which may be undesirable in certain enzymatic assays[17].

  • Final Selection: Based on the criteria above, make your final selection. Phosphate buffers are often the most robust and safest choice for experiments with bromoacetic acid around neutral pH.

Data Summary

PropertyValueSignificance for Researchers
Chemical Formula Br¹³CH₂¹³COOHIsotopically labeled for tracking purposes.
Molecular Weight ~140.93 g/mol [1]Use this value for accurate molarity calculations.
pKa ~2.89[2]Buffer pH must be > pKa for dissolution.
Aqueous Solubility Very high (>100 g/100 mL)Practically, solubility is limited by buffer pH, not an intrinsic maximum.
Recommended Buffers Phosphate, Citrate, BorateThese are non-nucleophilic and will not react with the compound.
Incompatible Buffers Tris, Glycine, other amine-based buffersThese contain nucleophiles that can be alkylated, consuming your reagent.

References

  • PubChem. (n.d.). Bromoacetic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Sciencemadness Wiki. (2019). Bromoacetic acid. Retrieved from [Link]

  • Solubility of Things. (n.d.). Bromoacetic acid. Retrieved from [Link]

  • Grokipedia. (n.d.). Bromoacetic acid. Retrieved from [Link]

  • Bloody Buddy. (n.d.). Bromoacetic Acid Pka. Retrieved from [Link]

  • 21c-learning.com. (n.d.). Bromoacetic Acid Pka. Retrieved from [Link]

  • ec-undp.org. (n.d.). Bromoacetic Acid Pka. Retrieved from [Link]

  • Wikipedia. (n.d.). DBNPA. Retrieved from [Link]

  • Quora. (2018). Why is bromoacetic acid stronger than acetic acid? Retrieved from [Link]

  • Brainly.com. (2022). What masses of bromoacetic acid (CH₂BrCOOH) and sodium bromoacetate (CH₂BrCOONa) are needed to prepare... Retrieved from [Link]

  • TradeIndia. (n.d.). Buy Bromoacetic Acid. Retrieved from [Link]

  • Elsner, M., et al. (2021). Isotope Effects on the Vaporization of Organic Compounds from an Aqueous Solution–Insight from Experiment and Computations. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Bromoacetic acid. Retrieved from [Link]

  • Elsner, M., et al. (2021). Isotope Effects on the Vaporization of Organic Compounds from an Aqueous Solution–Insight from Experiment and Computations. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

  • Interchim. (n.d.). Buffering agents and Buffers. Retrieved from [Link]

  • ChemBK. (n.d.). Bromoacetic acid. Retrieved from [Link]

  • FusChemistryVideos. (2012). 17.2 Choosing the Proper Buffer Solution. YouTube. Retrieved from [Link]

  • Mooney, K. G., et al. (1981). Dissolution Kinetics of Carboxylic Acids II: Effect of Buffers. PubMed. Retrieved from [Link]

  • Stippler, E. S. (2015). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental pH. AAPS PharmSciTech. Retrieved from [Link]

Sources

Troubleshooting

Removing excess Bromoacetic-13c2 acid after reaction

Technical Support Center: Bromoacetic-13C2 Acid A Guide for Researchers, Scientists, and Drug Development Professionals on Post-Reaction Purification Introduction Bromoacetic-13C2 acid is a valuable isotopic labeling rea...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bromoacetic-13C2 Acid

A Guide for Researchers, Scientists, and Drug Development Professionals on Post-Reaction Purification

Introduction

Bromoacetic-13C2 acid is a valuable isotopic labeling reagent and a versatile building block in organic synthesis.[1][2][3] As a relatively strong alkylating agent, it is crucial to effectively remove any excess reagent from the reaction mixture to ensure the purity of the desired product and to avoid complications in downstream applications.[1][3] This guide provides in-depth technical support and troubleshooting advice for researchers encountering challenges with the post-reaction workup involving Bromoacetic-13C2 acid.

This document is structured in a question-and-answer format to directly address common issues. It emphasizes the underlying chemical principles to empower you to make informed decisions during your experimental work.

Core Principles of Purification

The successful removal of excess Bromoacetic-13C2 acid hinges on exploiting the differences in physicochemical properties between the acid and your target molecule. The key properties to consider are:

  • Acidity: Bromoacetic acid is a carboxylic acid with a pKa of approximately 2.89. This acidic nature is the primary handle for its removal via basic extraction.

  • Solubility: It is highly soluble in water and many organic solvents, including alcohols, acetone, and diethyl ether.[4]

  • Polarity: The carboxylic acid group makes it a polar molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My primary purification method (e.g., column chromatography) is failing to remove Bromoacetic-13C2 acid. What is the most reliable first step for its removal?

The most robust and widely applicable method for removing excess Bromoacetic-13C2 acid is a liquid-liquid extraction with a mild aqueous base .

The Underlying Principle (Causality):

Bromoacetic acid, being acidic, will react with a base to form its corresponding carboxylate salt (bromoacetate). This salt is ionic and therefore significantly more soluble in the aqueous phase than in most organic solvents. Your organic product, if not acidic itself, will remain in the organic layer.

Recommended Protocol: Basic Aqueous Extraction

  • Solvent Choice: Ensure your reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether).

  • Base Selection: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the preferred choice. It is a weak base, which minimizes the risk of base-catalyzed side reactions with your desired product. Stronger bases like sodium hydroxide (NaOH) should be used with caution as they can promote hydrolysis of the bromoacetyl group or other sensitive functionalities.

  • Extraction Procedure:

    • Transfer the organic solution of your crude product to a separatory funnel.

    • Add an equal volume of saturated aqueous sodium bicarbonate solution.

    • Caution: Stopper the funnel and invert it gently, frequently venting to release the pressure from the carbon dioxide gas that evolves during the neutralization reaction.

    • Shake the funnel vigorously for 1-2 minutes.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer.

    • Repeat the extraction with fresh sodium bicarbonate solution at least two more times to ensure complete removal of the acid.

  • Post-Extraction Wash: After the basic washes, wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

FAQ 2: I've performed the basic wash, but I suspect there's still some residual Bromoacetic-13C2 acid. How can I confirm its presence and remove these last traces?

Trace amounts of Bromoacetic-13C2 acid can sometimes persist, especially if emulsions formed during the extraction.

Confirmation:

  • Thin Layer Chromatography (TLC): Spot your crude product on a TLC plate and develop it in an appropriate solvent system. Bromoacetic acid is quite polar and will likely have a low Rf value. Co-spotting with a standard of Bromoacetic acid can help in its identification.

  • Proton NMR (¹H NMR): Bromoacetic acid typically shows a singlet for the methylene protons (CH₂) around 4.0 ppm. The isotopic labeling with ¹³C will result in satellite peaks, which can be a definitive indicator.

Advanced Removal Techniques:

If trace amounts remain, consider the following:

  • Column Chromatography: While not the primary method for bulk removal, silica gel chromatography can be effective for removing trace acidic impurities.[5]

    • Solvent System: Choose a solvent system where your product has an Rf of 0.3-0.4, which will likely elute it well ahead of the more polar Bromoacetic acid.[5]

    • Stability Note: Be aware that the acidic nature of silica gel can potentially cause degradation of acid-sensitive compounds.[5]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective final purification step.[6][7] The goal is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at room or colder temperatures, while Bromoacetic acid remains in the mother liquor.

Workflow for Bromoacetic-13C2 Acid Removal

Caption: Decision workflow for removing excess Bromoacetic-13C2 acid.

FAQ 3: My product is also acidic. How can I selectively remove the Bromoacetic-13C2 acid?

This is a more challenging scenario. A simple basic extraction will remove both your product and the excess reagent. Here, chromatographic methods are often the best approach.

  • Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating compounds with similar properties.[8][9] By carefully selecting the column (e.g., reverse-phase) and optimizing the mobile phase, you can achieve baseline separation of your product from Bromoacetic-13C2 acid.[8][9]

  • Ion-Exchange Chromatography: If there is a significant difference in the pKa values between your acidic product and Bromoacetic-13C2 acid, ion-exchange chromatography can be a viable option.

FAQ 4: I am working with a primary or secondary amine. What are the potential complications?

When reacting Bromoacetic-13C2 acid with amines, you can have competing N-alkylation and amide formation.[10] Furthermore, the amine itself is basic and can be protonated during an acidic workup.

Workup Strategy for Amine Reactions:

  • Initial Quench: Carefully quench the reaction with water.

  • Extraction: Extract the product into an organic solvent.

  • Removal of Excess Amine: If your product is not basic, you can wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and remove the excess amine into the aqueous layer.[11][12]

  • Removal of Bromoacetic-13C2 Acid: Proceed with the basic wash using saturated sodium bicarbonate as described in FAQ 1.

Quantitative Data Summary
Property[1][3]Bromoacetic-13C2 Acid
Molecular Weight 140.97 g/mol
Melting Point 47-49 °C
Boiling Point 208 °C
pKa ~2.89
Solubility in Water Very soluble
Safety First: Handling Bromoacetic Acid

Bromoacetic acid and its isotopically labeled form are corrosive and toxic.[13][14][15][16] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][14][15][16] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[13]

Experimental Workflow Diagram

G cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Final Purification Reaction Reactant + Bromoacetic-13C2 Acid Quench Quench Reaction Reaction->Quench Extraction Liquid-Liquid Extraction (Organic Solvent vs. aq. NaHCO3) Quench->Extraction Wash Brine Wash Extraction->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate TLC_NMR TLC / NMR Analysis Concentrate->TLC_NMR Chromatography Column Chromatography (if necessary) TLC_NMR->Chromatography Impurity Detected Recrystallization Recrystallization (if applicable) TLC_NMR->Recrystallization Solid Product Final_Product Pure Product TLC_NMR->Final_Product Purity Confirmed Chromatography->Final_Product Recrystallization->Final_Product

Caption: General experimental workflow for post-reaction purification.

References

  • New Jersey Department of Health. (2010). Right to Know Hazardous Substance Fact Sheet: Bromoacetic Acid. [Link]

  • Exposome-Explorer. Material Safety Data Sheet (MSDS) Bromoacetic Acid. [Link]

  • Organic Syntheses. Ethyl bromoacetate. [Link]

  • PrepChem.com. Preparation of bromoacetic acid. [Link]

  • SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Link]

  • Sciencemadness Wiki. Bromoacetic acid. [Link]

  • SIELC Technologies. Separation of Bromoacetic acid on Newcrom R1 HPLC column. [Link]

  • PubChem. Bromoacetic Acid. [Link]

  • Google Patents. (1978). Process for the preparation of bromoacetic acid and esters thereof.
  • ResearchGate. (2014). How can I remove excess of methyl bromoacetate from a reaction mixture? [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Bromoacetic Acid and DIC Peptoid Coupling. [Link]

  • ACS Omega. (2019). Bromoacetate Olefination Protocol for Norbixin and Julia–Kocienski Olefination for Its Ester Syntheses. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Sciencemadness Discussion Board. (2010). bromoacetic acid synthesis. [Link]

  • ChemSpider Synthetic Pages. (2020). Nucleophilic substitution of bromoacetic acid with carbazole. [Link]

  • ResearchGate. (2018). What are the best conditions for the reaction of primary amine with ethylbromo acetate? [Link]

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • University of California, Irvine. Recrystallization. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • Google Patents. (1971).
  • Alkali Scientific. Bromoacetic Acid | Spectrum Chemical®. [Link]

  • Chemdad. BROMOACETIC-13C2 ACID. [Link]

  • University of Toronto. RECRYSTALLISATION. [Link]

  • Royal Society of Chemistry. (2016). Carrying out a recrystallisation. [Link]

Sources

Optimization

Bromoacetic-13c2 acid stability in different buffer pH

A Guide to Understanding and Ensuring Stability in Aqueous Buffer Systems Welcome to the technical support center for Bromoacetic-13C2 acid. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Ensuring Stability in Aqueous Buffer Systems

Welcome to the technical support center for Bromoacetic-13C2 acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable isotopically labeled alkylating agent in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your results.

Bromoacetic-13C2 acid is a powerful reagent used in various synthetic and analytical applications, from peptide mapping to metabolic studies.[1] However, its utility is intrinsically linked to its chemical stability, which is highly dependent on the experimental conditions, particularly the pH of the buffer system. This guide will walk you through the critical factors affecting its stability and provide practical solutions to common problems.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and stability of Bromoacetic-13C2 acid.

Q1: What is the primary route of degradation for Bromoacetic-13C2 acid in aqueous solutions?

A1: The primary degradation pathway is hydrolysis, where the bromo- substituent is replaced by a hydroxyl group (-OH) to form glycolic-13C2 acid and hydrobromic acid (HBr). This is a nucleophilic substitution reaction where water or, more potently, hydroxide ions (OH⁻) act as the nucleophile.

Q2: How should I store the solid Bromoacetic-13C2 acid and my prepared stock solutions?

A2: Solid Bromoacetic-13C2 acid should be stored at room temperature, protected from light and moisture, as it can be hygroscopic.[1][2][3] For stock solutions, it is recommended to prepare them fresh in a non-reactive, anhydrous solvent like DMF or DMSO if possible. If an aqueous stock is necessary, use a low-pH buffer (e.g., pH 3-5) and store it at 2-8°C for short-term use. Long-term storage of aqueous solutions is not recommended due to inevitable hydrolysis.

Q3: What is the pKa of Bromoacetic acid and why is it important?

A3: The pKa of bromoacetic acid is approximately 2.89. This is a crucial parameter because it tells you the pH at which the molecule transitions from its protonated (acidic, BrCH₂COOH) form to its deprotonated (conjugate base, BrCH₂COO⁻) form. At pH values significantly above 2.89, the compound will predominantly exist as the bromoacetate anion. This is important for both its reactivity with your target and its stability, as the degradation kinetics can be influenced by the protonation state.

Q4: Does the isotopic label on Bromoacetic-13C2 acid affect its chemical stability compared to the unlabeled compound?

A4: For practical purposes, the ¹³C isotopic label does not significantly alter the chemical stability or reactivity of the molecule. The reaction mechanisms and susceptibility to hydrolysis are identical to the unlabeled compound. The primary difference is the molecular weight.[1][4]

Troubleshooting Guide: pH-Dependent Stability

This section addresses specific issues that may arise during your experiments due to the instability of Bromoacetic-13C2 acid.

Issue 1: My reaction yield is low, or I see no modification of my target molecule.

  • Underlying Cause: This is often due to the premature degradation of the bromoacetic acid in your reaction buffer before it has a chance to react with your target. This is especially common in neutral to high-pH buffers.

  • Troubleshooting Steps:

    • Verify Reagent Integrity: Before troubleshooting the reaction, ensure your stock solution of Bromoacetic-13C2 acid is not already degraded. Prepare a fresh stock solution if there is any doubt.

    • Analyze Buffer pH: Confirm the pH of your reaction buffer. Bromoacetic acid degradation is significantly accelerated at pH > 7.

    • Consider Buffer Composition: Are you using a buffer with nucleophilic components? Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, can react directly with bromoacetic acid, consuming your reagent.

    • Optimize Reaction pH: While alkylation of cysteine residues is often more efficient at a pH of 7.5-8.5, this is a direct trade-off with the stability of the bromoacetic acid.[5] If yields are low, consider lowering the reaction pH to the 6.5-7.5 range to slow hydrolysis, and compensate by increasing the reaction time or reagent concentration.

    • Add Reagent Last: Add the Bromoacetic-13C2 acid to the reaction mixture immediately before starting the incubation to minimize its time in the high-pH buffer.

Issue 2: My mass spectrometry results show the addition of 16 Da (or 18 Da for ¹⁸O water) instead of the expected carboxymethyl group.

  • Underlying Cause: This indicates that your intended target site may have been oxidized instead of alkylated. However, a more likely scenario related to bromoacetic acid is that you are observing a product of a side reaction or that the primary reaction did not proceed, leaving the native molecule to be potentially oxidized by other means. The degradation product, glycolic acid, will not react with your target.

  • Troubleshooting Steps:

    • Check for Reducing Agents: Ensure that reducing agents like DTT or β-mercaptoethanol, often used to keep cysteines reduced, are removed before adding the bromoacetic acid. These will readily react with and consume your alkylating agent.[5]

    • Perform a Control Reaction: Run a control reaction that includes your target molecule and the buffer, but without the Bromoacetic-13C2 acid. Analyze the results to see if modification occurs even without the alkylating agent, which would point to an issue with other components or sample handling.

    • Confirm Reagent Addition: Double-check your pipetting and calculations to ensure the Bromoacetic-13C2 acid was added at the correct concentration.

Issue 3: My kinetic analysis results are inconsistent and not reproducible.

  • Underlying Cause: If the rate of your primary reaction is comparable to the rate of bromoacetic acid degradation, the concentration of your alkylating agent is not constant over the course of the experiment. This will lead to complex, non-linear kinetics that are difficult to interpret.

  • Troubleshooting Steps:

    • Determine the Half-Life in Your Buffer: You must quantify the stability of Bromoacetic-13C2 acid in your exact reaction buffer and temperature. (See the protocol below).

    • Adjust Experimental Design: If the half-life is short relative to your experiment's timescale, you cannot assume a constant concentration. You may need to:

      • Switch to a lower pH buffer where the reagent is more stable.

      • Use a much larger excess of the bromoacetic acid so that its concentration change is negligible over the experiment.

      • Model the degradation kinetics and incorporate this into your data analysis.

Visualizing the Problem: The Hydrolysis Pathway

The following diagram illustrates the hydroxide-mediated hydrolysis of Bromoacetic-13C2 acid, the primary cause of instability in neutral to basic buffers.

Caption: Hydrolysis of Bromoacetic-13C2 acid in basic conditions.

Data Summary: pH Impact on Stability

The stability of bromoacetic acid is highly pH-dependent. While exact kinetics depend on buffer composition and temperature, the following table provides a conceptual summary of the expected stability trends.

Buffer pHRelative StabilityPrimary Degradation MechanismRecommended Use Case
3.0 - 5.0 High Slow hydrolysis by waterLong-term storage of aqueous stocks; reactions requiring high stability.
5.1 - 6.9 Moderate Mix of water and hydroxide-mediated hydrolysisCompromise for reactions where target reactivity is low at acidic pH.
7.0 - 8.5 Low Rapid hydroxide-mediated hydrolysisShort reactions; alkylation of thiols where high pH is needed to deprotonate the thiol group.[5]
> 8.5 Very Low Very rapid hydrolysisNot recommended; reagent half-life is likely too short for most applications.

Experimental Protocol: Assessing Stability in Your Buffer

To ensure the integrity of your experiments, it is crucial to determine the stability of Bromoacetic-13C2 acid in your specific buffer system.

Objective: To determine the half-life (t₁/₂) of Bromoacetic-13C2 acid in a given buffer at a specific temperature.

Materials:

  • Bromoacetic-13C2 acid

  • Your experimental buffer, pre-adjusted to the desired pH and temperature

  • Quenching solution (e.g., 1% Formic Acid in water)

  • HPLC or LC-MS system for analysis

Methodology:

  • Preparation: Bring your buffer to the intended experimental temperature (e.g., 25°C or 37°C). Prepare a concentrated stock of Bromoacetic-13C2 acid in an appropriate solvent.

  • Initiation (t=0): Add the Bromoacetic-13C2 acid stock to the temperature-equilibrated buffer to achieve your final target concentration. Mix thoroughly. Immediately withdraw the first sample (t=0) and add it to a vial containing the quenching solution. The low pH of the quenching solution will halt the hydrolysis reaction.

  • Time Points: Continue to withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes). The exact timing should be adjusted based on the expected stability. For high-pH buffers, you may need very short time points.

  • Sample Analysis: Analyze all quenched samples by a validated stability-indicating method (e.g., reverse-phase HPLC) to quantify the remaining concentration of Bromoacetic-13C2 acid.

  • Data Analysis: Plot the natural logarithm of the Bromoacetic-13C2 acid concentration versus time. If the degradation follows first-order kinetics, the plot will be linear. The slope of this line (k) is the degradation rate constant.

  • Calculate Half-Life: Use the formula: t₁/₂ = 0.693 / k

Workflow for Stability Testing

The following diagram outlines the experimental workflow for determining the stability of your reagent.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Equilibrate Buffer (pH and Temperature) initiate Initiate Reaction (t=0) Spike Reagent into Buffer prep_buffer->initiate prep_stock Prepare Fresh Reagent Stock prep_stock->initiate sample Withdraw and Quench Samples at Timed Intervals initiate->sample analyze Analyze Samples (e.g., HPLC, LC-MS) sample->analyze plot Plot ln[Concentration] vs. Time analyze->plot calculate Calculate Rate Constant (k) and Half-Life (t½) plot->calculate

Caption: Experimental workflow for stability assessment.

By understanding the chemical principles governing the stability of Bromoacetic-13C2 acid and by empirically validating its stability in your specific experimental setup, you can significantly improve the reliability and reproducibility of your research.

References

  • Sciencemadness Wiki. (2019, June 18). Bromoacetic acid. Retrieved from [Link]

  • PubChem. Bromoacetic Acid (CID 6227). National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. Preparation of bromoacetic acid. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 2). Bromoacetic Acid and DIC Peptoid Coupling. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison for Precision in Quantitative Analysis: Bromoacetic-13c2 acid versus Bromoacetic acid-d3

A Senior Application Scientist's In-Depth Technical Guide For researchers, scientists, and professionals in drug development, the meticulous selection of reagents is paramount to the integrity and reproducibility of expe...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

For researchers, scientists, and professionals in drug development, the meticulous selection of reagents is paramount to the integrity and reproducibility of experimental data. In the realm of quantitative mass spectrometry and chemical proteomics, stable isotope-labeled (SIL) compounds are indispensable tools. This guide provides a comprehensive, data-supported comparison of two such reagents: Bromoacetic-13c2 acid and Bromoacetic acid-d3. Our objective is to dissect their performance characteristics, elucidate the underlying chemical principles, and provide actionable protocols to empower you in making the most informed decision for your specific application.

At a Glance: Key Physicochemical and Performance Differences

While both molecules serve as isotopically labeled analogs of bromoacetic acid, the choice of isotope—heavy carbon versus heavy hydrogen—imparts subtle yet critical differences in their behavior. These differences have significant implications for data quality in sensitive analytical methods.

PropertyBromoacetic-13c2 acidBromoacetic acid-d3Rationale & Implications
Chemical Formula Br¹³CH₂¹³CO₂HBrCD₂CO₂D¹³C labeling maintains the elemental composition, while deuterium labeling alters it.
Molecular Weight 140.93 g/mol 141.97 g/mol The mass shift relative to the unlabeled compound (138.95 g/mol ) is +2 for the ¹³C variant and +3 for the d3 variant.
Isotopic Stability Highly StableProne to H/D exchange under certain conditions¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange, ensuring the integrity of the label throughout the analytical workflow.[1] Deuterium labels, particularly on the carboxylic acid group, can exchange with protons in the solvent.[2][3]
Chromatographic Behavior Co-elutes with unlabeled analogMay exhibit a slight retention time shift (typically elutes earlier)The near-identical physicochemical properties of ¹³C-labeled compounds ensure they behave identically to the native analyte during chromatographic separation.[4] The stronger C-D bond in deuterated compounds can lead to a chromatographic isotope effect, causing separation from the unlabeled analyte.[4][5][6]
Kinetic Isotope Effect (KIE) NegligibleCan be significantThe breaking of a C-D bond is slower than a C-H bond, which can alter reaction rates if this bond cleavage is part of the rate-determining step.[7]
Cost-Effectiveness Generally more expensiveOften more affordableThe synthesis of ¹³C-labeled compounds can be more complex and costly.[8]

The Crux of the Matter: Isotopic Stability and Chromatographic Co-elution

The ideal internal standard in quantitative mass spectrometry should be chemically identical to the analyte, differing only in mass. This ensures that it experiences the same sample preparation losses, ionization efficiencies, and matrix effects as the analyte, thereby providing the most accurate correction.[4]

Bromoacetic-13c2 acid comes remarkably close to this ideal. The ¹³C isotopes are embedded in the carbon skeleton of the molecule, rendering them impervious to exchange with the surrounding environment.[1] Consequently, it exhibits virtually identical chromatographic behavior to unlabeled bromoacetic acid, ensuring co-elution. This is a critical factor, as even a slight separation between the analyte and the internal standard can lead to differential ionization suppression in complex matrices, compromising analytical accuracy.[3][9]

Bromoacetic acid-d3 , on the other hand, presents potential challenges. The deuterium atom on the carboxylic acid is labile and can readily exchange with protons in aqueous solutions. While the deuterium atoms on the α-carbon are more stable, they can still be susceptible to exchange under certain pH and temperature conditions.[3] More significantly, the substitution of hydrogen with deuterium can lead to a noticeable chromatographic isotope effect .[4][5][6] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[4][5] This separation, although often small, can be problematic in high-resolution UPLC systems and can lead to inaccurate quantification if the analyte and internal standard elute into regions with different degrees of matrix-induced ion suppression.[3][6]

Experimental Section I: Application as an Internal Standard in Quantitative LC-MS/MS

The primary application for both Bromoacetic-13c2 acid and Bromoacetic acid-d3 is as an internal standard for the quantification of bromoacetic acid, a regulated disinfection byproduct in drinking water.[10][11][12][13] The following protocol is a generalized method adapted from EPA Method 557 for the analysis of haloacetic acids.

Workflow for Sample Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Collect Water Sample B Add Ammonium Chloride (Preservative) A->B Preserve sample integrity C Spike with Internal Standard (Bromoacetic-13c2 acid or Bromoacetic acid-d3) B->C Introduce quantification reference D Direct Injection C->D Analyze prepared sample E Ion Chromatography Separation D->E Separate analytes F Tandem Mass Spectrometry Detection (MRM) E->F Detect and measure ion transitions G Generate Calibration Curve F->G Establish concentration vs. response relationship H Quantify Bromoacetic Acid G->H Calculate analyte concentration in unknown sample

Caption: General workflow for the quantitative analysis of bromoacetic acid using a stable isotope-labeled internal standard.

Detailed Protocol
  • Sample Preservation: To a 100 mL water sample, add 100 mg of ammonium chloride to quench any residual chlorine and prevent further formation of haloacetic acids.[11][13]

  • Internal Standard Spiking: Add a precise volume of a stock solution of either Bromoacetic-13c2 acid or Bromoacetic acid-d3 to all calibration standards, quality control samples, and unknown samples to achieve a final concentration of 5 µg/L.

  • LC-MS/MS Analysis:

    • Chromatography: Perform separation using an ion chromatography system with an appropriate anion exchange column as specified in EPA Method 557.[10][12][13]

    • Mass Spectrometry: Utilize a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for bromoacetic acid and the chosen internal standard.

  • Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration in the calibration standards. Determine the concentration of bromoacetic acid in the unknown samples from this curve.

Expected Performance and Data Comparison
Performance MetricBromoacetic-13c2 acid (Expected)Bromoacetic acid-d3 (Potential Issues)
Accuracy High, with bias typically <5%May be compromised due to differential matrix effects if chromatographic separation occurs.[3][9]
Precision High, with %RSD typically <10%Potentially higher variability if H/D exchange occurs or if chromatographic shift is inconsistent.
Robustness High, due to isotopic stabilityMay be less robust if sensitive to pH or temperature changes that could induce H/D exchange.[1][4]
Method Development More straightforwardMay require additional validation to assess chromatographic isotope effects and label stability.[4]

Experimental Section II: Application in Quantitative Proteomics - Cysteine Alkylation

Bromoacetic acid and its isotopically labeled analogs are potent alkylating agents used in proteomics to irreversibly modify the thiol groups of cysteine residues.[14] This step, known as carboxymethylation, is crucial for preventing the reformation of disulfide bonds after reduction, ensuring complete protein denaturation and accurate peptide identification and quantification.[1] Differential labeling with "light" (unlabeled) and "heavy" (isotopically labeled) reagents allows for the relative quantification of protein abundance between two samples.

Cysteine Alkylation Workflow in Proteomics

cluster_sample_prep Protein Sample Preparation cluster_digestion Proteolytic Digestion cluster_analysis LC-MS/MS Analysis P1 Protein Extraction & Denaturation P2 Reduction of Disulfide Bonds (e.g., with DTT) P1->P2 Expose cysteine residues P3 Alkylation of Cysteine Thiols (with Bromoacetic acid-13c2 or -d3) P2->P3 Prevent disulfide bond reformation and introduce isotopic label P4 Quenching of Excess Alkylating Agent P3->P4 Stop the reaction P5 Enzymatic Digestion (e.g., with Trypsin) P4->P5 Generate peptides P6 Peptide Separation by LC P5->P6 Separate peptide mixture P7 MS/MS Analysis for Peptide Identification & Quantification P6->P7 Analyze peptides

Caption: Workflow for quantitative proteomics using differential cysteine alkylation with isotopically labeled bromoacetic acid.

Detailed Protocol for In-Solution Alkylation
  • Protein Denaturation and Reduction: Resuspend 100 µg of protein in 100 µL of a denaturing buffer (e.g., 6 M urea, 50 mM ammonium bicarbonate, pH 8.0). Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 56°C for 30 minutes to reduce all disulfide bonds.[2][15]

  • Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of either Bromoacetic-13c2 acid or Bromoacetic acid-d3 to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes.[2]

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 10 mM and incubate for an additional 15 minutes.

  • Sample Preparation for Digestion: Dilute the sample 5-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1.2 M.

  • Proteolytic Digestion: Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis: Acidify the digest with formic acid and analyze the resulting peptides by LC-MS/MS.

The Impact of the Kinetic Isotope Effect (KIE)

The alkylation of cysteine by bromoacetic acid proceeds via an SN2 reaction mechanism.[14] In this reaction, the C-Br bond is broken, but the C-H (or C-D) bonds on the α-carbon are not. Therefore, any observed KIE would be a secondary alpha-deuterium KIE. For SN2 reactions, these effects are typically "inverse," meaning the deuterated compound reacts slightly faster than the non-deuterated one (kH/kD < 1).[7] While this effect is generally small for bromoacetic acid, it is a factor to consider, as it could potentially lead to slight differences in alkylation efficiency between the labeled and unlabeled reagents if the reaction is not driven to completion. Bromoacetic-13c2 acid, in contrast, is not expected to exhibit a significant KIE, ensuring that the labeled and unlabeled reagents react at identical rates.

Synthesis and Purity Considerations

Both Bromoacetic-13c2 acid and Bromoacetic acid-d3 are typically synthesized from isotopically labeled precursors. For instance, Bromoacetic-13c2 acid can be prepared from ¹³C-labeled acetic acid.[16] It is crucial to source these reagents from reputable suppliers who can provide certificates of analysis detailing the isotopic and chemical purity. High isotopic enrichment (typically >98 atom %) is essential for minimizing isotopic crosstalk and ensuring accurate quantification.

Conclusion and Recommendations

From a scientific integrity and performance standpoint, Bromoacetic-13c2 acid is the superior choice for the majority of applications in quantitative mass spectrometry . Its high isotopic stability and co-elution with the unlabeled analyte provide a more robust and reliable internal standard, minimizing the risk of analytical artifacts and ensuring the highest data quality.[1][4][8]

Bromoacetic acid-d3 can be a viable and more cost-effective alternative, particularly in less complex matrices or when the highest level of accuracy is not paramount. However, its use necessitates careful method validation to assess the potential impact of chromatographic isotope effects and to ensure the stability of the deuterium labels under the specific experimental conditions.[4]

For researchers and professionals in drug development, where data integrity is non-negotiable, the investment in ¹³C-labeled standards like Bromoacetic-13c2 acid is often justified by the increased confidence in the analytical results and the reduced time required for troubleshooting potential isotope-related issues.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407.
  • Abdoul-Carime, H., Hu, W. P., & DePuy, C. H. (2001). Deuterium kinetic isotope effects in gas phase SN2 reactions. International Journal of Mass Spectrometry, 210/211, 223–229.
  • Wang, G., & Li, W. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Methods in Molecular Biology, 1295, 111–121.
  • Natelson, S., & Gottfried, S. (1943).
  • Grönroos, J. O., Laukkanen, O. V., & Lehtonen, P. (2005). Isotope effects in nucleophilic substitution reactions. II. Secondary α-deuterium kinetic isotope effects: a criterion of mechanism? Journal of Physical Organic Chemistry, 18(6), 526–532.
  • Modifications of cysteine residues with alkylating agents used in proteomics. (2020). Biomeditsinskaya Khimiya, 66(2), 95–104.
  • U.S. Environmental Protection Agency. (2009). Method 557: Determination of Haloacetic Acids, Bromate, and Dalapon in Drinking Water by Ion Chromatography Electrospray Ionization Tandem Mass Spectrometry (IC-ESI-MS/MS). EPA/815/B-09/012.
  • Kinetic isotope effect. (2024, January 10). In Wikipedia. [Link]

  • A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. (2024). International Journal of Molecular Sciences, 25(9), 4656.
  • Zemann, N., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry.
  • A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. (2024).
  • EPA 557 Haloacetic Acids Bromate Dalapon. (n.d.). SCIEX. Retrieved January 14, 2026, from [Link]

  • Virág, D., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International journal of molecular sciences, 25(9), 4656.
  • Method 557: Determination of Haloacetic Acids Bromate and Dalapon in Drinking Water by Ion Chromatography Electrospray Ionization Tandem Mass Spectrometry (IC-ESI-MS/MS). (n.d.). U.S. EPA. Retrieved January 14, 2026, from [Link]

  • Virág, D., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide.
  • George, R., Haywood, A., Khan, S., et al. (2018). Enhancement and suppression of ionization in drug analysis using HPLC-MS/MS in support of therapeutic drug monitoring: a review of current knowledge of its minimization and assessment. Therapeutic Drug Monitoring, 40(1), 1-8.
  • Rockwood, A. (2013, March 14). Re: Which internal standard? Deuterated or C13 enriched?
  • Virág, D., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. PubMed.
  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014, April 1).
  • Kinetic Isotope Effects in Organic Chemistry. (2005, September 14). Macmillan Group. Retrieved January 14, 2026, from [Link]

  • Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulf
  • Bjørk, M. K., et al. (2010). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples.

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Comparative

A Senior Application Scientist's Guide to Validating Protein Alkylation Completeness with Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals In the landscape of proteomics, the devil is often in the details. Seemingly minor variations in sample preparation can propagate through a workflow, leadin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of proteomics, the devil is often in the details. Seemingly minor variations in sample preparation can propagate through a workflow, leading to ambiguous or even erroneous results. One such critical, yet often overlooked, step is the complete alkylation of cysteine residues. Incomplete alkylation can compromise protein identification, skew quantification, and ultimately undermine the biological significance of your findings.[1]

This guide provides an in-depth comparison of common alkylation strategies and presents robust, self-validating mass spectrometry-based methodologies to ensure the completeness of this crucial reaction. As a Senior Application Scientist, my goal is to not only provide protocols but to illuminate the underlying chemical principles and rationale, empowering you to make informed decisions in your experimental design.

The Imperative of Complete Alkylation: Why We Can't Afford to Guess

Following the reduction of disulfide bonds, free sulfhydryl groups on cysteine residues are highly reactive.[2] If left uncapped, they can re-oxidize, leading to the reformation of disulfide bridges and protein aggregation.[2][3] This heterogeneity in a sample can manifest in several detrimental ways during mass spectrometry analysis:

  • Reduced Sequence Coverage: Inconsistent or incomplete alkylation can lead to a mixed population of peptides, some with modified and some with unmodified cysteines. This can split the signal for a given peptide, potentially causing it to fall below the limit of detection.

  • Inaccurate Quantification: In quantitative proteomics, it is assumed that a specific peptide exists in a single, homogenous form. If a cysteine-containing peptide is present in both alkylated and non-alkylated forms, the quantitative data for that peptide will be inaccurate.[3]

  • Compromised Protein Identification: Search algorithms rely on defined mass modifications.[4][5][6][7] Incomplete alkylation introduces an unexpected mass, hindering the confident identification of cysteine-containing peptides and, by extension, the parent protein.[8]

Therefore, validating the completeness of alkylation is not an optional quality control step but a fundamental requirement for generating high-quality, reproducible proteomics data.

A Comparative Analysis of Common Cysteine Alkylating Agents

The choice of alkylating agent is a critical decision that balances reactivity, specificity, and potential side reactions.[9][10] Here, we compare the two most widely used reagents, Iodoacetamide (IAA) and Chloroacetamide (CAA), and touch upon other alternatives.

FeatureIodoacetamide (IAA)Chloroacetamide (CAA)
Reactivity HighModerate
Reaction Speed FastSlower than IAA
Cysteine Alkylation Efficiency High (typically >97%)[9][11]High (typically >97%)[9][11]
Primary Side Reactions Alkylation of methionine, lysine, histidine, and N-terminus[11][12][13]Reduced off-target alkylation compared to IAA[2][9]
Impact on Peptide IDs Can lead to lower identification rates due to side reactions[9]Generally results in a higher number of identified peptides[9]

Iodoacetamide (IAA): The Workhorse with Caveats

Iodoacetamide has long been the go-to alkylating agent due to its high reactivity and rapid reaction kinetics.[14] However, this high reactivity is a double-edged sword. IAA is prone to off-target modifications, particularly on methionine, lysine, and histidine residues, especially at higher pH and concentrations.[12][15] These side reactions can complicate mass spectra and lead to misidentification of peptides.[11]

Chloroacetamide (CAA): The More Specific Alternative

Chloroacetamide is a less reactive haloacetamide compared to IAA.[2] This reduced reactivity translates to greater specificity for the highly nucleophilic thiol group of cysteine, resulting in fewer off-target modifications.[2][9] For many applications, the slightly longer incubation time required for complete alkylation with CAA is a worthwhile trade-off for cleaner mass spectra and potentially higher peptide identification rates.[11]

Other Alkylating Agents

Other reagents such as N-ethylmaleimide (NEM) and acrylamide are also used.[3][11] NEM is highly specific for cysteines but can introduce a larger mass modification that may not be ideal for all applications. Acrylamide has been shown to yield excellent results with minimal side reactions.[11][16]

The Workflow: A Visual Guide to Reduction, Alkylation, and Validation

Alkylation_Validation_Workflow cluster_prep Protein Preparation cluster_ms Mass Spectrometry Analysis cluster_validation Validation Protein Protein Sample Denature Denaturation (e.g., 8M Urea) Protein->Denature Expose Cys Reduce Reduction (e.g., DTT, TCEP) Denature->Reduce Break S-S bonds Alkylate Alkylation (e.g., IAA, CAA) Reduce->Alkylate Cap -SH groups Digest Proteolytic Digestion (e.g., Trypsin) Alkylate->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Search Database Search LC_MS->Search Analyze Data Analysis Search->Analyze Result Validated Alkylation Analyze->Result

Caption: A generalized workflow for protein reduction, alkylation, and subsequent validation by mass spectrometry.

Experimental Protocols for Validating Alkylation Completeness

A self-validating system is one where the experimental design inherently includes the means to verify the success of each critical step. For alkylation, this means setting up your mass spectrometry search parameters to specifically look for evidence of incomplete or off-target reactions.

Protocol 1: In-Solution Protein Reduction and Alkylation

This protocol is a standard procedure for preparing protein samples for "shotgun" proteomics.

  • Protein Solubilization and Denaturation:

    • Resuspend your protein pellet in a denaturing buffer such as 8 M urea or 6 M guanidine hydrochloride in 100 mM ammonium bicarbonate, pH 8.0, to a final protein concentration of 1-5 mg/mL.[17] This step is crucial to unfold the protein and ensure all cysteine residues are accessible to the reducing and alkylating agents.

  • Reduction:

    • Add dithiothreitol (DTT) to a final concentration of 10 mM.[18]

    • Incubate at 56°C for 30-60 minutes.[2][19] Alternatively, tris(2-carboxyethyl)phosphine (TCEP) can be used at a final concentration of 5 mM and incubated at room temperature for 30 minutes. TCEP has the advantage of being more stable and not requiring heating.[18]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add a freshly prepared solution of either iodoacetamide (IAA) to a final concentration of 55 mM or chloroacetamide (CAA) to a final concentration of 40 mM.[10][18][20] It is critical to prepare these solutions fresh and protect them from light to prevent degradation and the formation of reactive iodine species that can cause off-target modifications.[17][19]

    • Incubate in the dark at room temperature for 30-45 minutes.[10][18]

  • Quenching (Optional but Recommended):

    • To consume any excess alkylating agent and prevent further non-specific reactions, add DTT to a final concentration of 20 mM and incubate for 15 minutes.[18]

  • Sample Preparation for Mass Spectrometry:

    • Proceed with your standard protocol for buffer exchange (if using urea), proteolytic digestion (e.g., with trypsin), and desalting prior to LC-MS/MS analysis.

Mass Spectrometry Data Analysis: The Validation Step

The validation of alkylation completeness occurs during the analysis of your mass spectrometry data. This requires a deliberate and thorough approach to setting up your database search parameters.

Caption: A decision-making flowchart for validating alkylation completeness through mass spectrometry data analysis.

Database Search Strategy:

  • Enzyme: Specify the protease used (e.g., Trypsin).

  • Fixed Modifications: Do not set the cysteine alkylation modification as a fixed modification initially. This is the most common mistake that prevents the detection of incomplete alkylation.

  • Variable Modifications:

    • Set the expected cysteine modification as a variable modification (e.g., Carbamidomethyl on C for IAA/CAA).

    • Include "Unmodified Cysteine" as a variable modification. This will allow the search engine to identify peptides where the cysteine was not alkylated.

    • Include potential off-target modifications as variable modifications. For IAA, this would include carbamidomethylation on lysine (K), histidine (H), methionine (M), and the peptide N-terminus.[8][11]

    • Also include common biological modifications such as oxidation on methionine.

Interpreting the Results:

  • Alkylation Completeness: After the search is complete, determine the percentage of identified cysteine-containing peptides that carry the expected alkylation modification versus those that are unmodified. A successful alkylation should yield >99% completeness.

  • Off-Target Modifications: Quantify the percentage of peptides with off-target modifications. If a significant number of off-target modifications are observed, particularly with IAA, it may be necessary to optimize the protocol (e.g., by reducing the reagent concentration or incubation time) or switch to a more specific reagent like CAA.[2][9]

Troubleshooting Common Alkylation Issues

IssuePotential Cause(s)Recommended Action(s)
Incomplete Alkylation (<99%) - Incomplete reduction of disulfide bonds.- Insufficient concentration of alkylating agent.- Degraded alkylating agent.- Suboptimal pH (should be 7.5-8.5).[17]- Ensure sufficient reducing agent and incubation time.- Increase the molar excess of the alkylating agent.- Always prepare alkylating agent solutions fresh and protect from light.[17][19]- Verify the pH of the reaction buffer.
Significant Off-Target Alkylation - Excessive concentration of alkylating agent.- Prolonged incubation time.- pH is too high.- Reduce the concentration of the alkylating agent.- Shorten the incubation time.- Ensure the pH does not exceed 8.5.[17]- Consider quenching the reaction with DTT.[18]- Switch to a more specific reagent like CAA.[9]
No Peptides with Cysteine Identified - Alkylation modification not specified correctly in the search parameters.- Over-alkylation leading to complex spectra.- Double-check that the correct mass shift for the alkylating agent is included as a variable modification.- Review for evidence of multiple alkylations on a single peptide.

Conclusion

Validating the completeness of protein alkylation is a non-negotiable step in rigorous proteomics research. By moving away from the "set it and forget it" mindset of treating cysteine modification as a fixed parameter in our search algorithms, we can actively monitor and validate this critical sample preparation step. The use of a self-validating data analysis workflow, where both unmodified and off-target modifications are searched for, provides the necessary quality control to ensure the integrity of your data. While iodoacetamide is a powerful and effective reagent, the enhanced specificity of chloroacetamide often makes it a superior choice for minimizing artifacts and maximizing data quality. Ultimately, the insights gained from a well-controlled and validated experiment will always be more reliable and impactful.

References

  • BenchChem. (2025). A Researcher's Guide to Validating Protein Alkylation Completeness Using Bromoacetic acid-d3.
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  • BenchChem. (2025). How to address incomplete cysteine alkylation with Desthiobiotin-Iodoacetamide.
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  • BenchChem. (2025). Protocol for protein alkylation using iodoacetone for mass spectrometry.
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  • Murphy, E. L., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 621, 114137. Retrieved from [Link]

  • ResearchGate. (2025). Step-by-Step Preparation of Proteins for Mass Spectrometric Analysis. Retrieved from [Link]

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  • RSC Publishing. (n.d.). Identification of the over alkylation sites of a protein by IAM in MALDI-TOF/TOF tandem mass spectrometry. Retrieved from [Link]

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  • ResearchGate. (n.d.). Tandem Mass Spectrometry of Peptides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid and accurate peptide identification from tandem mass spectra. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Peptide Identification from Mixture Tandem Mass Spectra. Retrieved from [Link]

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Validation

A Researcher's Guide to Isotopic Labeling: Bromoacetic-13C2 Acid vs. Unlabeled Bromoacetic Acid in Experimental Design

In the landscape of chemical biology and proteomics, the alkylation of cysteine residues is a foundational technique. Bromoacetic acid, a potent and versatile alkylating agent, is a staple in laboratories worldwide.[1][2...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical biology and proteomics, the alkylation of cysteine residues is a foundational technique. Bromoacetic acid, a potent and versatile alkylating agent, is a staple in laboratories worldwide.[1][2] However, the decision to use standard, unlabeled bromoacetic acid versus its isotopically labeled counterpart, Bromoacetic-13C2 acid, can fundamentally alter the scope and precision of an experiment. This guide provides an in-depth comparison to inform the experimental choices of researchers, scientists, and drug development professionals, moving beyond mere protocol to explain the causality behind the selection of each reagent.

Core Principles: Understanding the Isotopic Difference

At their core, both molecules share an identical chemical structure and reactivity. The critical distinction lies in the atomic composition of the carbon backbone.

  • Unlabeled Bromoacetic Acid: Composed of the most abundant natural isotopes, primarily Carbon-12 (¹²C). Its molecular weight is approximately 138.95 g/mol .[3]

  • Bromoacetic-13C2 Acid: Synthetically enriched with the stable, heavier isotope of carbon, Carbon-13 (¹³C), at both carbon positions.[4][5] This results in a predictable mass increase.

This seemingly minor alteration has profound implications for experimental detection and analysis, particularly in mass spectrometry and NMR spectroscopy.

Table 1: Comparative Physicochemical Properties
PropertyUnlabeled Bromoacetic AcidBromoacetic-13C2 AcidRationale for Significance
Molecular Formula C₂H₃BrO₂¹³C₂H₃BrO₂Highlights the isotopic substitution.
Molecular Weight ~138.95 g/mol [2][3]~140.93 g/mol [4][5]The precise +2 Da mass shift is the basis for its use in quantitative mass spectrometry.
CAS Number 79-08-3[3]52947-00-9[4][6]Unique identifiers crucial for procurement and regulatory tracking.
Chemical Purity Typically ≥98%Typically ≥98% with 99 atom % ¹³C[5]High chemical purity is standard; isotopic purity is a critical parameter for the labeled version.

The Deciding Factor: Application-Specific Performance

The choice between the labeled and unlabeled reagent is dictated entirely by the experimental question. One is not inherently "better"; they serve distinct purposes.

Mass Spectrometry-Based Proteomics: From Identification to Quantification

In proteomics, alkylation of cysteine residues is a critical step to prevent the reformation of disulfide bonds after reduction, ensuring proteins remain in a linear state for enzymatic digestion and subsequent analysis.[7]

  • When to Use Unlabeled Bromoacetic Acid:

    • Protein Identification: For routine protein identification workflows where the primary goal is to determine which proteins are in a sample, unlabeled bromoacetic acid is the cost-effective and scientifically sound choice. Its function is simply to cap the reactive thiol group of cysteine.

    • Qualitative Analysis: In experiments where only the presence or absence of a protein or post-translational modification is being assessed.

  • When to Use Bromoacetic-13C2 Acid:

    • Quantitative Analysis (Internal Standard): This is the primary application. Bromoacetic-13C2 acid serves as an ideal internal standard for the accurate quantification of cysteine-containing peptides or small molecules. By adding a known quantity of the "heavy" labeled standard to a sample, the "light" endogenous analyte can be precisely measured. The two compounds co-elute during chromatography but are resolved by their +2 Da mass difference in the mass spectrometer.[5] This corrects for variations in sample preparation and instrument response.

    • Differential Proteomics: In comparative experiments (e.g., control vs. drug-treated cells), one sample can be derivatized with unlabeled ("light") bromoacetic acid and the other with the ¹³C₂-labeled ("heavy") version. The samples are then combined and analyzed in a single mass spectrometry run. The ratio of the "light" to "heavy" peak intensities for a given peptide directly reflects the relative abundance of that protein between the two conditions, minimizing run-to-run variability.[8]

cluster_0 Sample A (e.g., Control) cluster_1 Sample B (e.g., Treated) A_lysate Cell Lysate A A_alkylate Alkylation with Unlabeled Bromoacetic Acid A_lysate->A_alkylate A_digest Proteolytic Digest A_alkylate->A_digest mix Combine Samples A_digest->mix B_lysate Cell Lysate B B_alkylate Alkylation with Bromoacetic-13C2 Acid B_lysate->B_alkylate B_digest Proteolytic Digest B_alkylate->B_digest B_digest->mix ms LC-MS/MS Analysis mix->ms data Quantitative Data (Light/Heavy Peak Ratios) ms->data cluster_cys cluster_unlabeled Unlabeled Reaction cluster_labeled Labeled Reaction cys Protein-SH (Cysteine Thiol) plus1 + unlabeled_baa Br-CH₂-COOH labeled_baa Br-¹³CH₂-¹³COOH unlabeled_product Protein-S-CH₂-COOH (Mass = M) unlabeled_baa->unlabeled_product -HBr labeled_product Protein-S-¹³CH₂-¹³COOH (Mass = M+2) labeled_baa->labeled_product -HBr

Sources

Comparative

A-Comparative-Guide-to-the-Isotopic-Effect-of-Bromoacetic-13C2-Acid-in-Kinetic-Studies

<_ For researchers, scientists, and drug development professionals, understanding the nuances of reaction mechanisms is paramount. The kinetic isotope effect (KIE) is a powerful tool for elucidating these mechanisms, pro...

Author: BenchChem Technical Support Team. Date: January 2026

<_

For researchers, scientists, and drug development professionals, understanding the nuances of reaction mechanisms is paramount. The kinetic isotope effect (KIE) is a powerful tool for elucidating these mechanisms, providing insights that can accelerate discovery and optimization.[1][2] This guide offers an in-depth comparison of bromoacetic acid and its heavy-isotope-labeled counterpart, bromoacetic-1,2-¹³C₂ acid, in the context of kinetic studies. We will explore the theoretical underpinnings of the KIE, provide a practical experimental protocol for its measurement, and discuss the profound implications of the findings, particularly in the realm of drug development.

The Foundation: Understanding the Kinetic Isotope Effect

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[1] This phenomenon arises from the difference in mass between isotopes, which in turn affects the vibrational frequencies of chemical bonds.[1][3][4] A bond to a heavier isotope has a lower zero-point vibrational energy, meaning more energy is required to break it, which typically results in a slower reaction rate.[1][5][6]

The magnitude of the KIE is expressed as the ratio of the rate constant of the light isotopologue (k_L) to that of the heavy isotopologue (k_H):

KIE = k_L / k_H [1]

A KIE greater than 1, known as a normal KIE, indicates that the bond to the isotope is being broken in the rate-determining step of the reaction.[2][7] Conversely, an inverse KIE (less than 1) can provide information about changes in hybridization or steric effects at the transition state.[2]

Kinetic isotope effects are categorized as either primary or secondary.

  • Primary KIEs are observed when the bond to the isotopically substituted atom is broken or formed during the rate-determining step.[2][5]

  • Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step.[1][2][5] These effects are typically smaller but can still offer valuable mechanistic insights.[1][8]

While deuterium (²H) substitution for protium (¹H) yields the most pronounced KIEs due to the large relative mass difference, heavy-atom KIEs, such as substituting ¹²C with ¹³C, are also incredibly informative, albeit smaller in magnitude.[1] A ¹²C reaction is typically only about 4% faster than the corresponding ¹³C reaction.[1]

Bromoacetic Acid vs. Bromoacetic-1,2-¹³C₂ Acid: A Comparative Overview

Bromoacetic acid is a versatile alkylating agent and a common building block in organic synthesis.[9][10][11] Its isotopically labeled counterpart, bromoacetic-1,2-¹³C₂ acid, contains two carbon-13 atoms, one in the carboxyl group and one in the α-carbon bonded to the bromine atom.[9][10] This specific labeling allows for the investigation of kinetic isotope effects at two key positions within the molecule.

PropertyBromoacetic AcidBromoacetic-1,2-¹³C₂ Acid
Molecular Formula C₂H₃BrO₂¹³C₂H₃BrO₂
Molecular Weight 138.95 g/mol 140.93 g/mol [9][10]
CAS Number 79-08-3[9]52947-00-9[9]
Isotopic Purity Natural Abundance (~1.1% ¹³C)[12]Typically >99% ¹³C[9]
Key Bonds for KIE Study ¹²C-Br, ¹²C-¹²C, ¹²C=O¹³C-Br, ¹³C-¹³C, ¹³C=O

The primary difference lies in the increased mass of the carbon backbone in the labeled compound. This seemingly small change has significant consequences for the vibrational frequencies of the C-Br and C-C bonds. The heavier ¹³C isotopes lead to lower vibrational frequencies for these bonds compared to the ¹²C isotopes in the unlabeled molecule.[1] This difference in vibrational energy is the fundamental reason for the observable kinetic isotope effect. The C-Br stretching frequency, for instance, is expected to be lower in the ¹³C₂-labeled acid.[13] Similarly, the carbonyl (C=O) stretching vibration will also be affected, shifting to a lower frequency in the labeled compound.[14][15]

Experimental Protocol: A Comparative Kinetic Study of a Nucleophilic Substitution Reaction

To illustrate the isotopic effect, we will outline a comparative kinetic study of the S_N2 reaction between bromoacetic acid (and its ¹³C₂ isotopologue) and a nucleophile, such as sodium iodide. This reaction involves the displacement of the bromide ion by the iodide ion.

Objective: To determine the rate constants for the reaction of both unlabeled and ¹³C₂-labeled bromoacetic acid and to calculate the kinetic isotope effect.

Materials:

  • Bromoacetic acid

  • Bromoacetic-1,2-¹³C₂ acid[9][10]

  • Sodium iodide

  • Acetone (or other suitable polar aprotic solvent)

  • Deionized water

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

  • Thermostatted reaction vessel

  • Standard laboratory glassware and equipment

Workflow for Comparative Kinetic Study:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare equimolar stock solutions of bromoacetic acid and bromoacetic-13c2 acid R1 Equilibrate separate reaction vessels containing the bromoacetic acid solutions to the desired temperature P1->R1 P2 Prepare stock solution of sodium iodide R2 Initiate reactions by adding sodium iodide solution P2->R2 R1->R2 R3 Take aliquots at specific time intervals R2->R3 R4 Quench the reaction in each aliquot R3->R4 A1 Analyze aliquots by HPLC-UV or LC-MS to determine the concentration of reactants and products R4->A1 A2 Plot concentration vs. time for both reactions A1->A2 A3 Determine the rate constants (k_L and k_H) from the kinetic plots A2->A3 A4 Calculate the KIE = k_L / k_H A3->A4

Caption: Workflow for the comparative kinetic study.

Detailed Steps:

  • Solution Preparation: Prepare stock solutions of known concentrations of bromoacetic acid, bromoacetic-1,2-¹³C₂ acid, and sodium iodide in the chosen solvent. Ensuring identical concentrations for the two bromoacetic acid solutions is crucial for a valid comparison.[16]

  • Reaction Setup: In separate, temperature-controlled reaction vessels, place equal volumes of the bromoacetic acid and bromoacetic-1,2-¹³C₂ acid solutions. Allow the solutions to reach thermal equilibrium.

  • Reaction Initiation: Initiate the reactions simultaneously by adding a predetermined volume of the sodium iodide stock solution to each vessel. Start a timer immediately.

  • Sampling: At regular time intervals, withdraw small aliquots from each reaction mixture.

  • Quenching: Immediately quench the reaction in each aliquot to stop its progress. This can be achieved by rapid cooling or by adding a reagent that consumes one of the reactants.

  • Analysis: Analyze the quenched aliquots using a suitable analytical technique. HPLC with UV detection can monitor the disappearance of bromoacetic acid and the appearance of iodoacetic acid. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for more sensitive and specific detection, especially for distinguishing between the labeled and unlabeled species.[17][18]

  • Data Processing: For each reaction, plot the concentration of the reactant (bromoacetic acid or its isotopologue) as a function of time.

  • Rate Constant Determination: From the kinetic plots, determine the rate constants (k_light for the unlabeled and k_heavy for the ¹³C₂-labeled reaction) by fitting the data to the appropriate rate law. For an S_N2 reaction, a second-order rate law is expected.

  • KIE Calculation: Calculate the kinetic isotope effect using the formula KIE = k_light / k_heavy.

Data Analysis and Interpretation

The expected outcome of this experiment is a KIE value slightly greater than 1. This "normal" primary kinetic isotope effect would indicate that the C-Br bond is being broken in the rate-determining step of the reaction.[1][19] The magnitude of the ¹³C KIE is expected to be small, likely in the range of 1.02 to 1.10.[5]

Hypothetical Comparative Kinetic Data:

Time (min)[Bromoacetic Acid] (M)[Bromoacetic-1,2-¹³C₂ Acid] (M)
00.1000.100
100.0850.086
200.0720.074
300.0610.063
600.0370.040

Analysis of Hypothetical Data:

Assuming a pseudo-first-order condition (with a large excess of the nucleophile), the rate constants can be determined from the slope of a plot of ln[reactant] vs. time. The data would likely yield a k_light that is slightly larger than k_heavy. For instance, if k_light = 2.0 x 10⁻³ s⁻¹ and k_heavy = 1.9 x 10⁻³ s⁻¹, the resulting KIE would be approximately 1.05.

Mechanistic Implications of the Isotopic Effect:

G cluster_reactants Reactants cluster_ts Transition State cluster_products Products R Nu⁻ + R-¹²CH₂-Br TS [Nu---¹²CH₂(R)---Br]⁻ R->TS k_L R_iso Nu⁻ + R-¹³CH₂-Br TS_iso [Nu---¹³CH₂(R)---Br]⁻ R_iso->TS_iso k_H P Nu-¹²CH₂-R + Br⁻ TS->P P_iso Nu-¹³CH₂-R + Br⁻ TS_iso->P_iso

Caption: S_N2 reaction pathway comparison.

A KIE > 1 provides strong evidence for an S_N2-like mechanism where the C-Br bond is significantly weakened in the transition state. If the reaction were to proceed through a purely S_N1 mechanism, where the rate-determining step is the formation of a carbocation without the involvement of the nucleophile, the primary ¹³C KIE at the α-carbon would be expected to be larger, closer to the theoretical maximum.[1]

Applications in Drug Development and Beyond

The study of kinetic isotope effects is not merely an academic exercise; it has profound practical applications, particularly in the field of drug development.[20][21][22]

  • Metabolic Stability: Many drugs are metabolized by cytochrome P450 enzymes, a process that often involves the cleavage of C-H bonds.[20][23] By strategically replacing hydrogen with deuterium at these metabolically vulnerable sites, the rate of metabolism can be slowed down due to the deuterium KIE.[22][23] This "deuterated drug" strategy can lead to improved pharmacokinetic profiles, such as longer half-lives and reduced dosing frequency.[23]

  • Mechanism of Action Studies: Understanding how a drug interacts with its target is crucial. KIE studies can help elucidate the enzymatic mechanisms of drug action, confirming whether a particular bond cleavage is part of the rate-limiting step.[17]

  • Toxicology: Isotopic labeling can also be used to trace the metabolic fate of a drug and identify potential toxic metabolites.[23] By understanding the pathways that lead to toxicity, medicinal chemists can design safer drug candidates.

The principles demonstrated with bromoacetic-1,2-¹³C₂ acid are broadly applicable to a wide range of molecules and reactions. Stable isotope-labeled compounds are indispensable tools for quantitative metabolic flux analysis, allowing researchers to map the flow of atoms through complex biochemical networks.[24][25][26][27]

Conclusion

The kinetic isotope effect, as demonstrated through the comparative study of bromoacetic acid and its ¹³C₂-labeled isotopologue, is a subtle yet powerful phenomenon. It provides a window into the transition state of a chemical reaction, offering invaluable mechanistic insights. For researchers in drug development and other scientific disciplines, harnessing the power of the KIE through the use of isotopically labeled compounds is a critical strategy for advancing our understanding of chemical and biological processes.

References

  • Kinetic isotope effect - Wikipedia. Available from: [Link]

  • Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC - NIH. Available from: [Link]

  • The kinetic isotope effect in the search for deuterated drugs - PubMed. Available from: [Link]

  • The kinetic isotope effect in the search for deuterated drugs. Available from: [Link]

  • Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination. Available from: [Link]

  • Overview of 13 C Labeling Kinetics from Primary C Metabolism. - ResearchGate. Available from: [Link]

  • Secondary Kinetic Isotope Effects | PDF | Physical Chemistry - Scribd. Available from: [Link]

  • Kinetic Isotope Effects - Chemistry LibreTexts. Available from: [Link]

  • A Laboratory Experiment for Illustrating the Kinetic Isotope Effect - Heriot-Watt University. Available from: [Link]

  • MK13. Kinetic Isotope Effects - csbsju. Available from: [Link]

  • β secondary kinetic isotope effect - YouTube. Available from: [Link]

  • Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer - DASH (Harvard). Available from: [Link]

  • BROMOACETIC-13C2 ACID Three Chongqing Chemdad Co. ,Ltd. Available from: [Link]

  • Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy | Journal of the American Chemical Society. Available from: [Link]

  • Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Available from: [Link]

  • KIE Examples - Kinetic Isotope Effects - OpenOChem Learn. Available from: [Link]

  • A roadmap for interpreting 13C metabolite labeling patterns from cells - PubMed Central. Available from: [Link]

  • Mechanistic Analysis of Oxidative C–H Cleavages Using Inter- and Intramolecular Kinetic Isotope Effects - NIH. Available from: [Link]

  • Isotope Effects - Mechanisms of Organic Reactions - Pharmacy 180. Available from: [Link]

  • Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry - ResearchGate. Available from: [Link]

  • Kinetic Isotope Effects in Organic Chemistry - Macmillan Group. Available from: [Link]

  • Kinetic Isotope Effect (Péter, 2023) - Baran Lab. Available from: [Link]

  • Kinetic isotope effects. Part 3.—Bromination of acetone in concentrated salt media - Transactions of the Faraday Society (RSC Publishing). Available from: [Link]

  • What Is The Kinetic Isotope Effect (KIE)? - Chemistry For Everyone - YouTube. Available from: [Link]

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  • Examining the 12C and 13C ratio in a Mass spectrum – carbon isotopic abundance. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to LC-MS Analysis for Bromoacetic-13C2 Acid Labeling Confirmation

<_ _> For researchers, scientists, and drug development professionals, the precise and accurate confirmation of isotopic labeling is paramount. This guide provides an in-depth, technically-grounded comparison of Liquid C...

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

For researchers, scientists, and drug development professionals, the precise and accurate confirmation of isotopic labeling is paramount. This guide provides an in-depth, technically-grounded comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for verifying the incorporation of ¹³C₂ into bromoacetic acid. Moving beyond a simple procedural outline, this document delves into the rationale behind experimental choices, ensuring a self-validating system for trustworthy and reproducible results.

The Critical Role of Isotopic Labeling Confirmation

Stable isotope labeling, where an atom in a molecule is replaced by its heavier, non-radioactive isotope, is a cornerstone of modern analytical and metabolic research.[1][2] Bromoacetic-13C2 acid, with its two carbon atoms replaced by ¹³C, serves as an invaluable tool. It can be used as an internal standard for the accurate quantification of its unlabeled counterpart, a tracer to elucidate metabolic pathways, or to differentiate between endogenous and exogenous sources of a compound.[3][4] The use of stable isotope-labeled internal standards is considered the gold standard in quantitative LC-MS analysis as it effectively compensates for variations during sample preparation and analysis, leading to improved accuracy and precision.[5]

However, the utility of a labeled compound is entirely dependent on the successful and known incorporation of the stable isotope. Therefore, a robust analytical method to confirm the isotopic enrichment is not just a quality control step; it is a fundamental requirement for data integrity. LC-MS, with its inherent sensitivity and specificity, is the premier technique for this purpose.[1]

Comparative Analysis of LC-MS Methodologies

The analysis of small, polar molecules like bromoacetic acid presents unique chromatographic challenges. Several LC-MS approaches can be employed, each with distinct advantages and considerations.

Reversed-Phase Liquid Chromatography (RPLC)

Reversed-phase liquid chromatography is a common and versatile technique.[6][7][8] For bromoacetic acid, a C18 column is often a suitable choice.

  • Strengths : RPLC offers excellent separation for a wide range of molecules. The use of volatile mobile phases, such as acetonitrile and water with formic acid, is directly compatible with mass spectrometry.[9]

  • Challenges : Bromoacetic acid is highly polar and may exhibit poor retention on traditional C18 columns. This can lead to co-elution with other polar matrix components and potential ion suppression.

  • Optimization Insights : To enhance retention, ion-pairing agents can be added to the mobile phase. However, these are often non-volatile and can contaminate the MS ion source. A more elegant solution is the use of a polar-embedded or polar-endcapped C18 column, which provides better retention for polar analytes. A shallow gradient with a low initial organic phase concentration is also crucial.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that excels at retaining and separating very polar compounds.

  • Strengths : HILIC provides excellent retention for polar analytes like bromoacetic acid, moving them away from the solvent front and potential early-eluting matrix interferences.

  • Challenges : HILIC methods can be more complex to develop and may exhibit longer equilibration times. Mobile phase preparation requires careful attention to the water content in the organic solvent.

  • Optimization Insights : A mobile phase consisting of a high percentage of acetonitrile with an aqueous buffer (e.g., ammonium formate or ammonium acetate) is typical. The pH of the aqueous portion can significantly influence the retention and peak shape.

Ion-Exchange Chromatography (IC)

Ion-exchange chromatography separates molecules based on their net charge. For an acidic compound like bromoacetic acid, anion-exchange chromatography is appropriate.

  • Strengths : IC offers high selectivity for charged analytes and can be very effective for separating haloacetic acids.[10][11][12][13]

  • Challenges : Traditional IC methods often use non-volatile buffers that are incompatible with MS. However, modern methods have been developed using MS-compatible eluents.[10]

  • Optimization Insights : The use of hydroxide or carbonate eluents generated by an electrolytic eluent generator simplifies the mobile phase preparation and ensures compatibility with the mass spectrometer.

Experimental Workflow: A Self-Validating System

The following protocol outlines a robust LC-MS/MS method for the confirmation of Bromoacetic-13C2 acid labeling. This workflow is designed to be self-validating by including both the unlabeled and labeled standards for direct comparison.

Caption: A streamlined workflow for the confirmation of Bromoacetic-13C2 acid labeling, from sample preparation to data analysis.

Detailed Experimental Protocol

1. Standard Preparation:

  • Prepare individual stock solutions of unlabeled bromoacetic acid (CAS: 79-08-3) and bromoacetic-13C2 acid (CAS: 52947-00-9) in LC-MS grade methanol at a concentration of 1 mg/mL.[14][15][16]

  • From the stock solutions, prepare working solutions at a concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade water and methanol.

2. LC-MS/MS System and Parameters:

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[17]

Table 1: Optimized LC-MS/MS Parameters

ParameterValueRationale
LC Column Polar-endcapped C18, 2.1 x 100 mm, 1.8 µmProvides enhanced retention for polar analytes like bromoacetic acid.
Mobile Phase A 0.1% Formic Acid in WaterMS-compatible and promotes ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileMS-compatible organic solvent for elution.
Gradient 2% B for 1 min, ramp to 95% B over 5 min, hold for 2 minA shallow initial gradient ensures good retention and separation.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
Ionization Mode Negative Electrospray Ionization (ESI-)Bromoacetic acid readily forms a negative ion.
Capillary Voltage 3.0 kVOptimized for efficient ionization.
Source Temperature 150 °CStandard source temperature for ESI.
Desolvation Temp. 350 °CEnsures efficient solvent evaporation.
MRM Transitions See Table 2Specific precursor-to-product ion transitions for high selectivity.

3. Data Acquisition and Analysis:

  • Inject the unlabeled bromoacetic acid standard and acquire data using the specified MRM transitions.

  • Inject the bromoacetic-13C2 acid standard and acquire data using the corresponding MRM transitions.

  • Analyze the resulting chromatograms and mass spectra.

Interpreting the Results: The Signature of Labeling

The confirmation of ¹³C₂ labeling is unequivocally demonstrated by a specific mass shift in the mass spectrum.

Caption: Comparison of the chemical structures and molecular weights of unlabeled and ¹³C₂-labeled bromoacetic acid.

The molecular weight of unlabeled bromoacetic acid is approximately 138.95 g/mol .[16] The replacement of two ¹²C atoms with two ¹³C atoms results in a molecular weight of approximately 140.93 g/mol for bromoacetic-13C2 acid.[14][15][18] This mass difference of +2 Da is the key indicator of successful labeling.

Table 2: Expected MRM Transitions and Mass Shift

CompoundPrecursor Ion (m/z)Product Ion (m/z)Expected Mass Shift
Bromoacetic Acid137 / 13993 / 95N/A
Bromoacetic-13C2 Acid139 / 14194 / 96+2

Note: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, resulting in the characteristic isotopic pattern in the mass spectrum.

The analysis should reveal a clear shift of +2 m/z units for the precursor and corresponding product ions of bromoacetic-13C2 acid compared to its unlabeled counterpart. The relative abundance of the isotopologues in the labeled standard can also be used to determine the isotopic enrichment.

Alternative and Complementary Techniques

While LC-MS is the primary method for this application, other techniques can provide complementary information:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of bromoacetic acid, typically after a derivatization step to increase volatility.[8] This can be a viable alternative, though it involves additional sample preparation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for structural elucidation and can confirm the position of the ¹³C labels within the molecule.[1] While not a high-throughput method, it provides definitive structural information.

Conclusion

The confirmation of isotopic labeling is a non-negotiable step in any research employing stable isotope-labeled compounds. This guide has provided a comprehensive overview of LC-MS methodologies for the analysis of bromoacetic-13C2 acid, emphasizing the rationale behind experimental choices to ensure a robust and self-validating workflow. By carefully selecting the chromatographic method and optimizing the mass spectrometric parameters, researchers can confidently and accurately verify the incorporation of the ¹³C₂ label, thereby ensuring the integrity and reliability of their experimental data.

References

  • Mycotoxins. 13C Labeled internal standards. LIBIOS. Available from: [Link]

  • Li, J. L., et al. (2017). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 9(4), 680-688. Available from: [Link]

  • Malachová, A., et al. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry, 384(3), 692-696. Available from: [Link]

  • Wu, Q. Y., et al. (2020). Rapid determination of trace haloacetic acids in water and wastewater using non-suppressed ion chromatography with electrospray ionization tandem mass spectrometry. Science of The Total Environment, 749, 141595. Available from: [Link]

  • Shimadzu Scientific Instruments. (2021). Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples. Available from: [Link]

  • Zimmermann, M., et al. (2018). 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 155, 293-301. Available from: [Link]

  • SCIEX. (2022). A rapid, direct injection LC-MS/MS method for the quantification of haloacetic acids (HAAs) in drinking water. Available from: [Link]

  • Romer Labs. 13C Isotope Labeled. Available from: [Link]

  • Waters Corporation. (2021). Determination of Haloacetic Acids and Acrylamide in Drinking Water by Direct Injection Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Available from: [Link]

  • SIELC Technologies. (2018). Separation of Bromoacetic acid on Newcrom R1 HPLC column. Available from: [Link]

  • Agilent. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Available from: [Link]

  • Guo, Z. X., et al. (2003). Determination of bromate and bromoacetic acids in water by ion chromatography-inductively coupled plasma mass spectrometry. Journal of Analytical Atomic Spectrometry, 18(11), 1396-1399. Available from: [Link]

  • Lee, H. W., et al. (2022). A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose–Response Assessments. Chemical Research in Toxicology, 35(1), 2-17. Available from: [Link]

  • Royal Society of Chemistry. (2003). Determination of bromate and bromoacetic acids in water by ion chromatography-inductively coupled plasma mass spectrometry. Available from: [Link]

  • ResearchGate. (2003). (PDF) Determination of bromate and bromoacetic acids in water by ion chromatography-inductively coupled plasma mass spectrometry. Available from: [Link]

  • Grundy, P. L., et al. (2022). A validated reverse-phase LC-MS/MS method for the analysis of haloacetic acids in drinking water: supporting the transition from HAA5 to HAA9. Environmental Science: Water Research & Technology, 8(5), 1018-1028. Available from: [Link]

  • Zlotorzynski, A., et al. (2020). Simultaneous Determination of Chlorinated and Brominated Acetic Acids in Various Environmental Water Matrixes by High-Performance Liquid Chromatography–Inductively Coupled Plasma Tandem Mass Spectrometry without Sample Preparation. Analytical Chemistry, 92(13), 8807-8814. Available from: [Link]

  • Wikipedia. Isotopic labeling. Available from: [Link]

  • University of Washington Proteomics Resource. Stable Isotope Labeling Strategies. Available from: [Link]

  • Shimadzu Scientific Instruments. Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples. Available from: [Link]

  • Møller, I. M., & Van den Bergen, C. W. (2009). 18O Stable Isotope Labeling in MS-based Proteomics. Briefings in Functional Genomics, 8(2), 119-129. Available from: [Link]

  • NIST. Acetic acid, bromo-. NIST Chemistry WebBook. Available from: [Link]

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Comparative

The Clear Advantage in Quantitative Proteomics: A Comparative Guide to Bromoacetic-13C2 Acid

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of quantitative proteomics and drug development, the precise and reliable alkylation of cys...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics and drug development, the precise and reliable alkylation of cysteine residues is a critical determinant of experimental success. The choice of alkylating agent profoundly influences data quality, impacting everything from protein identification to the accurate quantification of dynamic changes in a proteome. While traditional alkylating agents like iodoacetamide (IAM) and iodoacetic acid (IAA) are mainstays in many laboratories, they are not without their limitations, particularly concerning off-target reactivity. This guide provides a comprehensive comparison of Bromoacetic-13C2 acid with other common alkylating agents, presenting the scientific rationale and supporting data for its adoption in modern mass spectrometry-based workflows.

The Central Role of Cysteine Alkylation

Before delving into a comparative analysis, it is crucial to understand the fundamental purpose of cysteine alkylation in proteomics. The thiol group (-SH) of cysteine is highly reactive, readily forming disulfide bonds that are integral to protein structure. For bottom-up proteomics, these disulfide bonds must be cleaved (reduction) and the resulting free thiols permanently blocked (alkylation) to ensure complete protein denaturation and prevent their re-formation.[1][2] Incomplete or inconsistent alkylation can lead to ambiguous peptide identification and skewed quantification.

A Head-to-Head Comparison: Reactivity and Specificity

The ideal alkylating agent should exhibit high reactivity towards cysteine thiols while minimizing modifications of other nucleophilic amino acid residues. The most common off-target modifications occur at the side chains of lysine, histidine, and methionine.[3][4]

Haloacetyl reagents, such as iodoacetamide, bromoacetamide, and chloroacetamide, are widely used for cysteine alkylation.[3] Their reactivity is primarily governed by the nature of the halogen leaving group, following the general trend: Iodo- > Bromo- > Chloro-. While high reactivity can ensure complete alkylation, it often comes at the cost of decreased specificity.[3][5]

Iodine-containing reagents, in particular, have been shown to cause significant off-target alkylation of methionine residues.[6] This can complicate data analysis by reducing the number of identifiable methionine-containing peptides and potentially leading to misinterpretations.

Bromoacetic acid and its derivatives, such as Bromoacetic-13C2 acid, offer a more balanced approach. The bromide leaving group provides sufficient reactivity for efficient cysteine alkylation under standard proteomics conditions, while being less prone to the side reactions associated with the more reactive iodide leaving group.

Table 1: Comparative Performance of Common Alkylating Agents

FeatureBromoacetic-13C2 AcidIodoacetamide (IAM)Iodoacetic Acid (IAA)Chloroacetamide (CAA)
Primary Target Cysteine ResiduesCysteine ResiduesCysteine ResiduesCysteine Residues
Relative Reactivity HighVery HighVery HighModerate
Known Off-Target Residues Methionine, Lysine, Histidine (less pronounced than iodo- reagents)Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[7]Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminusFewer off-target reactions reported[8]
Key Advantage Enables precise quantification via stable isotope labeling; balanced reactivity.High reactivity ensures complete alkylation.Similar to IAM.Higher specificity.
Key Disadvantage Higher cost due to isotopic labeling.High potential for off-target modifications, especially of methionine.[6][9]Similar to IAM.Slower reaction kinetics may lead to incomplete alkylation.

The Power of the Isotope: Quantitative Precision with Bromoacetic-13C2 Acid

Beyond the inherent advantages of its bromo-moiety, the incorporation of two carbon-13 isotopes in Bromoacetic-13C2 acid unlocks the potential for highly accurate and precise relative quantification in mass spectrometry. This approach, a form of stable isotope labeling, allows for the differential labeling of two or more samples, which can then be combined and analyzed in a single mass spectrometry run.[10][11]

The workflow is elegant in its simplicity. One sample is treated with the "light," unlabeled bromoacetic acid, while the other is treated with the "heavy" Bromoacetic-13C2 acid. The two samples are then mixed, digested, and analyzed by LC-MS/MS. For every cysteine-containing peptide, the mass spectrometer will detect a pair of peaks separated by a precise mass difference corresponding to the number of incorporated 13C isotopes. The ratio of the intensities of these heavy and light peptide peaks directly reflects the relative abundance of the protein in the original samples.

This method mitigates the run-to-run variability inherent in separate analyses, a significant source of error in label-free quantitative methods.[12][13]

G cluster_0 Sample Preparation cluster_1 Sample Processing & Analysis cluster_2 Data Interpretation Sample A Sample A Alkylation A Alkylation A Sample A->Alkylation A Sample B Sample B Alkylation B Alkylation B Sample B->Alkylation B Unlabeled Bromoacetic Acid Unlabeled Bromoacetic Acid Unlabeled Bromoacetic Acid->Alkylation A Bromoacetic-13C2 Acid Bromoacetic-13C2 Acid Bromoacetic-13C2 Acid->Alkylation B Combine Samples Combine Samples Alkylation A->Combine Samples Alkylation B->Combine Samples Protein Digestion Protein Digestion Combine Samples->Protein Digestion LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification

Quantitative proteomics workflow using Bromoacetic-13C2 acid.

Methodology Deep Dive: A Validated Protocol for Differential Alkylation

The following protocol provides a robust framework for the use of Bromoacetic-13C2 acid in a quantitative proteomics experiment. The inclusion of a "light" and "heavy" labeling strategy ensures self-validation within the experiment.

Materials:

  • Protein samples (e.g., cell lysates) in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • "Light" alkylating agent: Bromoacetic acid

  • "Heavy" alkylating agent: Bromoacetic-13C2 acid

  • Quenching reagent: DTT or L-cysteine

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

Protocol:

  • Protein Solubilization and Quantification:

    • Ensure your protein samples are fully solubilized in a denaturation buffer such as 8 M urea.

    • Perform a protein quantification assay (e.g., BCA) to ensure equal protein loading for each sample.

  • Reduction:

    • To each sample, add a reducing agent to a final concentration of 10 mM DTT or 5 mM TCEP.

    • Incubate at 37°C for 1 hour with gentle shaking. The rationale here is to completely reduce all disulfide bonds, making the cysteine residues accessible for alkylation.

  • Differential Alkylation:

    • Prepare fresh stock solutions of the "light" and "heavy" alkylating agents.

    • To your control sample ("Sample A"), add the "light" bromoacetic acid to a final concentration of 20 mM.

    • To your experimental sample ("Sample B"), add the "heavy" Bromoacetic-13C2 acid to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes. Performing the alkylation in the dark is crucial as haloacetyl reagents can be light-sensitive.

  • Quenching:

    • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM and incubating for 15 minutes. This step neutralizes any unreacted alkylating agent, preventing non-specific modifications during subsequent steps.

  • Sample Combination and Preparation for Digestion:

    • Combine the "light" and "heavy" labeled samples in a 1:1 ratio based on the initial protein quantification.

    • Dilute the combined sample with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to below 1.5 M. This is critical for optimal trypsin activity.

  • Enzymatic Digestion:

    • Add trypsin to the combined sample at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup and LC-MS/MS Analysis:

    • Desalt the digested peptides using a C18 solid-phase extraction (SPE) cartridge.

    • Analyze the cleaned peptides by LC-MS/MS.

G cluster_0 Protein Preparation cluster_1 Alkylation & Quenching cluster_2 Digestion & Analysis Solubilization & Quantification Solubilization & Quantification Reduction Reduction Solubilization & Quantification->Reduction Equal Protein Loading Differential Alkylation Differential Alkylation Reduction->Differential Alkylation Expose Thiols Quenching Quenching Differential Alkylation->Quenching Labeling with Light/Heavy Reagents Sample Combination Sample Combination Quenching->Sample Combination Stop Reaction Digestion Digestion Sample Combination->Digestion 1:1 Ratio Cleanup Cleanup Digestion->Cleanup Trypsin LC-MS/MS LC-MS/MS Cleanup->LC-MS/MS Desalting

Step-by-step experimental workflow for differential alkylation.

Conclusion: Elevating Your Proteomics Research

The selection of an alkylating agent is a seemingly small decision that has a significant ripple effect on the quality and reliability of proteomic data. Bromoacetic-13C2 acid presents a compelling option for researchers seeking to move beyond traditional, and often problematic, alkylating agents. Its balanced reactivity minimizes off-target modifications, particularly when compared to iodine-containing reagents, while the incorporation of stable isotopes provides a robust and accurate platform for quantitative proteomics. By adopting Bromoacetic-13C2 acid, researchers can enhance the scientific rigor of their experiments, leading to more confident protein identification and quantification, and ultimately, more profound biological insights.

References

  • Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications. PMC - NIH. Available at: [Link]

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  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. NIH. Available at: [Link]

  • Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. PubMed. Available at: [Link]

  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PMC - NIH. Available at: [Link]

  • Quantitative Proteomics Using Reductive Dimethylation For Stable Isotope Labeling l Protocol Preview. YouTube. Available at: [Link]

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  • alpha-Bromo-4-amino-3-nitroacetophenone, a new reagent for protein modification. Modification of the methionine-290 residue of porcine pepsin. PMC - NIH. Available at: [Link]

  • Syntheses of metabolites of S-carboxymethyl-L-cysteine and S-methyl-L-cysteine and of some isotopically labelled (2H, 13C) analogues. PubMed. Available at: [Link]

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  • A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. MDPI. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to 13C Labeled Alkylating Agents: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the intricate world of molecular analysis, precision is paramount. The ability to trace, quantify, and understand the interactions of molecules within co...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular analysis, precision is paramount. The ability to trace, quantify, and understand the interactions of molecules within complex biological systems underpins advancements in drug development, proteomics, and mechanistic toxicology. Stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as a powerful and safe technique for these endeavors.[1][2] This guide provides a comparative analysis of 13C labeled alkylating agents, offering insights into their selection, application, and the critical interpretation of the data they generate.

The Significance of 13C Labeling in Alkylation Chemistry

Alkylating agents are a class of reactive compounds that introduce alkyl groups into nucleophilic sites on macromolecules like proteins and DNA.[3][4] This reactivity is harnessed for various applications, from cancer chemotherapy to the modification of proteins for mass spectrometry analysis.[4][5][6]

The incorporation of ¹³C, a stable, non-radioactive isotope of carbon, into these agents offers several distinct advantages:

  • Quantitative Accuracy: ¹³C labeling allows for precise quantification in mass spectrometry-based analyses. By comparing the signal intensities of the ¹³C-labeled (heavy) and the naturally abundant ¹²C (light) forms of a molecule, researchers can accurately determine relative or absolute quantities.[7] This is the foundation of many quantitative proteomics and metabolomics strategies.[8][9][10]

  • Enhanced Safety: Unlike radioactive isotopes such as ¹⁴C, ¹³C is non-radioactive, posing no risk to researchers or subjects in clinical studies.[1][11] This makes it ideal for in vivo studies and applications in drug metabolism and pharmacokinetics (DMPK).[1]

  • Mechanistic Insights: The subtle mass difference introduced by ¹³C can be used to study reaction mechanisms through the kinetic isotope effect (KIE).[9][12][13][14][15][16] A change in the reaction rate upon isotopic substitution can provide valuable information about bond-breaking and bond-forming steps in the rate-determining step of a reaction.[12][13][14][15][16]

This guide will focus on two primary applications of ¹³C labeled alkylating agents: quantitative proteomics, specifically cysteine modification, and the analysis of DNA adducts.

Comparative Analysis of ¹³C Labeled Alkylating Agents for Quantitative Proteomics

In bottom-up proteomics, proteins are enzymatically digested into peptides prior to mass spectrometry analysis.[17][18] Cysteine residues, with their reactive thiol groups, readily form disulfide bonds, which can interfere with proper digestion and analysis.[1] To prevent this, disulfide bonds are reduced, and the resulting free thiols are alkylated.[1][17] The choice of alkylating agent is critical, as it influences reaction efficiency, specificity, and the potential for off-target modifications.[1]

Here, we compare the most commonly used classes of alkylating agents available in their ¹³C labeled forms.

Haloacetamides: The Workhorses of Cysteine Alkylation

¹³C-Iodoacetamide (¹³C-IAM) and ¹³C-Iodoacetic Acid (¹³C-IAA)

  • Reactivity and Mechanism: Iodoacetamide and iodoacetic acid are highly reactive SN2 alkylating agents that readily modify the thiol group of cysteine residues.[6][11] Iodide is an excellent leaving group, contributing to their high reactivity.[6]

  • Performance: ¹³C-IAM is the most widely used alkylating agent in proteomics due to its high reaction efficiency.[1][2][5] However, this high reactivity comes at the cost of specificity. Off-target alkylation of other amino acid residues, such as methionine, histidine, lysine, and the N-terminus, is a known issue.[1][5][19] These side reactions can complicate data analysis and lead to inaccurate quantification.[5]

  • ¹³C Labeling Considerations: The introduction of ¹³C into the acetyl group of IAM or IAA provides a distinct mass shift for quantitative analysis. The kinetic isotope effect for the SN2 reaction of iodoacetamide with cysteine is generally small and often considered negligible in quantitative proteomics workflows, though it's a factor to be aware of for highly precise measurements.[9][13][14][15][16]

¹³C-Chloroacetamide (¹³C-CAA)

  • Reactivity and Mechanism: Chloroacetamide is less reactive than iodoacetamide because chloride is a poorer leaving group than iodide.[20]

  • Performance: The lower reactivity of ¹³C-CAA translates to higher specificity, with significantly fewer off-target modifications compared to ¹³C-IAM.[1][5][20] This can lead to cleaner mass spectra and more confident peptide identifications.[1] However, the trade-off is a slower reaction rate, which may require longer incubation times or higher temperatures to achieve complete alkylation.[1] One significant drawback is that chloroacetamide has been shown to cause a notable increase in methionine oxidation compared to iodoacetamide.[2][5]

  • ¹³C Labeling Considerations: Similar to ¹³C-IAM, the ¹³C label in ¹³C-CAA provides the mass difference for quantification. The choice between ¹³C-IAM and ¹³C-CAA often depends on the specific requirements of the experiment, balancing the need for high reactivity with the desire for high specificity.

Maleimides: An Alternative with Thiol-Specific Reactivity

¹³C-N-Ethylmaleimide (¹³C-NEM)

  • Reactivity and Mechanism: N-ethylmaleimide reacts with thiols via a Michael addition reaction, which is highly specific for cysteine residues under controlled pH conditions.[11]

  • Performance: ¹³C-NEM offers excellent specificity for cysteine. However, it is known to have a higher propensity for side reactions with other nucleophiles, particularly at the peptide N-terminus and on lysine residues, compared to iodoacetamide.[1][19] This can lead to a lower overall number of identified peptides in some experiments.[1]

  • ¹³C Labeling Considerations: ¹³C-NEM provides a valuable alternative to haloacetamides, especially in studies where the specific chemistry of the maleimide linkage is desired. Quantitative proteomics studies have successfully utilized deuterated and ¹³C-labeled NEM for differential labeling.[8][13][21][22]

Other Alkylating Agents

¹³C-Acrylamide

  • Reactivity and Mechanism: Acrylamide also reacts with thiols via a Michael addition.

  • Performance: Acrylamide has been shown to provide good alkylation efficiency with fewer side reactions compared to iodoacetamide, particularly regarding methionine oxidation.[23] It can be a good alternative when minimizing off-target modifications is a priority.[23]

  • ¹³C Labeling Considerations: The use of ¹³C-labeled acrylamide allows for its integration into quantitative proteomics workflows.

¹³C-Vinylpyridines

  • Reactivity and Mechanism: Vinylpyridines react with thiols to form pyridylethyl-cysteine adducts.

  • Performance: These reagents are reported to achieve 100% alkylation of cysteine residues with high specificity and without reacting with other functional groups.[24] This makes them particularly effective for proteome analysis.[24]

  • ¹³C Labeling Considerations: Deuterated and presumably ¹³C-labeled vinylpyridines can be used for quantitative proteomics.[24]

Performance Comparison Summary

¹³C Labeled Alkylating AgentPrimary TargetReactivitySpecificityCommon Off-Target ReactionsKey Considerations
¹³C-Iodoacetamide (IAM) Cysteine (Thiol)HighModerateMethionine, Histidine, Lysine, N-terminus[5][19]Most common, fast reaction, but prone to side reactions.
¹³C-Chloroacetamide (CAA) Cysteine (Thiol)ModerateHighLower off-target alkylation than IAM, but can increase Met oxidation.[1][2][5]Good for minimizing off-target modifications, but slower reaction.
¹³C-N-Ethylmaleimide (NEM) Cysteine (Thiol)HighHighN-terminus, Lysine[1][19]Highly specific for thiols, but can have significant side reactions on amines.
¹³C-Acrylamide Cysteine (Thiol)ModerateHighFewer side reactions than IAM, particularly for Met oxidation.[23]A good balance of reactivity and specificity.
¹³C-Vinylpyridine Cysteine (Thiol)HighVery HighMinimal reported side reactions.Excellent specificity, achieving complete alkylation.

Experimental Protocol: Quantitative Cysteine Alkylation using ¹³C-Iodoacetamide

This protocol provides a detailed methodology for the differential labeling of two protein samples using ¹³C- and ¹²C-iodoacetamide for relative quantification by mass spectrometry.

Materials:
  • Protein samples (e.g., cell lysates)

  • Urea

  • Tris-HCl buffer, pH 8.5

  • Dithiothreitol (DTT)

  • Iodoacetamide (¹²C-IAM)

  • ¹³C₂-Iodoacetamide (¹³C-IAM)

  • Quenching solution (e.g., DTT or L-cysteine)

  • Trypsin (sequencing grade)

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Workflow Diagram:

Alkylation_Workflow cluster_sample1 Sample 1 (Light) cluster_sample2 Sample 2 (Heavy) s1_start Protein Sample 1 s1_denature Denature & Reduce (Urea, DTT) s1_start->s1_denature s1_alkylate Alkylate (¹²C-IAM) s1_denature->s1_alkylate s1_quench Quench s1_alkylate->s1_quench mix Combine Samples s1_quench->mix s2_start Protein Sample 2 s2_denature Denature & Reduce (Urea, DTT) s2_start->s2_denature s2_alkylate Alkylate (¹³C-IAM) s2_denature->s2_alkylate s2_quench Quench s2_alkylate->s2_quench s2_quench->mix digest Trypsin Digestion mix->digest desalt Desalt (C18) digest->desalt lcms LC-MS/MS Analysis desalt->lcms data Data Analysis (Quantification) lcms->data

Quantitative proteomics workflow using differential ¹³C-alkylation.
Step-by-Step Methodology:
  • Protein Solubilization and Reduction:

    • Solubilize protein pellets from each sample in 8 M urea, 100 mM Tris-HCl, pH 8.5.

    • Add DTT to a final concentration of 5 mM.

    • Incubate at 37°C for 1 hour with gentle shaking to reduce disulfide bonds.

  • Alkylation:

    • To "Sample 1", add freshly prepared ¹²C-iodoacetamide to a final concentration of 14 mM.[1]

    • To "Sample 2", add freshly prepared ¹³C₂-iodoacetamide to a final concentration of 14 mM.

    • Incubate both samples in the dark at room temperature for 30 minutes.[1]

  • Quenching:

    • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

    • Incubate for 15 minutes at room temperature.

  • Sample Combination and Digestion:

    • Combine the "light" and "heavy" labeled samples in a 1:1 ratio based on protein concentration.

    • Dilute the combined sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Desalting and LC-MS/MS Analysis:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 solid-phase extraction column.

    • Analyze the desalted peptides by LC-MS/MS.[2][3][19]

  • Data Analysis:

    • Process the raw mass spectrometry data using appropriate software.

    • Identify peptides and quantify the relative abundance of ¹²C- and ¹³C-labeled peptide pairs. The mass difference will correspond to the number of cysteine residues in the peptide multiplied by the mass difference of the ¹³C-label.

Comparative Analysis of ¹³C Labeled Alkylating Agents for DNA Adduct Analysis

DNA alkylating agents are widely used as anticancer drugs.[4] Their therapeutic effect stems from their ability to form covalent adducts with DNA, which can block replication and transcription, ultimately leading to cell death.[4] The use of ¹³C labeled alkylating agents in this context is invaluable for:

  • Quantifying DNA Adducts: Isotope dilution mass spectrometry using ¹³C-labeled internal standards is the gold standard for accurate and sensitive quantification of DNA adducts.[3][25][26]

  • Mechanistic Studies: Tracing the fate of the ¹³C-label can help elucidate the mechanisms of DNA adduction and repair.[23]

  • Pharmacokinetic Studies: Monitoring the formation and clearance of ¹³C-labeled adducts in vivo provides crucial information on drug distribution and efficacy.

The type and distribution of DNA adducts depend on the reaction mechanism of the alkylating agent, broadly classified as SN1 or SN2.[27]

SN1-type ¹³C-Methylating Agents

¹³C-N-methyl-N-nitrosourea (¹³C-MNU)

  • Reactivity and Mechanism: MNU is an SN1-type alkylating agent that generates a highly reactive methyldiazonium ion.[27] This electrophile reacts with numerous nucleophilic sites on DNA, including both nitrogen and oxygen atoms.[27]

  • Adduct Profile: SN1 agents like MNU produce a higher proportion of O-alkylation products, such as O⁶-methylguanine and O⁴-methylthymine, which are highly mutagenic, in addition to N-alkylation products like N⁷-methylguanine and N³-methyladenine.[27]

  • ¹³C Labeling Applications: ¹³C-MNU is used as an internal standard for the quantification of MNU-induced DNA adducts.[23] It is also employed in mechanistic studies to differentiate between adducts formed by the administered agent versus endogenous sources.

SN2-type ¹³C-Methylating Agents

¹³C-Methyl Methanesulfonate (¹³C-MMS)

  • Reactivity and Mechanism: MMS is a classic SN2-type alkylating agent that transfers its methyl group directly to nucleophilic sites.[27]

  • Adduct Profile: SN2 agents preferentially alkylate the more nucleophilic nitrogen atoms in DNA, leading to a higher proportion of N⁷-methylguanine and N³-methyladenine compared to O-alkylation products.[27]

  • ¹³C Labeling Applications: ¹³C-MMS serves as an essential tool for the accurate quantification of MMS-induced DNA adducts by isotope dilution mass spectrometry. A comparative study of adduct formation by MMS and MNU revealed that while they produce qualitatively similar methylated deoxynucleoside adducts, their reactions with proteins differ significantly, with MNU causing carbamoylation and MMS causing methylation.[26]

Comparison of ¹³C-Methylating Agents for DNA Adduct Formation

¹³C Labeled AgentReaction MechanismPrimary DNA AdductsKey Applications
¹³C-MNU SN1-likeO⁶-MeG, O⁴-MeT, N⁷-MeG, N³-MeAQuantification of mutagenic O-alkylation adducts; Mechanistic studies of carcinogenesis.
¹³C-MMS SN2N⁷-MeG, N³-MeAQuantification of N-alkylation adducts; Comparative toxicology studies.

Experimental Protocol: Quantification of DNA Adducts using ¹³C-Labeled Internal Standards

This protocol outlines a general workflow for the quantification of a specific DNA adduct (e.g., N⁷-methylguanine) using a ¹³C-labeled internal standard and LC-MS/MS.

Materials:
  • DNA sample (from cells or tissues treated with an alkylating agent)

  • ¹³C-labeled internal standard for the adduct of interest (e.g., ¹³C-N⁷-methylguanine)

  • Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase)

  • LC-MS/MS system

Workflow Diagram:

DNA_Adduct_Workflow start DNA Sample spike Spike with ¹³C-Internal Standard start->spike digest Enzymatic Digestion to Nucleosides spike->digest purify Solid-Phase Extraction digest->purify lcms LC-MS/MS Analysis purify->lcms quantify Quantification lcms->quantify

Workflow for DNA adduct quantification using isotope dilution LC-MS/MS.
Step-by-Step Methodology:
  • DNA Isolation: Isolate genomic DNA from the biological sample of interest using a standard protocol.

  • Internal Standard Spiking: Add a known amount of the ¹³C-labeled internal standard to the DNA sample.

  • DNA Digestion: Digest the DNA to individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

  • Sample Purification: Purify the nucleoside mixture using solid-phase extraction to remove proteins, salts, and other contaminants.[25]

  • LC-MS/MS Analysis: Analyze the purified nucleosides by LC-MS/MS.[3][7][26] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the transition of the parent ion to a specific daughter ion for both the native adduct and the ¹³C-labeled internal standard.

  • Quantification: The concentration of the native adduct in the sample is calculated by comparing its peak area to the peak area of the known amount of the ¹³C-labeled internal standard.

Conclusion and Future Perspectives

¹³C labeled alkylating agents are indispensable tools in modern biomedical research. Their ability to provide precise quantitative data in a safe and controlled manner has revolutionized our understanding of protein dynamics and DNA damage. The choice of a specific ¹³C labeled alkylating agent depends heavily on the intended application, requiring a careful consideration of its reactivity, specificity, and potential for off-target effects.

As mass spectrometry technology continues to advance in sensitivity and resolution, the demand for a wider variety of highly characterized ¹³C labeled alkylating agents will undoubtedly increase. Future developments may focus on novel reagents with enhanced specificity and "tunable" reactivity, as well as more streamlined and cost-effective synthesis routes for these valuable compounds. The continued application of these powerful chemical probes will undoubtedly fuel new discoveries in the years to come.

References

  • Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. National Institutes of Health. [Link]

  • Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. National Institutes of Health. [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]

  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. National Institutes of Health. [Link]

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  • Methods for the determination and quantification of the reactive thiol proteome. SfRBM. [Link]

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  • Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. RSC Chemical Biology. [Link]

  • Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. PubMed. [Link]

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  • Mass Defect Labeling of Cysteine for Improving Peptide Assignment in Shotgun Proteomic Analyses. PubMed Central. [Link]

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  • Quantitative Analysis of the Proteomic Selectivity of Acidic Reductive Alkylation of Peptides. University of Connecticut Digital Commons. [Link]

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  • Full article: Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. Taylor & Francis Online. [Link]

  • Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Safe Disposal of Bromoacetic-13C2 Acid

This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of Bromoacetic-13C2 acid (CAS 52947-00-9). As an isotopically labeled compound, its chemical reactivity and hazard pro...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of Bromoacetic-13C2 acid (CAS 52947-00-9). As an isotopically labeled compound, its chemical reactivity and hazard profile are identical to its unlabeled counterpart, Bromoacetic acid (CAS 79-08-3).[1] This substance is a potent alkylating agent used in organic synthesis.[2][3] However, its utility in the lab is matched by its significant hazards, demanding a rigorous and informed approach to its disposal. This document outlines the necessary procedures to ensure the safety of laboratory personnel and maintain environmental compliance.

Hazard Profile & Risk Assessment: Understanding the "Why"

Effective disposal begins with a clear understanding of the risks. Bromoacetic acid is a multifaceted hazard, characterized by high toxicity, severe corrosivity, and a significant environmental threat. Its danger lies in its ability to readily alkylate biological macromolecules, disrupting cellular function, while its acidic nature causes severe chemical burns.

Key Causality: The bromine atom is a good leaving group, making the adjacent carbon atom highly electrophilic and prone to reacting with nucleophiles found in biological systems, such as amino and sulfhydryl groups in proteins. This indiscriminate reactivity is the root of its high toxicity.

All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS).

Table 1: Summary of Bromoacetic-13C2 Acid Hazards

Hazard Category GHS Classification Key Considerations
Acute Toxicity (Oral) Category 2 Fatal if swallowed. Oral LD50 in rats is as low as 50 mg/kg.
Acute Toxicity (Dermal) Category 3 Toxic in contact with skin.
Acute Toxicity (Inhalation) Category 3 Toxic if inhaled.
Skin Corrosion Category 1A Causes severe skin burns and eye damage.
Eye Damage Category 1 Causes serious eye damage.
Sensitization Category 1 May cause an allergic skin reaction.

| Aquatic Hazard | Acute 1 | Very toxic to aquatic life.[4] |

Immediate Safety & Personal Protective Equipment (PPE)

Given the severe hazards, stringent safety protocols are not optional. All handling and preparation of waste, including container labeling and sealing, must be performed within a certified chemical fume hood to mitigate inhalation risk.[4][5] The work area must be equipped with an immediately accessible and operational emergency eyewash station and safety shower.[6][7][8]

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or multi-layer laminates). Double-gloving is recommended. Prevents skin contact, which can cause severe burns and systemic toxicity. Always consult the glove manufacturer's compatibility data.
Eye & Face Protection Chemical safety goggles and a full-face shield. Protects against splashes and dust, which can cause irreversible eye damage.
Body Protection Chemical-resistant lab coat and apron. Closed-toe shoes are mandatory. Protects skin from accidental contact and contamination.

| Respiratory Protection | Required when dusts are generated outside of a fume hood. Use a NIOSH-approved respirator with an appropriate cartridge. | Prevents inhalation of the highly toxic solid particles.[9] |

Emergency Exposure Procedures:

  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Step-by-Step Disposal Protocol: The "How"

Disposal of Bromoacetic-13C2 acid is strictly regulated. Under no circumstances should it be disposed of down the drain or in regular solid waste.[4][9] It must be treated as a hazardous waste from the moment it is designated for disposal.

Step 1: Waste Classification

The first and most critical step is correct classification. Bromoacetic-13C2 acid is a Halogenated Organic Hazardous Waste .[11] This classification dictates its segregation, containerization, and ultimate disposal pathway.

Step 2: Containerization & Labeling
  • Primary Container: Use a dedicated, leak-proof, and chemically compatible container for solid Bromoacetic-13C2 acid waste. Ensure the container is in good condition.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "Bromoacetic-13C2 acid"

    • The words "Hazardous Waste"

    • The specific hazard warnings: "Toxic," "Corrosive"

    • Appropriate GHS pictograms (Skull and Crossbones, Corrosion, Exclamation Mark, Environment)

    • Accumulation start date.

Step 3: Segregation (A Self-Validating System)

To prevent dangerous reactions within the waste accumulation area, segregation is paramount.

  • Mechanism of Incompatibility: As an acid, Bromoacetic-13C2 acid will react exothermically with bases. As an organic compound, it can react violently with strong oxidizing agents.

  • Action: Store the Bromoacetic-13C2 acid waste container in a designated satellite accumulation area, physically separated from incompatible materials such as:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide)

    • Strong Oxidizing Agents (e.g., nitric acid, permanganates, peroxides)

    • Metals[5]

Step 4: Professional Disposal

The final disposal of this chemical waste must be managed by a licensed and certified hazardous waste disposal company.[9][12][13]

  • Methodology: The universally recommended disposal method is high-temperature incineration in a specialized facility equipped with an afterburner and a scrubber.[4][9]

  • Causality of Incineration: Incineration is necessary to destroy the organic molecule completely. The afterburner ensures the destruction of any hazardous combustion byproducts. The scrubber is essential to neutralize the acidic gases (primarily hydrogen bromide) that are produced during the combustion of halogenated waste, preventing their release into the atmosphere.[6][14]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing Bromoacetic-13C2 acid waste from generation to disposal.

G Diagram 1: Bromoacetic-13C2 Acid Disposal Workflow start Waste Generated classify Classify as: Halogenated Organic Hazardous Waste start->classify container Select & Label Approved Waste Container classify->container segregate Segregate from Incompatibles (Bases, Oxidizers) container->segregate accumulate Store in Satellite Accumulation Area segregate->accumulate full Container Full? accumulate->full full->accumulate No contact Contact Licensed Waste Disposal Service full->contact Yes pickup Prepare for Pickup & Complete Manifest contact->pickup end Disposal Complete pickup->end

Caption: Decision workflow for compliant disposal of Bromoacetic-13C2 acid.

By adhering to this structured, scientifically-grounded protocol, researchers and laboratory professionals can effectively manage the risks associated with Bromoacetic-13C2 acid, ensuring a safe laboratory environment and upholding their commitment to environmental stewardship.

References

  • Common Name: BROMOACETIC ACID HAZARD SUMMARY. NJ.gov. [Link]

  • Bromoacetic Acid | C2H3BrO2 | CID 6227. PubChem. [Link]

  • BROMOACETIC-13C2 ACID. Three Chongqing Chemdad Co., Ltd. [Link]

  • MATERIAL SAFETY DATA SHEET (MSDS) BROMOACETIC ACID. Exposome-Explorer. [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

  • Material Safety Data Sheet - Bromoacetic acid, 99%. Cole-Parmer. [Link]

  • Kansas City Chemical Waste Disposal. Environmental Logistics, Inc. [Link]

  • Hazardous Waste Disposal Services in Utah. Wattbar Industries. [Link]

  • Acid and Caustic Solutions. Occupational Safety and Health Administration (OSHA). [Link]

  • Lab Waste Disposal in Ohio. Environmental Marketing Services. [Link]

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  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

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  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency (EPA). [Link]

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Handling

A Senior Application Scientist's Guide to Handling Bromoacetic-13C2 Acid

Authored for Researchers, Scientists, and Drug Development Professionals This document provides essential, field-tested guidance for the safe handling, use, and disposal of Bromoacetic-13C2 acid (CAS: 52947-00-9). As an...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides essential, field-tested guidance for the safe handling, use, and disposal of Bromoacetic-13C2 acid (CAS: 52947-00-9). As an isotopically labeled, highly reactive alkylating agent, this compound demands rigorous adherence to safety protocols to mitigate its significant health risks.[1][2] The procedures outlined below are designed to establish a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of your research.

Immediate Safety Profile & Hazard Analysis

Bromoacetic-13C2 acid, like its unlabeled counterpart, is a highly hazardous substance.[1] Its danger lies in its potent ability as an alkylating agent, allowing it to react with and modify biological macromolecules, leading to severe tissue damage and systemic toxicity. It is classified as acutely toxic and corrosive.[3] Contact with skin, eyes, or the respiratory tract can cause severe chemical burns, and absorption through the skin or inhalation can be fatal.[4]

Hazard Summary Table

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[5][6] Can be fatal if absorbed through the skin.💀 (Skull and Crossbones)
Corrosivity Causes severe skin burns and serious eye damage.[3][7] Corrosive to the respiratory tract.corrosive (Corrosion)
Environmental Hazard Very toxic to aquatic life.[6]environment (Environment)
Sensitization May cause an allergic skin reaction.[5][6]exclamation mark (Exclamation Mark)

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is non-negotiable. Engineering controls, such as a certified chemical fume hood, are the primary line of defense, but appropriate PPE is essential to protect against accidental exposure.[7][8]

Required PPE for Handling Bromoacetic-13C2 Acid

Protection AreaSpecificationRationale for Use
Eye & Face Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133. A full-face shield must be worn over goggles.[7]Protects against splashes of solutions and airborne powder particles. Bromoacetic acid causes severe, irreversible eye damage.[5] Contact lenses should not be worn.[7]
Skin & Body A full, chemical-resistant suit or a combination of a lab coat and a chemical-resistant apron.[8][9] Ensure complete coverage of arms and legs.Prevents skin contact, which can cause severe burns and fatal systemic toxicity upon absorption.[4]
Hands Elbow-length, chemical-resistant gloves (e.g., nitrile or neoprene).[7][9][10] Double-gloving is recommended.Provides a robust barrier against a substance that is both corrosive and toxic via dermal contact. Gloves must be inspected before use and removed without touching the outer surface.[8]
Respiratory A NIOSH/MSHA-approved respirator is required if working outside of a fume hood or if dust generation is possible.Protects against the inhalation of toxic dust, which can cause severe chemical burns to the respiratory tract.[7]

Safe Handling Workflow: From Receipt to Use

Step 1: Pre-Handling Preparation

  • Verify Engineering Controls: Ensure you are working within a certified chemical fume hood with demonstrated adequate airflow.

  • Locate Emergency Equipment: Confirm the immediate availability and functionality of an emergency safety shower and an eyewash station.[7]

  • Assemble Materials: Prepare all necessary equipment, including spatulas, weigh boats, and reaction vessels, within the fume hood to minimize movement.

  • Don PPE: Put on all required PPE as specified in the table above before approaching the chemical storage area.

Step 2: Handling Solid Bromoacetic-13C2 Acid

  • Transport: Keep the chemical in its original, tightly sealed container during transport to the fume hood.

  • Weighing: Carefully weigh the required amount of the solid powder. Avoid any actions that could generate dust. Use a dedicated spatula.

  • Transfer: Slowly add the solid to your solvent or reaction vessel. If creating a solution, add the solid to the liquid to minimize splashing.

  • Container Resealing: Tightly close the primary container immediately after use.

Step 3: Post-Handling Decontamination

  • Clean Equipment: Decontaminate any non-disposable equipment that came into contact with the acid.

  • Clean Work Area: Wipe down the work surface within the fume hood with an appropriate cleaning agent.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Dispose of Waste: All contaminated disposable items (gloves, weigh boats, paper towels) must be placed in a clearly labeled hazardous waste container.[8]

  • Personal Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[7][8]

Emergency Procedures: Spill and Exposure

Rapid and correct response to an emergency is critical to minimizing harm.

Emergency Spill Response Workflow

The following diagram outlines the immediate steps to take in the event of a spill.

Spill_Response spill Spill Detected evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate assess Assess Spill Size (Small vs. Large) evacuate->assess don_ppe Don Full Emergency PPE: - Full-face respirator - Chemical suit - Double gloves (nitrile/neoprene) - Boot covers assess->don_ppe Small & Controllable fire_dept Call Emergency Services / Fire Dept. assess->fire_dept Large or Uncontrolled contain Cover with Inert Absorbent (e.g., sand, clay) AVOID creating dust don_ppe->contain collect Carefully Sweep/Scoop into Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area (Follow institutional EHS protocol) collect->decontaminate dispose Seal and Dispose of Waste Container as Hazardous Waste decontaminate->dispose report Report Incident to EHS dispose->report

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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